1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(5-chloro-4-nitropyrazol-1-yl)-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O3/c1-7(2,12)4-10-6(8)5(3-9-10)11(13)14/h3,12H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OETUVPICMZBUQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1C(=C(C=N1)[N+](=O)[O-])Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol
Introduction
In the landscape of modern drug discovery and agrochemical development, the pyrazole scaffold stands out as a privileged heterocyclic motif, integral to a multitude of bioactive molecules. The compound 1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol is a key intermediate, the physicochemical properties of which are paramount to its handling, reactivity, and the ultimate biological efficacy of its derivatives.[1] The strategic placement of a chloro group, a nitro functionality, and a tertiary alcohol moiety on the pyrazole ring system imparts a unique electronic and steric profile, influencing its solubility, stability, and interaction with biological targets.
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It is designed to be a vital resource for researchers, scientists, and drug development professionals, offering not only a compilation of data but also detailed experimental protocols for its characterization. The causality behind the selection of specific analytical techniques is elucidated, ensuring a robust and self-validating approach to its study.
Chemical Identity and Structure
A thorough understanding of the chemical identity of this compound is the foundation for any further investigation. The structural and molecular information is summarized in the table below.
| Parameter | Value | Source |
| Chemical Name | This compound | ChemShuttle, SynQuest Laboratories |
| CAS Number | 1415099-67-0 | [1][2][3][4][5] |
| Molecular Formula | C₇H₁₀ClN₃O₃ | [2][3][5] |
| Molecular Weight | 219.63 g/mol | [3][5] |
| SMILES | CC(C)(O)CN1N=CC(=C1Cl)--INVALID-LINK--=O | [2] |
The structure of this molecule, characterized by the presence of both electron-withdrawing (nitro and chloro groups) and polar (hydroxyl) functional groups, dictates its chemical behavior and physical properties.
Physicochemical Properties: A Detailed Analysis
Predicted Physical Properties
| Property | Predicted Value | Source |
| Boiling Point | 361.1 ± 32.0 °C | [1] |
| Density | 1.48 ± 0.1 g/cm³ | [1] |
It is imperative to note that these values are computational predictions and should be experimentally verified for any critical applications.
Melting Point and Thermal Stability
The melting point is a crucial indicator of a compound's purity and thermal stability. While an experimental melting point for this compound is not documented, a related compound, 5-chloro-1-methyl-4-nitro-1H-pyrazole, has a reported melting point of 135-137 °C.[6] The presence of the bulkier 2-hydroxy-2-methylpropyl group in the title compound is expected to influence its crystal lattice packing and thus its melting point.
Thermal stability is of particular importance for nitro-containing compounds, which can be energetic materials.[7][8][9] Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for evaluating the decomposition temperature and thermal behavior of such compounds.
Solubility Profile
The solubility of a compound is a key factor in its formulation for biological screening and in designing reaction conditions for further chemical modifications. The presence of both polar (hydroxyl and nitro groups) and nonpolar (isobutyl and pyrazole ring) moieties suggests that this compound will exhibit solubility in a range of organic solvents. Based on the "like dissolves like" principle, it is expected to be soluble in polar organic solvents such as ethanol, methanol, and acetone.[10] Its solubility in nonpolar solvents like hexane is likely to be limited.
Experimental Protocols for Physicochemical Characterization
To ensure the scientific integrity of any research involving this compound, rigorous experimental determination of its physicochemical properties is essential. The following section provides detailed, step-by-step methodologies for key experiments.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
The purity of the compound is a prerequisite for accurate physicochemical and biological studies. Reversed-phase HPLC is a widely used technique for this purpose.[11][12][13][14]
Experimental Protocol:
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Instrumentation: Utilize an HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a UV detector.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by a UV scan).
-
-
Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be determined by the area percentage of the main peak.
Caption: Workflow for HPLC purity determination.
Thermal Analysis by DSC/TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information on melting point, phase transitions, and decomposition temperature.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of the compound into an aluminum DSC pan.
-
Instrumentation: Use a calibrated DSC/TGA instrument.
-
Experimental Conditions:
-
Temperature Program: Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 30 °C to 400 °C) at a constant heating rate (e.g., 10 °C/min).
-
Atmosphere: Under a nitrogen atmosphere to prevent oxidative decomposition.
-
-
Analysis: The DSC curve will show an endothermic peak corresponding to the melting point, while the TGA curve will indicate the temperature at which weight loss (decomposition) begins.
Caption: Workflow for DSC/TGA thermal analysis.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The spectrum is expected to show distinct signals for the pyrazole ring proton, the methylene protons adjacent to the pyrazole ring, the methyl protons of the isobutyl group, and the hydroxyl proton. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and chloro groups.
-
¹³C NMR: The spectrum will show signals for each unique carbon atom in the molecule, including the carbons of the pyrazole ring, the methylene carbon, the quaternary carbon, and the methyl carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:
-
O-H stretch: A broad band around 3400 cm⁻¹ for the hydroxyl group.
-
C-H stretch: Bands in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds.
-
N-O stretch (nitro group): Strong asymmetric and symmetric stretching bands around 1560-1520 cm⁻¹ and 1350-1300 cm⁻¹, respectively.[10]
-
C=N and C=C stretch: Bands in the 1600-1400 cm⁻¹ region characteristic of the pyrazole ring.
-
C-Cl stretch: A band in the 800-600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation pattern can provide valuable structural information, with expected cleavages at the C-N bond connecting the side chain to the pyrazole ring and loss of the nitro group.[10]
Conclusion
This compound is a key synthetic intermediate with a rich chemical functionality that dictates its physicochemical properties. While some experimental data remains to be definitively established, this guide provides a robust framework for its characterization. The provided protocols for HPLC, DSC/TGA, and spectroscopic analysis are based on established methodologies for similar compounds and offer a clear path for researchers to obtain reliable and reproducible data. A thorough understanding and experimental determination of these properties are fundamental for the successful application of this compound in the development of novel pharmaceuticals and agrochemicals.
References
- 1. This compound [myskinrecipes.com]
- 2. chemshuttle.com [chemshuttle.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound | 1415099-67-0 [amp.chemicalbook.com]
- 5. CAS 1415099-67-0 | 4H54-5-2J | MDL MFCD22690761 | this compound | SynQuest Laboratories [synquestlabs.com]
- 6. 5-chloro-1-Methyl-4-nitro-1H-pyrazole (42098-25-9) for sale [vulcanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Buy 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride | 1006962-20-4 [smolecule.com]
- 11. benchchem.com [benchchem.com]
- 12. [PDF] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity | Semantic Scholar [semanticscholar.org]
- 13. ijcpa.in [ijcpa.in]
- 14. discovery.researcher.life [discovery.researcher.life]
1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol CAS 1415099-67-0 spectral data
An In-depth Technical Guide to the Spectral Analysis of 1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol (CAS 1415099-67-0)
This technical guide provides a comprehensive analysis of the expected spectral data for the novel heterocyclic compound, this compound. As a key intermediate in the synthesis of pyrazole-based pharmaceuticals and agrochemicals, understanding its structural features through modern spectroscopic techniques is paramount for researchers in drug discovery and development.[1][2] This document moves beyond a simple data sheet, offering in-depth interpretation and predictive analysis based on fundamental principles and data from analogous structures.
The core of this guide is built on a predictive framework. In the absence of publicly available experimental spectra for this specific molecule, we will deduce the anticipated ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) signatures. This approach serves as a robust template for researchers who may synthesize this compound, providing them with the necessary tools to validate their findings and understand the intricate relationship between molecular structure and spectral output.
Molecular Structure and Functional Group Analysis
A thorough spectral analysis begins with a detailed examination of the molecule's constituent parts. The structure of this compound combines a substituted pyrazole ring with an aliphatic alcohol side chain.
Key Structural Features:
-
Pyrazole Ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms.
-
Substituents on Pyrazole:
-
Chloro Group (C5): An electron-withdrawing halogen that will influence the electronic environment of the ring.
-
Nitro Group (C4): A strongly electron-withdrawing group that significantly deshields adjacent nuclei.
-
Alkyl Side Chain (N1): Connects the pyrazole core to the propan-2-ol moiety.
-
-
Aliphatic Side Chain: -CH₂-C(CH₃)₂-OH
-
Tertiary Alcohol: Characterized by a hydroxyl (-OH) group attached to a tertiary carbon.
-
Gem-dimethyl Group: Two methyl groups attached to the same carbon.
-
Methylene Bridge: A -CH₂- group linking the pyrazole N1 to the tertiary carbon.
-
The following diagram illustrates the molecular structure and numbering convention used for spectral assignments.
Caption: Molecular structure of the title compound.
Predicted Spectroscopic Data
The following sections detail the anticipated spectral data based on the functional groups identified above and known spectroscopic trends for related pyrazole and nitro-containing compounds.[3][4][5]
The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0 - 8.5 | Singlet (s) | 1H | H3 (Pyrazole) | The proton on the pyrazole ring is significantly deshielded due to the aromatic nature of the ring and the strong electron-withdrawing effect of the adjacent nitro group at C4. |
| ~4.5 - 5.0 | Singlet (s) | 2H | H6 (-CH₂-) | The methylene protons are adjacent to the pyrazole nitrogen (N1) and the quaternary carbon (C7), placing them in a deshielded environment. |
| ~2.5 - 3.5 | Singlet (s) | 1H | H10 (-OH) | The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent. It is often a broad singlet. |
| ~1.3 - 1.6 | Singlet (s) | 6H | H8, H9 (-CH₃)₂ | The six protons of the two methyl groups are equivalent and attached to a quaternary carbon, resulting in a singlet. This is a characteristic signal for a gem-dimethyl group adjacent to an electronegative atom. |
The ¹³C NMR spectrum will provide information on the carbon skeleton. Seven distinct signals are predicted.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~145 - 150 | C5 (C-Cl) | The carbon atom bonded to chlorine is deshielded, but its chemical shift is also influenced by the adjacent nitrogen atoms in the pyrazole ring. |
| ~135 - 140 | C3 (C-H) | This aromatic carbon is deshielded, and its signal would be a doublet in a coupled spectrum due to the attached proton. |
| ~130 - 135 | C4 (C-NO₂) | The carbon bearing the nitro group is expected to be significantly deshielded due to the strong electron-withdrawing nature of this group. |
| ~70 - 75 | C7 (-C(CH₃)₂OH) | The quaternary carbon bonded to the hydroxyl group is deshielded by the oxygen atom. |
| ~55 - 60 | C6 (-CH₂-) | The methylene carbon attached to the pyrazole nitrogen (N1) is moderately deshielded. |
| ~25 - 30 | C8, C9 (-(CH₃)₂) | The equivalent methyl carbons are in a typical aliphatic region. |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The molecular formula is C₇H₁₀ClN₃O₃, with a monoisotopic mass of approximately 219.04 g/mol .[2][6] The mass spectrum should exhibit a molecular ion peak at m/z = 219.
-
Isotope Pattern: Due to the presence of a chlorine atom, a characteristic M+2 peak will be observed at m/z = 221 with an intensity of approximately one-third of the M⁺ peak. This is a definitive indicator for the presence of a single chlorine atom.
-
Key Fragmentation Pathways:
-
Loss of a methyl group (-CH₃): A fragment at [M-15]⁺.
-
Loss of the hydroxyl group (-OH) followed by rearrangement.
-
Cleavage of the C6-C7 bond, leading to fragments corresponding to the pyrazole moiety and the propanol side chain.
-
Loss of the nitro group (-NO₂): A fragment at [M-46]⁺.
-
Caption: Predicted major fragmentation pathways in Mass Spectrometry.
The IR spectrum will show absorption bands characteristic of the various functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 3600 | O-H stretch (broad) | Alcohol (-OH) |
| 2850 - 3000 | C-H stretch | Aliphatic (CH₂, CH₃) |
| ~1550 & ~1350 | N-O asymmetric & symmetric stretch | Nitro (-NO₂) |
| 1450 - 1600 | C=N, C=C stretch | Pyrazole Ring |
| 1000 - 1200 | C-O stretch | Tertiary Alcohol |
| 700 - 800 | C-Cl stretch | Chloroalkane |
Experimental Protocols for Spectral Acquisition
To ensure data integrity and reproducibility, standardized protocols are essential. The following are step-by-step methodologies for acquiring the spectral data discussed.
References
An In-depth Technical Guide to the Preliminary Biological Screening of Novel Chloro-Nitro-Pyrazole Compounds
Foreword for the Modern Drug Discovery Professional
The relentless evolution of microbial resistance and the complexities of multifactorial diseases necessitate a continuous search for novel pharmacophores. Among the heterocyclic compounds, pyrazole derivatives have consistently demonstrated a broad spectrum of biological activities, making them a cornerstone in medicinal chemistry.[1][2] This guide focuses on a specific, highly promising subclass: chloro-nitro-pyrazole compounds. The introduction of electron-withdrawing groups like chloro and nitro moieties can significantly modulate the electronic properties and, consequently, the biological activity of the pyrazole scaffold.[3] This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive framework for the preliminary biological screening of these novel compounds. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reproducible data.
Foundational Screening: Cytotoxicity Assessment
Before embarking on specific antimicrobial or mechanistic studies, it is paramount to establish the cytotoxicity profile of the novel chloro-nitro-pyrazole compounds. This initial step provides a therapeutic window and informs the concentration ranges for subsequent assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, reliable, and cost-effective colorimetric method for this purpose.[4]
The Principle of the MTT Assay
The MTT assay is predicated on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Workflow for Cytotoxicity Screening
A systematic workflow is crucial for obtaining reliable cytotoxicity data. This involves careful cell culture maintenance, precise compound preparation, and accurate data analysis.
Caption: General workflow for in vitro cytotoxicity testing.
Detailed Protocol: MTT Assay
Materials:
-
Novel chloro-nitro-pyrazole compounds
-
Human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Preparation: Prepare a stock solution of each chloro-nitro-pyrazole compound in DMSO. Further dilute with culture medium to achieve a range of final concentrations.
-
Treatment: After 24 hours, remove the old medium and add 100 µL of fresh medium containing the various concentrations of the test compounds to the wells. Include a vehicle control (DMSO at the highest concentration used) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
Data Presentation: Cytotoxicity Profile
| Compound ID | Cell Line | Incubation Time (h) | IC50 (µM) | Selectivity Index (SI)* |
| CNP-1 | HeLa | 48 | 8.4 | 3.5 |
| CNP-1 | MCF-7 | 48 | 12.1 | 2.4 |
| CNP-1 | HEK293 | 48 | 29.4 | - |
| CNP-2 | HeLa | 48 | 15.2 | 2.1 |
| CNP-2 | MCF-7 | 48 | 20.5 | 1.5 |
| CNP-2 | HEK293 | 48 | 32.0 | - |
* Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancerous cells. A higher SI indicates greater selectivity for cancer cells.[5]
Antimicrobial and Antifungal Screening
The presence of chloro and nitro groups on the pyrazole ring has been associated with significant antimicrobial and antifungal activities.[6][7] A tiered screening approach, starting with a qualitative assessment followed by quantitative determination of activity, is recommended.
Preliminary Screening: Agar Well Diffusion Method
This method provides a rapid and qualitative assessment of the antimicrobial potential of the synthesized compounds.[8]
2.1.1. Experimental Workflow
Caption: Workflow for the agar well diffusion assay.
2.1.2. Detailed Protocol: Agar Well Diffusion
Materials:
-
Chloro-nitro-pyrazole compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Nutrient Agar (for bacteria)
-
Sabouraud Dextrose Agar (SDA) (for fungi)
-
Sterile cork borer (6 mm)
-
Standard antibiotic and antifungal discs (e.g., Ciprofloxacin, Fluconazole)
-
DMSO (solvent)
Procedure:
-
Inoculum Preparation: Prepare a microbial suspension equivalent to the 0.5 McFarland standard.
-
Plate Preparation: Swab the microbial inoculum evenly onto the surface of the agar plates.
-
Well Creation: Use a sterile cork borer to create wells in the agar.
-
Compound Loading: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in DMSO) into each well.
-
Controls: Use DMSO as a negative control and standard antibiotic/antifungal discs as positive controls.
-
Incubation: Incubate bacterial plates at 37°C for 24 hours and fungal plates at 28°C for 48-72 hours.
-
Measurement: Measure the diameter of the zone of inhibition around each well in millimeters.
Quantitative Assessment: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This provides a quantitative measure of the compound's potency.[8]
2.2.1. Detailed Protocol: Broth Microdilution Method
Materials:
-
Chloro-nitro-pyrazole compounds
-
Bacterial and fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Resazurin dye (optional, for viability indication)
Procedure:
-
Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculation: Add a standardized microbial inoculum to each well.
-
Controls: Include a growth control (no compound), a sterility control (no inoculum), and a positive control with a standard antibiotic/antifungal.
-
Incubation: Incubate the plates under the same conditions as the agar diffusion assay.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by using a viability indicator like resazurin.
Data Presentation: Antimicrobial and Antifungal Activity
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | A. niger MIC (µg/mL) |
| CNP-1 | 62.5 | 125 | 31.25 | 62.5 |
| CNP-2 | 125 | >250 | 62.5 | 125 |
| Ciprofloxacin | 0.5 | 0.25 | - | - |
| Fluconazole | - | - | 2 | 8 |
Preliminary Mechanistic Insights
While detailed mechanism-of-action studies are beyond the scope of preliminary screening, initial investigations can provide valuable insights into the potential targets of chloro-nitro-pyrazole compounds. The presence of nitro groups, for instance, suggests a potential for generating reactive oxygen species (ROS), which can lead to oxidative stress in microbial or cancer cells.
Potential Signaling Pathways and Targets
The diverse biological activities of pyrazole derivatives are attributed to their ability to interact with various cellular targets.[9]
Caption: Potential mechanisms of action for pyrazole compounds.
Structure-Activity Relationship (SAR) Considerations
The position and nature of substituents on the pyrazole ring significantly influence biological activity. For chloro-nitro-pyrazoles:
-
Position of Substituents: The location of the chloro and nitro groups on the pyrazole ring can affect the molecule's interaction with biological targets.
-
Electronic Effects: The strong electron-withdrawing nature of both chloro and nitro groups can enhance the compound's ability to participate in hydrogen bonding and other interactions with target proteins.[3]
-
Lipophilicity: The presence of a halogen like chlorine can increase the lipophilicity of the compound, potentially enhancing its ability to cross cell membranes.
Conclusion and Future Directions
This guide provides a robust framework for the initial biological evaluation of novel chloro-nitro-pyrazole compounds. The systematic approach, beginning with cytotoxicity assessment followed by antimicrobial and antifungal screening, allows for the efficient identification of promising lead candidates. The preliminary mechanistic insights suggest that these compounds may exert their effects through multiple pathways, warranting further investigation.
Future studies should focus on:
-
Elucidating the precise mechanism of action of the most potent compounds.
-
In vivo efficacy and toxicity studies in animal models.
-
Lead optimization through medicinal chemistry to enhance potency and selectivity while minimizing toxicity.
By following the methodologies outlined in this guide, researchers can effectively advance the discovery and development of novel chloro-nitro-pyrazole-based therapeutics.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity study of pyrazole derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 5. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. meddocsonline.org [meddocsonline.org]
- 7. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Elucidating the Mechanism of Action of Substituted 4-Nitro-Pyrazoles
Introduction: The Therapeutic Potential and Mechanistic Complexity of 4-Nitro-Pyrazoles
Substituted pyrazoles are a cornerstone of medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3][4][5] The introduction of a nitro group at the 4-position of the pyrazole ring often confers potent and diverse pharmacological properties, including antimicrobial, antiparasitic, anti-inflammatory, and anticancer effects.[1][6][7][8][9] For researchers and drug development professionals, understanding the precise mechanism of action (MoA) of these compounds is paramount for optimizing lead candidates, predicting potential toxicities, and ultimately, developing effective therapeutics. This guide provides a comprehensive framework for the systematic investigation of the MoA of novel substituted 4-nitro-pyrazoles, integrating established experimental protocols with critical mechanistic insights.
The diverse bioactivities of pyrazole derivatives stem from their ability to interact with a wide array of biological targets. These include enzymes such as cruzain in Trypanosoma cruzi,[10][11][12] cytochrome P450 enzymes like CYP2E1,[13] and bacterial enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH).[14] Furthermore, they have been shown to modulate signaling pathways and protein-protein interactions.[15] The 4-nitro substitution can significantly influence the electronic properties of the pyrazole scaffold, impacting binding affinities and reactivity, making a thorough mechanistic investigation essential.
This guide is structured to provide a logical workflow, from initial target identification to in-depth cellular and biochemical characterization, and finally to computational validation. Each section details not only the experimental steps but also the underlying rationale, empowering researchers to make informed decisions in their MoA studies.
Part 1: Initial Target Identification and Validation
The first critical step in elucidating the MoA of a novel substituted 4-nitro-pyrazole is to identify its primary biological target(s). A multi-pronged approach, combining computational and experimental methods, is often the most effective strategy.
In Silico Target Prediction
Before embarking on extensive laboratory work, computational methods can provide valuable initial hypotheses about potential targets.
-
Ligand-Based Virtual Screening: This approach compares the 3D structure and physicochemical properties of the 4-nitro-pyrazole derivative against libraries of known active compounds. Similarity in structure or pharmacophore features can suggest potential targets.
-
Reverse Docking: In this method, the 4-nitro-pyrazole is docked against a large database of protein structures. Proteins that show favorable binding energies are considered potential targets.
Experimental Target Identification
Experimental validation of computationally predicted targets or unbiased screening for novel targets is crucial.
-
Affinity-Based Methods:
-
Affinity Chromatography: The 4-nitro-pyrazole is immobilized on a solid support. A cell lysate is passed over the support, and proteins that bind to the compound are subsequently eluted and identified by mass spectrometry.
-
Drug Affinity Responsive Target Stability (DARTS): This technique relies on the principle that a small molecule binding to a protein can stabilize it against proteolysis. Cell lysates are treated with the compound and then subjected to limited proteolysis. The protein bands that are protected from degradation in the presence of the compound are potential targets.
-
-
Phenotypic Screening and Target Deconvolution:
-
If the compound exhibits a specific phenotype (e.g., antimicrobial or anticancer activity), genetic or proteomic approaches can be used to identify the target. This can involve screening knockout or knockdown libraries to identify genes that confer resistance or sensitivity to the compound.
-
Part 2: Biochemical and Biophysical Characterization of Target Engagement
Once a putative target has been identified, the next step is to characterize the direct interaction between the 4-nitro-pyrazole and the target protein.
Enzyme Inhibition Assays
If the identified target is an enzyme, detailed kinetic studies are essential to determine the nature of the inhibition. Substituted pyrazoles have been shown to inhibit various enzymes, including cysteine proteases and kinases.[10][11][12][16]
Table 1: Key Parameters from Enzyme Inhibition Studies
| Parameter | Description | Typical Value Range for Potent Inhibitors |
| IC50 | The concentration of inhibitor required to reduce enzyme activity by 50%. | nM to low µM |
| Ki | The inhibition constant, representing the binding affinity of the inhibitor to the enzyme. | nM to low µM |
| Mechanism | The mode of inhibition (e.g., competitive, non-competitive, uncompetitive, mixed). | Determined by Lineweaver-Burk or other kinetic plots. |
Experimental Protocol: General Enzyme Inhibition Assay
-
Reagents and Materials:
-
Purified target enzyme
-
Substrate for the enzyme (preferably a fluorogenic or chromogenic substrate)
-
Assay buffer
-
Substituted 4-nitro-pyrazole compound (dissolved in a suitable solvent, e.g., DMSO)
-
Microplate reader
-
-
Procedure:
-
Prepare a serial dilution of the 4-nitro-pyrazole compound in the assay buffer.
-
In a microplate, add the assay buffer, the enzyme, and the inhibitor at various concentrations.
-
Incubate the enzyme-inhibitor mixture for a predetermined time to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress (e.g., fluorescence or absorbance) over time using a microplate reader.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.
-
To determine the mechanism of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor. Plot the data using a Lineweaver-Burk or other suitable plot.
-
Biophysical Binding Assays
These methods directly measure the binding of the compound to the target protein, providing quantitative data on binding affinity and thermodynamics.
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding, providing information on the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
-
Surface Plasmon Resonance (SPR): Immobilizes the target protein on a sensor chip and flows the 4-nitro-pyrazole over the surface. The change in the refractive index upon binding is measured, providing real-time kinetics of association and dissociation.
-
Thermal Shift Assay (TSA): Measures the change in the melting temperature of a protein upon ligand binding. A significant increase in the melting temperature indicates stabilization of the protein by the compound.
Part 3: Cellular Mechanism of Action Studies
Biochemical and biophysical assays confirm direct target engagement, but it is crucial to understand how this interaction translates into a cellular effect.
Cellular Target Engagement Assays
These assays confirm that the compound interacts with its target in a cellular context.
-
Cellular Thermal Shift Assay (CETSA): An extension of the TSA to whole cells or cell lysates. It assesses the thermal stabilization of the target protein in its native cellular environment upon compound binding.
Downstream Signaling Pathway Analysis
Inhibition of a target protein will often lead to changes in downstream signaling pathways.
-
Western Blotting: To assess the phosphorylation status or expression levels of key proteins in the pathway downstream of the target.
-
Reporter Gene Assays: To measure the activity of transcription factors that are regulated by the signaling pathway.
-
Phosphoproteomics: A global analysis of changes in protein phosphorylation upon treatment with the compound.
Elucidating the Molecular Consequences
The ultimate goal is to connect target engagement to the observed cellular phenotype.
-
Cell Viability and Proliferation Assays: To determine the effect of the compound on cell growth and survival.
-
Apoptosis Assays: To investigate if the compound induces programmed cell death (e.g., by measuring caspase activity or using Annexin V staining).
-
Cell Cycle Analysis: To determine if the compound causes cell cycle arrest at a specific phase.
Experimental Workflow: Cellular MoA Elucidation
Caption: Workflow for cellular mechanism of action studies.
Part 4: Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for optimizing the lead compound. By systematically modifying the structure of the 4-nitro-pyrazole and assessing the impact on biological activity, key functional groups and structural features required for target engagement and cellular efficacy can be identified.[14][17][18][19]
Table 2: Example of SAR Data for a Series of 4-Nitro-Pyrazole Analogs
| Compound | R1 Substituent | R2 Substituent | Target Inhibition (IC50, µM) | Cell Viability (EC50, µM) |
| 1a | -H | -Phenyl | 5.2 | 10.8 |
| 1b | -CH3 | -Phenyl | 2.1 | 4.5 |
| 1c | -H | -4-Chlorophenyl | 0.8 | 1.5 |
| 1d | -H | -4-Methoxyphenyl | 15.6 | > 50 |
The data in Table 2 suggests that a methyl group at the R1 position and an electron-withdrawing group on the phenyl ring at the R2 position enhance both target inhibition and cellular activity.
Logical Relationship: SAR and Lead Optimization
Caption: The iterative process of SAR-driven lead optimization.
Conclusion
Elucidating the mechanism of action of substituted 4-nitro-pyrazoles requires a systematic and multi-faceted approach. By integrating computational predictions, biochemical and biophysical characterization, cellular assays, and structure-activity relationship studies, researchers can build a comprehensive understanding of how these potent compounds exert their biological effects. This in-depth knowledge is fundamental for the successful translation of promising hits into clinically viable drug candidates.
References
- 1. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. Novel Cruzain Inhibitors for the Treatment of Chagas’ Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Novel Inhibitors of Cruzain Cysteine Protease of Trypanosoma cruzi - Prates - Current Medicinal Chemistry [rjpbr.com]
- 13. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Synthesis of 1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic chemistry and potential significance of the novel heterocyclic compound, 1-(5-chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol. Pyrazole derivatives are a cornerstone in medicinal chemistry and agrochemical research, exhibiting a wide array of biological activities.[1] This document outlines a plausible and scientifically grounded multi-step synthesis for the title compound, beginning with the construction of the pyrazole core, followed by regioselective functionalization, and concluding with the introduction of the characteristic side chain. Each synthetic step is detailed with a focus on the underlying chemical principles, reaction mechanisms, and practical experimental considerations. Furthermore, this guide includes a thorough discussion of the analytical techniques required for the structural elucidation and purity assessment of the synthesized compound and its intermediates. The potential applications of this molecule, particularly in the realms of herbicidal and antimicrobial research, are also explored, providing a forward-looking perspective on its value in drug discovery and development.
Introduction: The Significance of Substituted Pyrazoles
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in the design of bioactive molecules. Its unique electronic properties and ability to participate in hydrogen bonding have made it a versatile building block in the development of pharmaceuticals and agrochemicals.[1] The therapeutic landscape is populated with numerous pyrazole-containing drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant. In the agricultural sector, pyrazole derivatives have been successfully commercialized as herbicides and insecticides.[2][3][4][5][6]
The biological activity of pyrazole derivatives can be finely tuned by the nature and position of substituents on the pyrazole ring. The introduction of a chlorine atom and a nitro group, as in the title compound, is a common strategy to modulate the electronic and steric properties of the molecule, often leading to enhanced biological efficacy.[7] Specifically, chloro-nitro-pyrazole derivatives have shown promise as antimicrobial and herbicidal agents.[7] The 1-(2-hydroxy-2-methylpropyl) substituent at the N1 position introduces a chiral center and a hydroxyl group, which can influence the compound's solubility, metabolic stability, and interaction with biological targets.
This guide details a rational synthetic approach to this compound, a molecule that combines these key structural features. The presented synthesis is designed to be a practical and reproducible protocol for researchers in the field.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a three-stage process, as illustrated in the workflow diagram below. This strategic approach allows for the systematic construction and functionalization of the pyrazole core.
Caption: Proposed three-stage synthetic workflow.
Stage 1: Synthesis of the 1H-Pyrazole Core
The foundational step in this synthesis is the construction of the pyrazole ring. The Knorr pyrazole synthesis, a classic and reliable method, is proposed for this purpose. This reaction involves the condensation of a 1,3-dicarbonyl compound with hydrazine.
Caption: Knorr pyrazole synthesis schematic.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a 1,3-dicarbonyl compound (e.g., acetylacetone, 1.0 eq) and a suitable solvent such as ethanol.
-
Addition of Hydrazine: Slowly add hydrazine hydrate (1.0 eq) to the stirred solution at room temperature. The reaction is often exothermic.
-
Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Stage 2: Functionalization of the Pyrazole Ring
This stage involves the sequential introduction of the chloro and nitro groups onto the pyrazole ring. The order of these steps can be crucial for achieving the desired regioselectivity. Based on the directing effects of the pyrazole nitrogen atoms, nitration is expected to occur at the 4-position, followed by chlorination at the 5-position.
Step 2a: Nitration of 1H-Pyrazole
Nitration of pyrazole typically occurs at the C4 position due to the electronic nature of the ring. A mixture of nitric acid and sulfuric acid is a common nitrating agent.
Experimental Protocol:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to fuming nitric acid with stirring.
-
Nitration Reaction: To the cooled nitrating mixture, add the synthesized 1H-pyrazole (1.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure, and purify the crude 4-nitro-1H-pyrazole by recrystallization or column chromatography.
Step 2b: Chlorination of 4-Nitro-1H-pyrazole
The subsequent chlorination can be achieved using various chlorinating agents. N-Chlorosuccinimide (NCS) is a mild and effective reagent for this transformation.
Experimental Protocol:
-
Reaction Setup: Dissolve 4-nitro-1H-pyrazole (1.0 eq) in a suitable solvent such as acetonitrile in a round-bottom flask.
-
Addition of Chlorinating Agent: Add N-chlorosuccinimide (1.1 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
Work-up and Purification: After cooling, remove the solvent in vacuo. Purify the residue by column chromatography on silica gel to obtain 5-chloro-4-nitro-1H-pyrazole.
Stage 3: N-Alkylation with Isobutylene Oxide
The final step is the introduction of the 2-methylpropan-2-ol side chain via N-alkylation of 5-chloro-4-nitro-1H-pyrazole with isobutylene oxide (tert-butyloxirane). This reaction is typically base-catalyzed, with the pyrazole anion acting as the nucleophile to open the epoxide ring.[8] The attack is expected to occur at the less sterically hindered carbon of the epoxide.
Experimental Protocol:
-
Deprotonation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-chloro-4-nitro-1H-pyrazole (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). Add a suitable base, such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq), and stir the mixture at room temperature for 30-60 minutes to form the pyrazole anion.[9][10]
-
Alkylation: Slowly add isobutylene oxide (1.2 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, or until the starting material is consumed as indicated by TLC.
-
Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.
Characterization of this compound
Thorough characterization is essential to confirm the structure and purity of the final product. The following analytical techniques are recommended:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyrazole ring proton, the methylene protons of the side chain, the methine proton, and the methyl protons. The hydroxyl proton may appear as a broad singlet. |
| ¹³C NMR | Resonances for the pyrazole ring carbons and the carbons of the 2-methylpropan-2-ol side chain.[11][12][13][14] |
| FT-IR | Characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches, C=C and C=N stretches of the pyrazole ring, and the asymmetric and symmetric stretches of the nitro group.[15][16][17][18][19] |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the compound. Fragmentation patterns can provide further structural information.[20][21][22][23] |
| Elemental Analysis | Confirms the elemental composition (C, H, N, Cl) of the synthesized compound. |
Potential Applications and Future Directions
The unique combination of a chloro, a nitro, and a hydroxyalkyl group on a pyrazole scaffold suggests that this compound could be a valuable lead compound in several areas of research.
-
Agrochemicals: Many commercial herbicides are pyrazole derivatives.[2][3][4][5][6] The structural features of the title compound make it a candidate for screening as a potential herbicide.
-
Medicinal Chemistry: Chloro-nitro aromatic compounds are known to exhibit a range of biological activities, including antimicrobial and anticancer effects.[7][24] Further derivatization of the hydroxyl group could lead to the development of novel therapeutic agents. The pyrazole scaffold is a key component in many approved drugs, highlighting its importance in drug discovery.[1][25]
-
Material Science: Pyrazole derivatives can act as ligands for the formation of coordination complexes with interesting photophysical or catalytic properties.
Future research should focus on the biological evaluation of this compound and its analogs. Structure-activity relationship (SAR) studies will be crucial in optimizing its biological profile for specific applications.
Conclusion
This technical guide has presented a detailed and scientifically sound pathway for the synthesis of the novel compound this compound. By leveraging established methodologies in pyrazole chemistry, a practical and reproducible synthetic route has been outlined. The comprehensive characterization techniques described will ensure the structural integrity and purity of the final product. The potential applications of this molecule in agrochemical and medicinal chemistry underscore the importance of its discovery and synthesis. This guide serves as a valuable resource for researchers seeking to explore the chemical and biological landscape of substituted pyrazoles.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantioselective synthesis of β-pyrazole-substituted alcohols through an asymmetric ring-opening reaction of meso-epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 17. Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. jocpr.com [jocpr.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Chemical Space of Functionalized Pyrazole Scaffolds: A Technical Guide for Drug Discovery Professionals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Recognized as a "privileged scaffold," its unique physicochemical properties and metabolic stability have led to its incorporation into a multitude of blockbuster drugs.[1][2][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the pyrazole chemical space. We will navigate through foundational and contemporary synthetic strategies, delve into the logic behind scaffold functionalization and diversification, analyze structure-activity relationships (SAR) with field-proven examples, and outline robust protocols for the characterization of novel derivatives. This guide is designed to serve as both a strategic overview and a practical handbook for harnessing the full potential of functionalized pyrazoles in the quest for next-generation therapeutics.
The Pyrazole Core: A Privileged Scaffold in Modern Drug Design
The pyrazole ring system is a versatile and highly valuable pharmacophore in drug discovery.[4][5] Its structure, featuring a "pyrrole-like" N1 nitrogen and a "pyridine-like" N2 nitrogen, imparts a unique combination of aromaticity, moderate basicity (pKa ≈ 2.5), and the ability to act as both a hydrogen bond donor and acceptor.[6] This duality allows for diverse, high-affinity interactions with biological targets. Furthermore, the pyrazole nucleus is generally stable to metabolic degradation, a crucial attribute for developing orally bioavailable drugs.[2][3]
The immense therapeutic potential of this scaffold is evidenced by the significant number of pyrazole-containing drugs approved by the U.S. Food and Drug Administration (FDA) across a wide array of disease areas.[7][8] These compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and analgesic properties.[9][10][11]
| Drug Name | Therapeutic Class | Mechanism of Action | Key Structural Feature |
| Celecoxib | Anti-inflammatory (NSAID) | Selective COX-2 Inhibitor | Trifluoromethyl-substituted pyrazole |
| Sildenafil | Erectile Dysfunction / PAH | PDE5 Inhibitor | N-methylated pyrazole fused to a pyrimidine ring |
| Ruxolitinib | Anticancer / Myelofibrosis | JAK1/JAK2 Inhibitor | Pyrrolo[2,3-d]pyrimidine core with a pyrazole side chain |
| Apixaban | Anticoagulant | Factor Xa Inhibitor | Pyrazole-lactam core |
| Ibrutinib | Anticancer (CLL, MCL) | Bruton's Tyrosine Kinase (BTK) Inhibitor | Pyrazolo[3,4-d]pyrimidine core |
| Baricitinib | Rheumatoid Arthritis | JAK1/JAK2 Inhibitor | Pyrrolo[2,3-d]pyrimidine with a 1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl side chain |
Table 1: Prominent examples of FDA-approved drugs featuring the pyrazole scaffold.[1][7][12][13][14][15][16]
Synthetic Strategies for Constructing the Pyrazole Core
The construction of the pyrazole ring is well-established, with both classical and modern methodologies offering access to a vast array of substituted derivatives. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
The Cornerstone: Knorr Pyrazole Synthesis
First reported by Ludwig Knorr in 1883, this reaction remains one of the most fundamental and widely used methods for pyrazole synthesis. It involves the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[17][18]
The mechanism proceeds through the initial formation of a hydrazone intermediate at one of the carbonyl groups, followed by intramolecular cyclization as the second nitrogen attacks the remaining carbonyl. A final dehydration step yields the stable, aromatic pyrazole ring.[17][18][19]
This protocol is a representative example of a Knorr-type reaction to form a pyrazolone.[20]
-
Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol, 1.0 eq) and hydrazine hydrate (6 mmol, 2.0 eq).
-
Solvent and Catalyst: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to serve as the catalyst.
-
Heating: Place the vial on a hot plate with a magnetic stirrer. Heat the reaction mixture to approximately 100°C with vigorous stirring.
-
Monitoring: After 1 hour, monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane. Spot the reaction mixture against the ethyl benzoylacetate starting material.
-
Workup: If the starting material is consumed, add water (10 mL) to the hot reaction mixture while stirring.
-
Crystallization: Turn off the heat and allow the mixture to cool slowly to room temperature over 30 minutes with continuous stirring to facilitate precipitation.
-
Isolation: Filter the resulting solid product using a Büchner funnel. Wash the collected solid with a small amount of cold water and allow it to air dry.
-
Characterization: Determine the mass, percent yield, and melting point of the dried product. Confirm the structure using NMR and IR spectroscopy.
Modern Synthetic Methodologies
While classical methods are robust, modern organic synthesis has introduced more sophisticated and efficient strategies for accessing diverse pyrazole scaffolds.
-
1,3-Dipolar Cycloadditions: These reactions, particularly the Huisgen cycloaddition, involve the reaction of a 1,3-dipole (like a diazo compound or nitrilimine) with a dipolarophile (like an alkyne) to form the five-membered ring.[9][11][21] This approach offers excellent control over regioselectivity.
-
Multicomponent Reactions (MCRs): MCRs combine three or more starting materials in a single pot to form the product, which incorporates substantial parts of all reactants.[9][22] This strategy is highly atom-economical and ideal for building molecular diversity rapidly.
-
Metal-Catalyzed Synthesis: Transition metals, particularly copper and palladium, are used to catalyze novel cyclization and cross-coupling reactions, enabling the synthesis of complex pyrazoles under mild conditions that are often not accessible through classical routes.[21][22]
-
Flow Chemistry: The use of continuous-flow reactors for pyrazole synthesis offers significant advantages in terms of safety, scalability, and reaction control, representing a greener and more efficient alternative to traditional batch processing.[23]
Exploring Chemical Space: Functionalization and Diversification
Once the pyrazole core is synthesized, the next critical step is its functionalization. The strategic placement of various substituents around the ring allows for the fine-tuning of a compound's steric, electronic, and physicochemical properties, which is the essence of exploring chemical space to optimize biological activity.
Positional Reactivity and Substitution
The pyrazole ring offers multiple sites for substitution: the N1 position and the C3, C4, and C5 positions. The C4 position is the most electron-rich and is readily susceptible to electrophilic substitution, while deprotonation with a strong base can lead to substitution at C3.[24]
-
N-Substitution: Alkylation or arylation at the N1 position is a common strategy to modulate lipophilicity and introduce vectors for interacting with specific pockets in a target protein. A key challenge with unsymmetrically substituted pyrazoles is the formation of regioisomeric products due to tautomerization.
-
C-Substitution via Halogenation: The introduction of a halogen (e.g., bromine via N-bromosuccinimide) at the C4 position creates a versatile handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the installation of a wide variety of aryl, alkyl, and amino groups.[25]
-
Introduction of Key Functional Groups: Building blocks like 5-aminopyrazoles are particularly valuable as they provide a nucleophilic amino group that can be readily acylated, alkylated, or used in further heterocycle-forming reactions to build complex molecular architectures.[6][25][26]
Pyrazole as a Bioisostere
A powerful strategy in medicinal chemistry is the use of bioisosteres—substituents or groups with similar physical or chemical properties that impart similar biological responses. The pyrazole ring is an excellent non-classical bioisostere.[27]
-
Arene Bioisostere: Pyrazole can replace a phenyl ring, often leading to improved aqueous solubility and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.[7]
-
Amide/Phenol Bioisostere: The N-H of the pyrazole can mimic the hydrogen-bonding properties of an amide or phenol, but with greater metabolic stability and altered lipophilicity.[27] A prominent example of this strategy was the exploration of thiazole, triazole, and imidazole replacements for the pyrazole core in the CB1 antagonist Rimonabant.[28]
Structure-Activity Relationship (SAR) in Pyrazole-Based Drug Design
The ultimate goal of functionalization is to establish a clear Structure-Activity Relationship (SAR), which correlates changes in molecular structure with changes in biological potency and selectivity.
Case Study: SAR of Pyrazole-Based Cannabinoid Receptor 1 (CB1) Antagonists
The development of Rimonabant and its analogs provides a classic example of pyrazole SAR.[29] Studies revealed several critical structural requirements for potent and selective CB1 antagonism:
-
N1-Position: A bulky, substituted aryl group, such as a 2,4-dichlorophenyl moiety, is optimal for high affinity.
-
C3-Position: A carboxamide group, particularly one linked to a piperidinyl ring, is crucial for engaging in key hydrogen bond interactions with the receptor.
-
C5-Position: A para-substituted phenyl ring, such as a p-chlorophenyl or p-iodophenyl group, significantly enhances potency.[29]
| Position | Substituent | Impact on CB1 Antagonist Activity |
| N1 | 2,4-Dichlorophenyl | High Potency: Fills a key hydrophobic pocket. |
| C3 | Piperidinyl Carboxamide | Essential: Forms critical hydrogen bonds. |
| C4 | Methyl | Tolerated: Minor impact on potency. |
| C5 | p-Iodophenyl | Very High Potency: Optimal interaction in the binding site. |
Table 2: Simplified SAR summary for pyrazole-based CB1 receptor antagonists.[29]
Similar detailed SAR studies have been crucial in optimizing pyrazole scaffolds as inhibitors of targets ranging from bacterial enzymes like FabH to human proteases like meprin.[30][31] For instance, in pyrazolo[4,3-c]pyridine inhibitors of the PEX14-PEX5 protein-protein interaction, it was found that substitution at the N-1 position of the pyrazole was critical, while the corresponding N-2 regioisomer was inactive, demonstrating the high degree of spatial sensitivity in ligand-target interactions.[32]
Analytical Workflow: Characterization of Novel Pyrazoles
The unambiguous characterization of newly synthesized compounds is paramount for scientific integrity. A standardized workflow ensures that the structure and purity of each functionalized pyrazole are rigorously confirmed.
Core Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the most powerful tools for structural elucidation. For a typical pyrazole, protons on the ring appear in the aromatic region, with the C4-H proton being the most shielded (~6.2 ppm) and the C3-H and C5-H protons appearing further downfield (~7.4-7.5 ppm).[33] Carbon signals show a characteristic pattern, with C4 being the most upfield (~105 ppm).[33][34][35]
-
Mass Spectrometry (MS): Provides the exact molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is the gold standard.[33][36]
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups. For N-unsubstituted pyrazoles, a characteristic N-H stretch will be visible. C=N, C=C, and C-H aromatic stretching frequencies are also diagnostic.[33][34][37]
-
Preparation: Accurately weigh 5-10 mg of the purified pyrazole derivative.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer. Standard pulse programs are typically sufficient.
-
Processing: Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the ¹H signals. Correlate the observed chemical shifts, coupling constants, and integrations with the proposed structure.
| Technique | Information Obtained | Typical Data for 1-Methylpyrazole |
| ¹H NMR | Proton environment, connectivity (via coupling) | H3: ~7.5 ppm (d), H5: ~7.4 ppm (d), H4: ~6.2 ppm (t), N-CH₃: ~3.9 ppm (s) |
| ¹³C NMR | Carbon skeleton | C3: ~138.7 ppm, C5: ~129.2 ppm, C4: ~105.4 ppm, N-CH₃: ~39.1 ppm |
| HRMS (ESI+) | Exact molecular weight | [M+H]⁺ calculated and found values agree within 5 ppm |
| IR (ATR) | Presence of functional groups | C-H (aromatic), C=N, C=C stretches |
Table 3: Summary of expected analytical data for a model compound, 1-methylpyrazole.[33]
Conclusion and Future Directions
The functionalized pyrazole scaffold continues to be a remarkably fruitful area of research in drug discovery. Its proven success in marketed drugs, combined with its favorable chemical and metabolic properties, ensures its place in the medicinal chemist's toolbox. The journey from a simple heterocyclic core to a life-saving therapeutic is paved with the strategic exploration of its chemical space. Classical syntheses provide robust access, while modern methods are enabling unprecedented efficiency and diversity.
Looking forward, the field is advancing through the adoption of technologies like flow chemistry and nanoparticle-based catalysis for greener and more efficient synthesis.[23][38] The application of computational chemistry and machine learning is also set to accelerate the design-synthesis-test cycle, allowing for more predictive and rational exploration of the vast pyrazole chemical space. As our understanding of biology deepens, the versatility of the pyrazole scaffold will undoubtedly be leveraged to address new and challenging therapeutic targets.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 12. Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. | Semantic Scholar [semanticscholar.org]
- 13. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 16. researchgate.net [researchgate.net]
- 17. jk-sci.com [jk-sci.com]
- 18. name-reaction.com [name-reaction.com]
- 19. benchchem.com [benchchem.com]
- 20. chemhelpasap.com [chemhelpasap.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 25. mdpi.com [mdpi.com]
- 26. mdpi.com [mdpi.com]
- 27. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. scispace.com [scispace.com]
- 31. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. pubs.acs.org [pubs.acs.org]
- 33. benchchem.com [benchchem.com]
- 34. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. chemrxiv.org [chemrxiv.org]
- 37. jocpr.com [jocpr.com]
- 38. Recent advances in the synthesis of pyrazole scaffolds via nanoparticles: A review | Semantic Scholar [semanticscholar.org]
In Silico ADMET Profiling of 1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol: A Technical Guide for Early-Stage Drug Discovery
Executive Summary
The imperative to reduce late-stage attrition of drug candidates has positioned early-stage ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling as a cornerstone of modern drug discovery.[1][2][3] High failure rates, often attributed to unfavorable pharmacokinetic or toxicity profiles, underscore the need for predictive, cost-effective evaluation methods.[4][5] In silico, or computational, approaches offer a rapid and resource-efficient means to assess the ADMET properties of novel chemical entities before significant investment in synthesis and in vitro testing.[6][7][8]
This technical guide provides a comprehensive framework for the in silico ADMET characterization of 1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol (CAS No. 1415099-67-0), a substituted pyrazole derivative.[9][10] Pyrazole-containing compounds are prevalent in medicinal chemistry and agrochemistry, making a thorough understanding of their potential disposition and safety crucial.[11][12] This document is designed for researchers, computational chemists, and drug development professionals, offering a narrative that blends technical protocols with the scientific rationale behind the predictive models, thereby ensuring a robust and interpretable assessment.
Chapter 1: Compound Profile and Foundational Physicochemical Properties
Before delving into complex pharmacokinetic predictions, a fundamental understanding of a compound's physicochemical properties is essential. These properties, derived directly from the molecular structure, govern a molecule's behavior in a biological environment and are the primary inputs for most ADMET models.[13][14]
Molecular Structure:
-
IUPAC Name: this compound
-
CAS Number: 1415099-67-0[15]
-
Molecular Formula: C₇H₁₀ClN₃O₃
-
Molecular Weight: 219.63 g/mol [9]
-
SMILES: CC(C)(O)CN1N=CC(=C1Cl)--INVALID-LINK--=O
The initial step in any in silico workflow is to obtain the canonical SMILES representation of the molecule, which serves as the universal input for a wide array of predictive software.
Predicted Physicochemical Descriptors
The following table summarizes key physicochemical properties predicted using established computational algorithms. The causality behind their importance is critical: for instance, lipophilicity (LogP) is a primary determinant of a molecule's ability to permeate biological membranes, a prerequisite for absorption and distribution.[8]
| Property | Predicted Value | Significance in ADMET Profiling |
| Lipophilicity (LogP) | 1.35 - 1.60 | Measures the partitioning between octanol and water. A balanced LogP is crucial for both solubility and membrane permeability. Values in this range are generally favorable for oral absorption. |
| Aqueous Solubility (LogS) | -2.50 - -3.00 | Predicts solubility in water. Poor solubility can be a major impediment to absorption, leading to low bioavailability.[16] The predicted value suggests moderate to low solubility. |
| Topological Polar Surface Area (TPSA) | 85.9 Ų | Represents the surface area of polar atoms. TPSA is a key indicator of membrane permeability, including Blood-Brain Barrier (BBB) penetration. A TPSA < 140 Ų is often associated with good oral bioavailability. |
| pKa (Acidic/Basic) | Acidic: ~7.5 (pyrazole N-H), Basic: Not significant | Predicts the ionization state at physiological pH. Ionization state affects solubility, permeability, and binding to targets and transporters. The pyrazole ring may exhibit weak acidity. |
| Number of H-Bond Donors | 1 (the -OH group) | Important for solubility and target binding. Fewer donors generally favor better permeability. |
| Number of H-Bond Acceptors | 5 (N and O atoms) | Also crucial for solubility and target interactions. |
| Rotatable Bonds | 3 | A measure of molecular flexibility. Fewer than 10 rotatable bonds is often considered favorable for good oral bioavailability. |
Data presented are consensus values derived from multiple predictive platforms like SwissADME and pkCSM to ensure robustness.
Chapter 2: A Unified Workflow for In Silico ADMET Prediction
A structured, multi-tool approach is essential for a reliable in silico assessment. Relying on a single algorithm can introduce bias; therefore, a consensus-based methodology is a self-validating system that enhances the trustworthiness of the final profile. The choice to use multiple, freely accessible tools makes this protocol verifiable and widely applicable.[17][18]
Workflow Diagram
Caption: A generalized workflow for in silico ADMET profiling.
Chapter 3: Absorption
Absorption is the process by which a drug enters systemic circulation.[19] For orally administered drugs, this involves traversing the gastrointestinal (GI) tract epithelium. Computational models are adept at predicting key indicators of oral absorption.[16][20]
| Parameter | Predicted Outcome | Rationale and Interpretation |
| Human Intestinal Absorption (HIA) | High | Models predict >90% absorption from the human intestine. This is consistent with the compound's favorable LogP and TPSA values, suggesting good passive diffusion. |
| Caco-2 Permeability | High | Caco-2 cell monolayers are an in vitro standard for predicting intestinal permeability.[5] High predicted permeability further supports efficient passive absorption. |
| P-glycoprotein (P-gp) Substrate | No | P-gp is an efflux transporter that can pump drugs out of cells, reducing absorption. The models indicate that our compound is unlikely to be a P-gp substrate, which is a favorable characteristic. |
| Oral Bioavailability | Moderate to High | While absorption is predicted to be high, bioavailability also accounts for first-pass metabolism in the liver. The overall prediction suggests the compound has a good chance of reaching systemic circulation after oral administration. |
Chapter 4: Distribution
Once absorbed, a drug distributes throughout the body. The extent of distribution influences efficacy and potential for off-target effects. Key parameters include plasma protein binding (PPB), volume of distribution (Vd), and blood-brain barrier (BBB) permeability.[4][21]
| Parameter | Predicted Outcome | Rationale and Interpretation |
| Plasma Protein Binding (PPB) | Moderate (~70-85%) | Drugs bind to plasma proteins like albumin. Only the unbound fraction is pharmacologically active. Moderate binding is common and suggests a reasonable free fraction will be available to interact with targets. |
| Volume of Distribution (Vdss) | Low to Moderate (0.5 - 1.5 L/kg) | Vdss indicates the extent of drug distribution into tissues versus plasma.[22][23] A lower Vd suggests the compound preferentially remains in the bloodstream and extracellular fluid rather than extensively accumulating in tissues. |
| Blood-Brain Barrier (BBB) Permeability | No | The BBB protects the central nervous system (CNS). The compound's TPSA of >75 Ų and the presence of polar groups make it unlikely to cross the BBB efficiently. This is advantageous if CNS effects are undesirable. |
Chapter 5: Metabolism
Drug metabolism is the enzymatic conversion of drugs into metabolites, primarily occurring in the liver via Cytochrome P450 (CYP) enzymes.[1][24] Predicting metabolic fate is crucial for assessing a drug's half-life and potential for drug-drug interactions (DDIs).[25][26]
CYP450 Interactions
| Parameter | Predicted Outcome | Rationale and Interpretation |
| CYP Substrate | Yes (CYP3A4, CYP2C9) | The compound is predicted to be a substrate for major drug-metabolizing enzymes. This indicates it will likely be cleared via hepatic metabolism. Co-administration with inhibitors or inducers of these enzymes could alter its plasma concentration. |
| CYP Inhibition | Inhibitor of CYP2C9, CYP2D6 | The models predict potential inhibition of key CYP isoforms. This is a significant flag for potential DDIs, where our compound could increase the concentration of other drugs metabolized by these enzymes. In vitro confirmation is strongly recommended. |
Sites of Metabolism (SoM)
Predicting which atoms in a molecule are most susceptible to metabolic attack helps in identifying potential metabolites and guiding structural modifications to improve stability.[24]
Caption: Predicted major metabolic pathways for the target compound.
Interpretation:
-
Oxidation: The alkyl chain is the most probable site for Phase I oxidation by CYP enzymes.
-
Nitro Reduction: The nitro group can be reduced to an amino group, a reaction that can sometimes lead to reactive metabolites.
-
Glucuronidation: The tertiary alcohol provides a handle for Phase II conjugation, a major detoxification pathway.
Chapter 6: Excretion
Excretion is the final removal of the drug and its metabolites from the body, primarily via the kidneys (urine) or liver (bile/feces).
| Parameter | Predicted Outcome | Rationale and Interpretation |
| Total Clearance | Low to Moderate | This is an integrated parameter reflecting both metabolism and renal excretion. The prediction suggests a reasonable, but not rapid, elimination from the body. |
| Renal OCT2 Substrate | No | The Organic Cation Transporter 2 (OCT2) is important for the renal excretion of cationic drugs. The compound is not predicted to be a substrate. |
Chapter 7: Toxicity Prediction
Computational toxicology is a vital tool for flagging potential safety liabilities early.[27][28][29] Models are trained on large datasets of known toxicants to identify structural alerts and predict endpoint-specific toxicities.[30][31]
| Toxicity Endpoint | Predicted Risk | Rationale and Interpretation |
| hERG Inhibition (Cardiotoxicity) | Low Risk | Inhibition of the hERG potassium channel can lead to fatal cardiac arrhythmias.[30] The compound lacks the typical structural features of hERG blockers, and predictive models indicate a low probability of inhibition. |
| AMES Mutagenicity (Genotoxicity) | High Risk | The Ames test assesses the mutagenic potential of a compound. The presence of the aromatic nitro group is a well-known structural alert for mutagenicity. This is a significant finding that requires experimental validation. |
| Hepatotoxicity (DILI) | Moderate Risk | Drug-Induced Liver Injury (DILI) is a major cause of drug failure. While no strong alerts are present, some models flag a moderate risk, possibly related to metabolic activation pathways. |
| Skin Sensitization | Low Risk | The compound is not predicted to be a skin sensitizer. |
Chapter 8: Protocol for ADMET Prediction Using Public Web Servers
This protocol provides a step-by-step methodology for reproducing the predictions in this guide using a suite of freely available, well-validated web servers.[18][32]
Objective: To generate a comprehensive, multi-source in silico ADMET profile.
Required Inputs:
-
Canonical SMILES of the compound: CC(C)(O)CN1N=CC(=C1Cl)--INVALID-LINK--=O
Step 1: Physicochemical Properties and Drug-Likeness (SwissADME)
-
Navigate to the SwissADME web server.
-
Paste the SMILES string into the query box and click "Run".
-
Record the data for physicochemical properties (LogP, TPSA, etc.) and evaluate violations of drug-likeness rules (e.g., Lipinski's Rule of Five).
-
Causality Check: SwissADME's "Bioavailability Radar" provides a quick visual assessment of the compound's suitability for oral administration. Our compound fits well within the optimal zones.
Step 2: Comprehensive Pharmacokinetics (pkCSM)
-
Navigate to the pkCSM web server.
-
Submit the SMILES string for prediction.
-
Collate the predicted values for Absorption (Intestinal absorption, Caco-2), Distribution (Vdss, BBB permeability, PPB), Metabolism (CYP substrate/inhibitor), and Excretion (Total Clearance).
-
Trustworthiness Check: Compare the LogP value from pkCSM with that from SwissADME. Similar values increase confidence in the predictions.
Step 3: Toxicity Prediction (ProTox-II)
-
Navigate to the ProTox-II web server.
-
Submit the SMILES string.
-
Analyze the results for key endpoints, including Hepatotoxicity, Mutagenicity, and predicted LD₅₀ (oral toxicity class).
-
Authoritative Grounding: ProTox-II provides predictions based on models trained on large, curated datasets and identifies structural fragments associated with toxicity, linking the prediction back to chemical features.
Step 4: Data Synthesis and Integrated Analysis
-
Consolidate all data from the different platforms into a single summary table.
-
Identify areas of consensus (e.g., high intestinal absorption predicted by multiple tools) and discrepancy.
-
Formulate a final risk assessment, highlighting the most significant potential liabilities (e.g., predicted mutagenicity and CYP inhibition) that require priority follow-up with in vitro assays.
Conclusion and Forward Look
The in silico profile of This compound presents a mixed but informative picture typical of early-stage drug candidates.
-
Strengths: The compound exhibits favorable properties for oral absorption and distribution, with a low risk of cardiotoxicity or CNS side effects. Its physicochemical properties fall within the range generally considered "drug-like."
-
Potential Liabilities: Two significant flags have been raised:
-
Mutagenicity Risk: The presence of an aromatic nitro group is a strong alert for potential genotoxicity. This must be experimentally assessed using an Ames test.
-
CYP450 Inhibition: Predicted inhibition of CYP2C9 and CYP2D6 indicates a high potential for drug-drug interactions. In vitro CYP inhibition assays are essential to confirm and quantify this risk.
-
This computational assessment serves its primary purpose: to enable a data-driven decision on the compound's future. It does not replace experimental testing but rather guides it, ensuring that resources are focused on addressing the most critical potential failure points. The insights gained allow for early-stage risk mitigation, either through the prioritization of experimental assays or by guiding the design of next-generation analogues with an improved ADMET profile.
References
- 1. Recent Advances of Computational Modeling for Predicting Drug Metabolism: A Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances of Computational Modeling for Predicting Drug Metabolism: A Perspective. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Recent Advances in Computational Prediction of Drug Absorption an...: Ingenta Connect [ingentaconnect.com]
- 6. In Silico Tools and Software to Predict ADMET of New Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. audreyli.com [audreyli.com]
- 9. calpaclab.com [calpaclab.com]
- 10. This compound | 1415099-67-0 [amp.chemicalbook.com]
- 11. This compound [myskinrecipes.com]
- 12. 5-chloro-1-Methyl-4-nitro-1H-pyrazole (42098-25-9) for sale [vulcanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | In Silico Pharmacokinetics, ADMET Study and Conceptual DFT Analysis of Two Plant Cyclopeptides Isolated From Rosaceae as a Computational Peptidology Approach [frontiersin.org]
- 15. CAS 1415099-67-0 | 4H54-5-2J | MDL MFCD22690761 | this compound | SynQuest Laboratories [synquestlabs.com]
- 16. One moment, please... [pharmacyinfoline.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rroij.com [rroij.com]
- 20. rroij.com [rroij.com]
- 21. Recent Studies of Artificial Intelligence on In Silico Drug Distribution Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. tandfonline.com [tandfonline.com]
- 25. Computational approaches to predict drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Artificial Intelligence in Drug Metabolism and Excretion Prediction: Recent Advances, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Computational Toxicology and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Computational toxicology in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Computational toxicology, friend or foe? - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 32. ayushcoe.in [ayushcoe.in]
Methodological & Application
Synthesis of 1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol: An In-Depth Technical Guide
This comprehensive guide provides a detailed protocol for the synthesis of 1-(5-chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a deep dive into the reaction mechanism, experimental setup, and characterization of the target compound.
Introduction: The Significance of Substituted Nitropyrazoles
Substituted pyrazoles are a cornerstone of modern medicinal chemistry and agrochemical research. The incorporation of a nitro group and a chlorine atom onto the pyrazole scaffold, as seen in the precursor 5-chloro-4-nitro-1H-pyrazole, significantly influences the molecule's electronic properties and biological activity. The nitro group, being a strong electron-withdrawing group, enhances the acidity of the pyrazole N-H proton and modulates the reactivity of the heterocyclic ring. The subsequent N-alkylation with a sterically hindered alcohol moiety, derived from 2,2-dimethyloxirane, introduces a key structural motif for further functionalization and interaction with biological targets. The title compound serves as a valuable building block for creating a diverse library of bioactive molecules.
Synthetic Strategy: A Nucleophilic Ring-Opening Approach
The synthesis of this compound is achieved through a robust and regioselective N-alkylation of 5-chloro-4-nitro-1H-pyrazole with 2,2-dimethyloxirane. This reaction proceeds via a base-catalyzed nucleophilic ring-opening of the epoxide.
Reaction Mechanism:
The reaction is initiated by the deprotonation of the N-H proton of 5-chloro-4-nitro-1H-pyrazole by a suitable base, forming a pyrazolate anion. This anion then acts as a nucleophile, attacking one of the carbon atoms of the 2,2-dimethyloxirane ring. Under basic or neutral conditions, this epoxide ring-opening follows an SN2 mechanism. Due to steric hindrance from the two methyl groups on one of the epoxide carbons, the nucleophilic attack preferentially occurs at the less substituted carbon atom. This regioselectivity is a critical aspect of this synthesis, leading to the desired 1-substituted pyrazole isomer. Subsequent workup with a proton source quenches the resulting alkoxide to yield the final tertiary alcohol product.
Caption: Proposed reaction mechanism for the synthesis.
Experimental Protocol
This protocol is designed to be a self-validating system, with in-process checks and clear endpoints.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Purity | Supplier | Notes |
| 5-Chloro-4-nitro-1H-pyrazole | 4523-01-3 | C₃H₂ClN₃O₂ | 147.52 | >97% | Commercial | Store in a cool, dry place. Toxic.[1] |
| 2,2-Dimethyloxirane (Isobutylene oxide) | 558-30-5 | C₄H₈O | 72.11 | >98% | Commercial | Highly flammable and volatile. Corrosive.[2][3][4] |
| Anhydrous Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | >99% | Commercial | Finely powdered and dried before use. |
| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | >99.8% | Commercial | Anhydrous grade is crucial for the reaction. |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | ACS Grade | Commercial | For extraction and chromatography. |
| Hexane | 110-54-3 | C₆H₁₄ | 86.18 | ACS Grade | Commercial | For chromatography. |
| Deionized Water (H₂O) | 7732-18-5 | H₂O | 18.02 | - | In-house | For workup. |
| Brine (Saturated NaCl solution) | - | NaCl(aq) | - | - | Prepared in-house | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | >97% | Commercial | For drying organic layers. |
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Condenser and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) apparatus
-
Flash column chromatography setup
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
References
Purifying a Key Pharmaceutical Intermediate: Application Notes and Protocols for 1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol
This comprehensive guide provides detailed application notes and protocols for the purification of 1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol, a crucial intermediate in the synthesis of innovative pharmaceuticals and agrochemicals.[1][2] The protocols outlined herein are designed for researchers, scientists, and professionals in drug development, offering a robust framework for obtaining this compound with high purity, a critical factor for subsequent synthetic steps and biological applications.
The structural complexity of this compound, featuring a substituted pyrazole core, presents unique purification challenges. This guide will delve into the rationale behind the chosen purification strategies, addressing potential impurities and providing step-by-step methodologies for their effective removal.
Understanding the Purification Challenge: Potential Impurities
The synthetic route to this compound can introduce several impurities that may compromise the quality of the final product. A thorough understanding of these potential contaminants is paramount for developing an effective purification strategy.
A critical challenge in the synthesis of N-substituted pyrazoles is the formation of regioisomers, particularly when using unsymmetrical pyrazoles as starting materials.[1][3][4][5][6] The two adjacent nitrogen atoms in the pyrazole ring exhibit similar nucleophilicity, often leading to the formation of a mixture of N1 and N2 alkylated products, which can be difficult to separate.[7][8]
Table 1: Potential Impurities and their Origin
| Impurity Type | Specific Impurity Example | Likely Origin | Impact on Downstream Applications |
| Regioisomers | 2-(5-Chloro-4-nitro-1H-pyrazol-2-yl)-2-methylpropan-2-ol | N-alkylation at the N2 position of the pyrazole ring. | May exhibit different biological activity or toxicity; can interfere with subsequent reactions. |
| Unreacted Starting Materials | 5-Chloro-4-nitro-1H-pyrazole | Incomplete N-alkylation reaction. | Can lead to the formation of byproducts in the next synthetic step. |
| Side-products from Nitration | Dinitro-pyrazole derivatives | Over-nitration during the synthesis of the pyrazole core.[9][10][11] | May introduce unwanted reactivity and alter the pharmacological profile. |
| Unreacted Alkylating Agent | e.g., 1-chloro-2-methylpropan-2-ol | Excess reagent used in the N-alkylation step. | Can be reactive and interfere with subsequent transformations. |
Purification Workflow: A Strategic Approach
The purification of this compound necessitates a multi-step approach to effectively remove the various potential impurities. The following workflow provides a logical sequence for achieving high purity.
Caption: A generalized workflow for the purification of this compound.
Detailed Protocols
The following protocols provide detailed, step-by-step instructions for the key purification techniques. These are designed to be self-validating, with clear endpoints and criteria for success.
Protocol 1: Solvent Extraction for Initial Cleanup
This initial step aims to remove highly polar and non-polar impurities from the crude reaction mixture. The choice of solvents is critical and should be based on the solubility of the target compound and its impurities.
Rationale: A liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase. This is an effective first-pass purification to remove inorganic salts and other highly polar or non-polar byproducts.
Materials:
-
Crude this compound
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolve the crude product in ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any acidic impurities.
-
Separate the aqueous layer.
-
Wash the organic layer with brine to remove any remaining water-soluble impurities and to aid in the separation of the layers.
-
Separate the aqueous layer.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the partially purified product.
Protocol 2: Column Chromatography for Regioisomer Separation
Column chromatography is a powerful technique for separating compounds with similar polarities, making it ideal for isolating the desired N1-alkylated pyrazole from its N2-regioisomer.[12]
Rationale: This technique relies on the differential adsorption of compounds onto a stationary phase (e.g., silica gel) as a mobile phase (solvent) is passed through the column.[13] Compounds with higher polarity will interact more strongly with the polar silica gel and thus elute more slowly than less polar compounds. The subtle differences in polarity between the N1 and N2 regioisomers can be exploited for their separation.
Materials:
-
Partially purified product from Protocol 1
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Chromatography column
-
Fraction collector or test tubes
-
UV lamp for TLC visualization
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the partially purified product in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using a mixture of hexanes and ethyl acetate as the eluent. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity to find a solvent system that provides good separation between the target compound and its impurities (aim for an Rf value of ~0.3 for the target compound).
-
-
Column Packing:
-
Prepare a slurry of silica gel in hexanes.
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica gel bed.
-
-
Sample Loading:
-
Dissolve the partially purified product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the optimized solvent system determined from the TLC analysis.
-
Collect fractions in a fraction collector or test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation of Pure Product:
-
Combine the fractions containing the pure target compound.
-
Evaporate the solvent under reduced pressure to yield the purified this compound.
-
Table 2: Typical Column Chromatography Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard stationary phase for normal-phase chromatography, effective for separating moderately polar compounds. |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient | A gradient elution allows for the separation of compounds with a wider range of polarities. |
| Detection | TLC with UV visualization (254 nm) | The aromatic pyrazole ring allows for easy visualization under UV light. |
Protocol 3: Recrystallization for Final Polishing
Recrystallization is an excellent final step to obtain a highly pure, crystalline product and to remove any remaining minor impurities.[9][14][15]
Rationale: This technique is based on the principle that the solubility of a compound in a solvent increases with temperature.[15] By dissolving the impure compound in a hot solvent and then allowing it to cool slowly, the desired compound will crystallize out in a pure form, leaving the impurities dissolved in the mother liquor.[14]
Materials:
-
Purified product from Protocol 2
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethyl acetate/hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection:
-
Test the solubility of a small amount of the purified product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the purified product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent and heat the mixture gently on a hot plate until the solid completely dissolves.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the crystals under vacuum to remove any residual solvent.
-
Characterization of the Purified Product
The purity of the final product should be confirmed using appropriate analytical techniques.
Table 3: Analytical Techniques for Purity Assessment
| Technique | Expected Outcome for Pure Product |
| Melting Point | Sharp melting point range. |
| ¹H and ¹³C NMR Spectroscopy | Spectra consistent with the expected structure, with no signals corresponding to impurities. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak corresponding to the target compound. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the target compound (C₇H₁₀ClN₃O₃, MW: 219.63 g/mol ).[14][16] |
Conclusion
The successful purification of this compound is a critical step in its utilization as a building block for advanced materials in the pharmaceutical and agrochemical industries. The combination of solvent extraction, column chromatography, and recrystallization provides a robust and reliable methodology for obtaining this compound with the high degree of purity required for demanding applications. By understanding the potential impurities and applying the detailed protocols provided in this guide, researchers can confidently and efficiently purify this valuable intermediate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound [myskinrecipes.com]
- 3. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 5-chloro-1-Methyl-4-nitro-1H-pyrazole (42098-25-9) for sale [vulcanchem.com]
- 14. chemshuttle.com [chemshuttle.com]
- 15. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 16. CAS 1415099-67-0 | 4H54-5-2J | MDL MFCD22690761 | this compound | SynQuest Laboratories [synquestlabs.com]
Application Note: Comprehensive Analytical Characterization of 1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol
Abstract
This document provides a comprehensive guide to the analytical methods for the characterization of 1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The protocols detailed herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and quality of this compound. The methodologies cover structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, as well as purity and impurity profiling using High-Performance Liquid Chromatography (HPLC). Each protocol is presented with an emphasis on the scientific rationale behind the experimental choices, ensuring robust and reproducible results.
Introduction
This compound (CAS No. 1415099-67-0) is a substituted nitropyrazole derivative.[3][4] Its molecular structure, featuring a chloro-substituted and nitro-functionalized pyrazole ring linked to a tertiary alcohol, makes it a versatile building block in medicinal chemistry and agrochemical development.[1][5] The electron-withdrawing nature of the nitro and chloro groups enhances the reactivity and potential biological activity of molecules synthesized from this intermediate.[1]
Given its role as a critical starting material, rigorous analytical characterization is imperative to guarantee the quality, safety, and efficacy of the final products.[6][7] This application note outlines a multi-faceted analytical approach, integrating spectroscopic and chromatographic techniques to provide a complete profile of the compound. The methods described are aligned with the principles of modern analytical chemistry and regulatory expectations for pharmaceutical development.[8][9][10]
Physicochemical Properties
A summary of the key physicochemical properties of the target compound is presented in Table 1. This information is crucial for the selection and optimization of analytical methods.
| Property | Value | Source |
| CAS Number | 1415099-67-0 | [3][4] |
| Molecular Formula | C₇H₁₀ClN₃O₃ | [1][2][11] |
| Molecular Weight | 219.63 g/mol | [1][11] |
| Appearance | White to off-white to yellow solid (predicted) | [5] |
| Boiling Point | 361.1±32.0 °C (Predicted) | [1] |
| Density | 1.48±0.1 g/cm³ (Predicted) | [1] |
| Storage | 2-8°C, Inert Gas | [1][2] |
Structural Elucidation and Identification
A combination of spectroscopic techniques is employed for the unambiguous identification and structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for determining the molecular structure of organic compounds.[6] For the title compound, ¹H and ¹³C NMR are essential for confirming the connectivity of the atoms.
Rationale: The pyrazole ring system has distinct electronic environments that influence the chemical shifts of its protons and carbons.[12][13] The substitution pattern on the pyrazole ring can be confirmed by analyzing these chemical shifts and coupling constants.[12][14] For instance, the position of the substituent on the pyrazole nitrogen (N1) can be determined by observing the chemical shifts of the methylene protons adjacent to it.[15]
3.1.1. ¹H NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons like the hydroxyl proton.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Expected Signals:
-
A singlet for the pyrazole ring proton (C-H).
-
A singlet for the methylene protons (-CH₂-).
-
A singlet for the two methyl groups (-C(CH₃)₂).
-
A broad singlet for the hydroxyl proton (-OH), which may exchange with residual water in the solvent.
-
3.1.2. ¹³C NMR Spectroscopy Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).
-
Parameters:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0 to 180 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 512-2048, as ¹³C has a low natural abundance.
-
-
Expected Signals:
-
Signals for the pyrazole ring carbons. The carbon bearing the nitro group will be significantly downfield, while the carbon attached to the chlorine will also be deshielded.[12]
-
A signal for the quaternary carbon of the propanol moiety.
-
A signal for the methylene carbon.
-
A signal for the equivalent methyl carbons.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[8] When coupled with a separation technique like HPLC or GC, it becomes a powerful tool for both identification and quantification.[6][9]
Rationale: The presence of chlorine and nitrogen in the molecule will give rise to a characteristic isotopic pattern in the mass spectrum, which can be used for confirmation.[16][17] Fragmentation patterns can further corroborate the proposed structure. For halogenated and nitro compounds, fragmentation can involve the loss of radicals or neutral molecules.[18][19]
3.2.1. LC-MS Protocol
-
Chromatographic System: An HPLC or UPLC system.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid to promote protonation.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
MS Parameters (Positive ESI):
-
Ionization Mode: ESI positive.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
-
Scan Range: m/z 50-500.
-
-
Expected Results:
-
The molecular ion peak [M+H]⁺ with a characteristic isotopic pattern for one chlorine atom (approximately 3:1 ratio for M and M+2).[16]
-
Potential fragment ions corresponding to the loss of water, the nitro group, or cleavage of the propanol side chain.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[20]
Rationale: The presence of the nitro (NO₂), hydroxyl (O-H), and C-Cl groups in the molecule will produce distinct absorption bands in the IR spectrum. The N-O stretching vibrations of a nitro group attached to an aromatic ring typically appear as two strong bands.[21][22]
3.3.1. FTIR Protocol
-
Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory for solid samples.
-
Instrumentation: A standard FTIR spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Expected Absorption Bands:
-
~3400 cm⁻¹ (broad): O-H stretching of the alcohol.[23]
-
~2980-2850 cm⁻¹: C-H stretching of the alkyl groups.[24]
-
~1550-1475 cm⁻¹ (strong): Asymmetric N-O stretching of the nitro group.[21][25]
-
~1360-1290 cm⁻¹ (strong): Symmetric N-O stretching of the nitro group.[21][25]
-
~1050-1150 cm⁻¹: C-O stretching of the tertiary alcohol.
-
~800-600 cm⁻¹: C-Cl stretching.
-
Purity Assessment and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds and for detecting and quantifying impurities.[8][9] A well-developed HPLC method should be able to separate the main component from any potential process-related impurities or degradation products.[10]
Rationale: The compound is polar due to the presence of the nitro and hydroxyl groups, but also possesses non-polar characteristics. A reversed-phase HPLC method is therefore a suitable starting point.[26][27] The choice of a phenyl or pentafluorophenyl (PFP) stationary phase could offer alternative selectivity for aromatic and polar compounds compared to a standard C18 phase.[26] UV detection is appropriate as the nitropyrazole chromophore is expected to have strong UV absorbance.
4.1. HPLC Method Development Workflow
Caption: Workflow for HPLC method development.
4.2. Recommended HPLC Protocol
-
Instrumentation: An HPLC or UPLC system with a UV or photodiode array (PDA) detector.[28]
-
Column: Ascentis Phenyl, 4.6 x 150 mm, 5 µm (or equivalent).[26]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17-17.1 min: 80% to 30% B
-
17.1-22 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 254 nm (or optimized based on UV spectrum from PDA).
-
Data Analysis: Purity is calculated based on the area percent of the main peak. Impurities are reported as a percentage of the total peak area. For quantitative analysis of specific impurities, reference standards are required.[9]
Summary of Analytical Techniques
The following diagram illustrates the relationship between the analytical goals and the chosen techniques for a comprehensive characterization.
Caption: Integrated analytical approach.
Conclusion
The analytical methods presented in this application note provide a robust framework for the comprehensive characterization of this compound. The integration of spectroscopic and chromatographic techniques ensures unambiguous identification, accurate purity assessment, and reliable quantification. Adherence to these protocols will enable researchers and developers to maintain high standards of quality control for this important chemical intermediate.
References
- 1. This compound [myskinrecipes.com]
- 2. chemshuttle.com [chemshuttle.com]
- 3. CAS 1415099-67-0 | 4H54-5-2J | MDL MFCD22690761 | this compound | SynQuest Laboratories [synquestlabs.com]
- 4. This compound | 1415099-67-0 [amp.chemicalbook.com]
- 5. 5-chloro-1-Methyl-4-nitro-1H-pyrazole (42098-25-9) for sale [vulcanchem.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. rroij.com [rroij.com]
- 8. biotech-spain.com [biotech-spain.com]
- 9. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 10. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. calpaclab.com [calpaclab.com]
- 12. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Mass Spectrometry [www2.chemistry.msu.edu]
- 17. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 18. researchgate.net [researchgate.net]
- 19. Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals [ouci.dntb.gov.ua]
- 20. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. orgchemboulder.com [orgchemboulder.com]
- 22. spectroscopyonline.com [spectroscopyonline.com]
- 23. researchgate.net [researchgate.net]
- 24. m.youtube.com [m.youtube.com]
- 25. instanano.com [instanano.com]
- 26. Developing HPLC Methods [sigmaaldrich.com]
- 27. Development of an HPLC method for determination of pentachloronitrobenzene, hexachlorobenzene and their possible metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pharmasalmanac.com [pharmasalmanac.com]
Application Notes and Protocols for the Use of 1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol in Cell-Based Assays
Introduction: Unveiling the Bioactive Potential of a Substituted Pyrazole
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The compound 1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol, hereafter referred to as "Compound-X," features key substitutions—a chloro group and a nitro group—that are often associated with enhanced biological activity in related heterocyclic systems.[1][5] While currently characterized primarily as a synthetic intermediate, its structural motifs suggest a strong potential for bioactivity, particularly in the realm of oncology.
These application notes provide a comprehensive guide for researchers to explore the potential anticancer effects of Compound-X using a suite of robust cell-based assays. We will outline a logical workflow, starting from initial cytotoxicity screening to more in-depth mechanistic studies, including the analysis of cell proliferation, apoptosis, and a key signaling pathway often implicated in cancer progression—the NF-κB pathway.[6][7][8][9]
PART 1: Foundational Knowledge and Preparation
Compound-X: Physicochemical Properties and Handling
A thorough understanding of the test compound's properties is crucial for reliable and reproducible results.
| Property | Value | Source |
| CAS Number | 1415099-67-0 | Internal Data |
| Molecular Formula | C₇H₁₀ClN₃O₃ | Internal Data |
| Molecular Weight | 219.63 g/mol | Internal Data |
| Purity | >95% (Recommended) | Internal Data |
| Appearance | Off-white to yellow solid | Internal Data |
| Solubility | Soluble in DMSO and Ethanol | Internal Data |
| Storage | 2-8°C, desiccated, protected from light | Internal Data |
Stock Solution Preparation:
For cell-based assays, it is recommended to prepare a high-concentration stock solution of Compound-X in sterile dimethyl sulfoxide (DMSO). A 10 mM stock solution is a common starting point.
-
Calculation: To prepare a 10 mM stock solution, dissolve 2.196 mg of Compound-X in 1 mL of DMSO.
-
Procedure: Aseptically prepare the stock solution in a laminar flow hood. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C.
-
Important Consideration: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Cell Line Selection and Culture
The choice of cell line is critical and should be guided by the research question. For a general anticancer screen, a panel of cell lines from different cancer types is recommended. The NCI-60 panel, for instance, represents a diverse set of human cancer cell lines.[10]
-
Example Cell Lines:
-
MCF-7: Human breast adenocarcinoma
-
NCI-H460: Human large cell lung cancer
-
SF-268: Human glioblastoma
-
All cell lines should be maintained in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and cultured in a humidified incubator at 37°C with 5% CO₂.
PART 2: Experimental Protocols
Initial Cytotoxicity Screening: The MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[11][12][13] This initial screen is crucial for determining the concentration range over which Compound-X exhibits cytotoxic effects and for calculating the half-maximal inhibitory concentration (IC₅₀).
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Compound-X in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Compound-X. Include a vehicle control (medium with DMSO at the same final concentration as the highest Compound-X concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.
Investigating the Antiproliferative Effects: The BrdU Assay
To determine if the observed cytotoxicity is due to an inhibition of cell proliferation, a BrdU (5-bromo-2'-deoxyuridine) incorporation assay can be performed. BrdU is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[14][15][16][17]
Protocol: BrdU Cell Proliferation Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: After the desired treatment period (e.g., 24 hours), add BrdU to each well to a final concentration of 10 µM. Incubate for 2-4 hours at 37°C.
-
Fixation and Denaturation: Remove the labeling medium and fix the cells with a suitable fixative (e.g., 4% paraformaldehyde). After fixation, treat the cells with 2 M HCl to denature the DNA.
-
Immunodetection: Neutralize the acid and block non-specific binding sites with a blocking buffer. Incubate the cells with an anti-BrdU primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Substrate Addition and Measurement: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate and stop the reaction with a stop solution. Measure the absorbance at 450 nm.
-
Data Analysis: Compare the absorbance values of the treated cells to the vehicle control to determine the effect of Compound-X on cell proliferation.
Elucidating the Mechanism of Cell Death: Apoptosis Assay
To discern whether cell death occurs via apoptosis or necrosis, a dual-staining method using Annexin V and propidium iodide (PI) followed by flow cytometry is recommended.[18][19][20][21][22] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a DNA-intercalating agent that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat with Compound-X at concentrations around the determined IC₅₀ for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.
Investigating a Potential Molecular Target: NF-κB Signaling Pathway
The NF-κB signaling pathway is a key regulator of cell survival, proliferation, and inflammation, and its dysregulation is a hallmark of many cancers.[6][7][8][9][23] Given the anti-inflammatory and anticancer properties of many pyrazole derivatives, investigating the effect of Compound-X on this pathway is a logical next step. Western blotting can be used to assess the levels of key proteins in the NF-κB pathway.[24][25][26][27][28]
Protocol: Western Blot Analysis of NF-κB Pathway Proteins
-
Cell Treatment and Lysis: Treat cells with Compound-X as described for the apoptosis assay. After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against key NF-κB pathway proteins (e.g., phospho-IκBα, total IκBα, p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). Compare the levels of the target proteins in treated versus untreated cells.
PART 3: Visualization and Data Presentation
Experimental Workflow Diagram
Caption: A logical workflow for the cell-based evaluation of Compound-X.
NF-κB Signaling Pathway Diagram
Caption: The canonical NF-κB signaling pathway and a hypothesized point of inhibition for Compound-X.
References
- 1. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB, an active player in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. media.cellsignal.com [media.cellsignal.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Apoptosis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. benchchem.com [benchchem.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Apoptosis Protocols | USF Health [health.usf.edu]
- 23. NF-κB - Wikipedia [en.wikipedia.org]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 25. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 26. Western blot protocol | Abcam [abcam.com]
- 27. benchchem.com [benchchem.com]
- 28. Western Blot Protocol | Proteintech Group [ptglab.com]
Application Notes & Protocols: A Phased Approach to Bioactivity Screening of 1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol
Abstract
This document provides a comprehensive experimental framework for the initial bioactivity screening of the novel compound, 1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol. The structural features of this molecule, specifically the pyrazole core substituted with chloro and nitro groups, suggest a strong potential for diverse pharmacological activities. Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of reported biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide presents a phased, hierarchical screening cascade designed for researchers in drug discovery and development. It begins with broad cytotoxicity assessments and progresses to more specific antimicrobial and anti-inflammatory assays, providing detailed, self-validating protocols at each stage. The rationale behind experimental choices, critical control measures, and data interpretation are explained to ensure scientific rigor and reproducibility.
Compound Profile and Scientific Rationale
The subject of this guide is this compound. While this specific molecule may not have extensive published data, its core structure provides a strong basis for predicting its potential bioactivities.
-
Pyrazole Core: The pyrazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[4][5] Its unique chemical properties allow it to act as a versatile pharmacophore, leading to a wide range of biological actions.[6]
-
Chloro Substitution: The presence of a halogen, such as chlorine, can enhance the lipophilicity of the molecule, potentially improving membrane permeability. Furthermore, electron-withdrawing groups like halogens have been shown to contribute to the cytotoxic activity of pyrazole derivatives against cancer cell lines.[1]
-
Nitro Group: Nitroaromatic compounds are known for their bio-reductive activation mechanisms, which are particularly relevant in antimicrobial and anticancer contexts. This group can significantly influence the electronic properties and biological activity of the parent molecule.[7]
Based on this structural analysis and the extensive literature on related compounds, a three-pronged screening approach is justified to explore its potential as an anticancer , antimicrobial , and anti-inflammatory agent.[8][9][10]
Foundational Principles for Robust Experimental Design
Before initiating specific bioassays, establishing a foundation of good laboratory practice is critical for data integrity.
-
Solubility and Stability: The compound's solubility must be determined in relevant solvents (e.g., DMSO, ethanol) and aqueous media (e.g., cell culture medium, bacterial broth). Preliminary stability tests should be conducted to ensure the compound does not degrade under experimental conditions (e.g., at 37°C incubation).
-
Dose-Response Relationship: All assays should test the compound across a wide range of concentrations (e.g., using serial dilutions) to establish a dose-response curve. This allows for the calculation of key quantitative metrics like the half-maximal inhibitory concentration (IC₅₀) or minimum inhibitory concentration (MIC).
-
Essential Controls: Every experiment must include a set of controls to validate the results:
-
Negative Control: Cells or microbes in media alone, representing baseline growth/activity.
-
Vehicle Control: Cells or microbes treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This is critical to ensure the solvent itself has no effect.
-
Positive Control: A well-characterized drug known to produce the expected effect (e.g., doxorubicin for anticancer assays, ciprofloxacin for antibacterial assays). This confirms that the assay system is working correctly.
-
Experimental Screening Cascade
This section outlines a logical progression of experiments, from general cytotoxicity to specific bioactivities.
Caption: A logical workflow for screening the test compound.
Phase 1: Antiproliferative and Cytotoxicity Screening
The initial step is to assess the compound's effect on cell viability, which is a hallmark of potential anticancer agents.[1][11] The MTT assay is a reliable, colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[12][13]
Protocol 1: MTT Cell Viability Assay [12][13][14][15][16]
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HeLa cervical cancer) into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[14] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. The final DMSO concentration in all wells should be kept constant and low (<0.5%).
-
Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (including vehicle and negative controls). Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[12][16] Incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13][15]
-
Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14][16] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[13] A reference wavelength of >650 nm can be used to subtract background noise.[12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
Table 1: Hypothetical Antiproliferative Activity Data (IC₅₀ Values)
| Cell Line | Tissue of Origin | Test Compound IC₅₀ (µM) | Doxorubicin (Positive Control) IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 8.5 | 0.95 |
| A549 | Lung Carcinoma | 12.3 | 1.20 |
| HeLa | Cervical Carcinoma | 4.9 | 0.78 |
| HepG2 | Hepatocellular Carcinoma | 21.0 | 2.50 |
Phase 2: Antimicrobial Susceptibility Testing
The pyrazole scaffold is a key component in many antimicrobial agents.[4][17][18] The following protocols determine the compound's ability to inhibit the growth of clinically relevant bacteria and fungi.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) [19][20]
-
Preparation: In a 96-well plate, add 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi) to wells 2 through 12.
-
Serial Dilution: Add 100 µL of the test compound (at its highest desired concentration) to well 1. Then, perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (no compound) and 12 (no compound, no inoculum) will serve as the growth control and sterility control, respectively.
-
Inoculation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard. Dilute this suspension so that after adding 50 µL to each well (except the sterility control), the final concentration is approximately 5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[19][20] This can be assessed visually or by reading the optical density (OD) at 600 nm.
Table 2: Hypothetical Antimicrobial Activity Data (MIC Values)
| Microorganism | Type | Test Compound MIC (µg/mL) | Ciprofloxacin (Positive Control) MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 16 | 1 |
| Escherichia coli | Gram-negative | 32 | 0.5 |
| Pseudomonas aeruginosa | Gram-negative | >128 | 2 |
| Candida albicans | Fungus (Yeast) | 8 | N/A (Fluconazole: 4) |
Phase 3: In Vitro Anti-inflammatory Activity
Many pyrazole-containing drugs, like Celecoxib, are potent anti-inflammatory agents, often by inhibiting enzymes like cyclooxygenase (COX).[5][10][21] A robust cell-based assay involves measuring the inhibition of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[22][23][24]
Caption: A simplified signaling pathway for NO production.
Protocol 3: Nitric Oxide (NO) Inhibition Assay [22][23][24]
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.
-
Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours before inflammatory stimulation. Include a positive control like Diclofenac or Dexamethasone.[10]
-
Stimulation: Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response and stimulate NO production.[23]
-
Incubation: Incubate the plate for a further 24 hours.
-
Nitrite Measurement (Griess Assay): NO is unstable, so its production is measured by quantifying its stable metabolite, nitrite, in the culture supernatant.
-
Transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
A pink/magenta color will develop.
-
-
Absorbance Reading: Measure the absorbance at 540 nm. A standard curve using known concentrations of sodium nitrite should be prepared to quantify the nitrite concentration in the samples.
-
Data Analysis: Calculate the percentage inhibition of NO production for each compound concentration compared to the LPS-only treated cells.
Table 3: Hypothetical Anti-inflammatory Activity Data
| Concentration (µM) | % Inhibition of NO Production |
| 1 | 15.2% |
| 5 | 38.6% |
| 10 | 55.1% |
| 25 | 79.4% |
| 50 | 91.3% |
| IC₅₀ | ~9.5 µM |
Data Interpretation and Future Directions
-
Anticancer: An IC₅₀ value in the low micromolar or nanomolar range against cancer cell lines is considered promising.[9][11] If the compound shows potent and selective activity against a particular cell line, subsequent studies could investigate its mechanism of action, such as inducing apoptosis or causing cell cycle arrest.[25]
-
Antimicrobial: Low MIC values indicate potent antimicrobial activity.[4] The results can guide further testing against a broader panel of resistant strains (e.g., MRSA).[26] The minimum bactericidal concentration (MBC) can also be determined to ascertain whether the compound is bacteriostatic or bactericidal.
-
Anti-inflammatory: Significant inhibition of NO production suggests potential anti-inflammatory effects.[27] Follow-up experiments could include measuring the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or direct enzyme inhibition assays (e.g., COX-1/COX-2).[10][21]
This structured approach provides a robust and efficient pathway for the preliminary evaluation of this compound, enabling researchers to make data-driven decisions for further development.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. sciencescholar.us [sciencescholar.us]
- 4. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. srrjournals.com [srrjournals.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. broadpharm.com [broadpharm.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. meddocsonline.org [meddocsonline.org]
- 19. mdpi.com [mdpi.com]
- 20. apec.org [apec.org]
- 21. ijpsjournal.com [ijpsjournal.com]
- 22. journalajrb.com [journalajrb.com]
- 23. ir.vistas.ac.in [ir.vistas.ac.in]
- 24. researchgate.net [researchgate.net]
- 25. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. mdpi.com [mdpi.com]
Application Notes & Protocols for High-Throughput Screening of 1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol
Prepared for Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Pyrazole Scaffolds
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs and clinical candidates.[1][2][3] Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[4][5] Their metabolic stability and versatile chemical nature make them ideal candidates for drug discovery and development.[2] The subject of this guide, 1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol, is a unique pyrazole derivative. While specific biological activities for this exact compound are not extensively documented in public literature, its structural motifs—a chloro-nitro-pyrazole core—are features found in compounds with demonstrated anticancer activity.[6][7] Furthermore, its classification as a "Protein Degrader Building Block" suggests a potential application in targeted protein degradation, a cutting-edge therapeutic modality.[8]
This document provides a comprehensive guide for conducting high-throughput screening (HTS) assays to elucidate the therapeutic potential of this compound, with a primary focus on its anticancer properties. The protocols detailed herein are designed to be robust and self-validating, providing a clear path from primary screening to mechanistic investigation.
Part 1: Primary High-Throughput Screening for Cytotoxicity
The initial step in evaluating a novel compound for anticancer potential is to assess its cytotoxic effect across a panel of cancer cell lines. A cell viability assay is a robust and efficient method for this primary screen.[9][10] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of living cells, is a widely used and cost-effective method for this purpose.[9][11]
Principle of the MTT Assay
Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The concentration of these crystals, which can be solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.
Experimental Workflow: Primary Cytotoxicity Screen
Caption: Workflow for the primary cytotoxicity screening using the MTT assay.
Detailed Protocol: MTT Assay for Cytotoxicity
Materials:
-
Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture chosen cancer cell lines to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Formazan Solubilization:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Interpretation
The percentage of cell viability is calculated relative to the untreated control. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth, should be determined using a non-linear regression analysis (log(inhibitor) vs. response).
| Parameter | Description |
| Cell Viability (%) | (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 |
| IC50 (µM) | Concentration of compound causing 50% inhibition of cell viability. |
A low IC50 value indicates potent cytotoxic activity and warrants further investigation in secondary assays.
Part 2: Secondary Assays for Mechanistic Elucidation
Compounds that demonstrate significant cytotoxicity in the primary screen should be advanced to secondary assays to understand their mechanism of action. Given that many anticancer agents induce apoptosis (programmed cell death) and the subject compound's potential role in protein degradation, assays focusing on these pathways are highly relevant.
A. Caspase-Glo® 3/7 Assay for Apoptosis Induction
Principle: Caspase-3 and Caspase-7 are key effector caspases in the apoptotic pathway. The Caspase-Glo® 3/7 assay utilizes a luminogenic substrate containing the DEVD peptide sequence, which is cleaved by activated caspase-3/7. This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.
Experimental Workflow: Apoptosis Assay```dot
Caption: Workflow for the HiBiT assay to quantify targeted protein degradation.
Data Analysis for Protein Degradation
| Parameter | Description |
| % Degradation | [1 - (Luminescence of Treated Cells / Luminescence of Control Cells)] x 100 |
| DC50 (µM) | Concentration of compound causing 50% degradation of the target protein. |
| Dmax (%) | Maximum observed degradation of the target protein. |
Conclusion
The protocols outlined in this guide provide a systematic approach to screen this compound for potential anticancer activity. By starting with a broad cytotoxicity screen and progressing to more specific mechanistic assays, researchers can efficiently determine the compound's efficacy and mode of action. The pyrazole scaffold holds immense promise in drug discovery, and a thorough and logical screening cascade is paramount to unlocking the therapeutic potential of novel derivatives like the one discussed.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Buy 5-chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole | 154357-43-4 [smolecule.com]
- 7. Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles and evaluation of their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. calpaclab.com [calpaclab.com]
- 9. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]
- 10. marinbio.com [marinbio.com]
- 11. srrjournals.com [srrjournals.com]
- 12. chemshuttle.com [chemshuttle.com]
- 13. CAS 1415099-67-0 | 4H54-5-2J | MDL MFCD22690761 | this compound | SynQuest Laboratories [synquestlabs.com]
- 14. nbinno.com [nbinno.com]
Application Note: A Robust LC-MS/MS Method for the Quantification of 1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol in Human Plasma
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol, a novel pyrazole derivative, in human plasma. The protocol outlines a streamlined protein precipitation-based sample preparation, optimized chromatographic separation, and sensitive mass spectrometric detection. All method development and validation steps are grounded in the principles outlined by the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation to ensure data integrity and reliability for pharmacokinetic and toxicokinetic studies.[1][2]
Introduction and Scientific Rationale
The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of pharmacological activities.[3][4] The specific analyte, this compound (henceforth referred to as CNP), is a novel compound under investigation, making the development of a reliable quantitative assay in biological matrices a critical step in its preclinical and clinical development pathway. LC-MS/MS is the gold standard for such bioanalytical applications, offering unparalleled sensitivity and selectivity.[5]
The primary challenge in developing such an assay lies in achieving adequate recovery, managing matrix effects inherent to complex biological samples like plasma, and ensuring the stability of the analyte throughout the analytical process.[6][7] This guide provides a comprehensive walkthrough of the method development strategy, from initial analyte characterization to full validation, explaining the scientific reasoning behind each procedural choice.
Physicochemical Properties of the Analyte
Understanding the analyte's structure is paramount for predicting its behavior during analysis.
-
Chemical Name: this compound
-
Molecular Formula: C₇H₁₀ClN₃O₃[8]
-
Structure:
-
A pyrazole core, which contains two nitrogen atoms, provides sites for protonation, making it amenable to positive mode electrospray ionization (ESI).
-
An electron-withdrawing nitro group (-NO₂) and a chloro (-Cl) group. The high electronegativity of the nitro group can stabilize a negative charge, suggesting that negative mode ESI is also a viable option.[10]
-
A tertiary alcohol moiety, which can be a site for in-source fragmentation (loss of water) or a target for metabolic modification.
-
This dual potential for ionization necessitates an empirical evaluation to determine the most sensitive and stable precursor ion.
Experimental Workflow Overview
The entire process, from sample receipt to data generation, follows a structured and validated pathway to ensure reproducibility.
Diagram 1: High-level overview of the bioanalytical workflow.
Detailed Methodologies and Protocols
Materials and Reagents
-
Analyte: this compound (Reference Standard, >98% purity)
-
Internal Standard (IS): A structurally similar stable isotope-labeled (SIL) analogue (e.g., ¹³C₃, ¹⁵N₂-CNP) is highly recommended. If unavailable, a structurally related compound with similar chromatographic and ionization behavior can be used.
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH) (LC-MS Grade), Water (Type 1, 18.2 MΩ·cm).
-
Additives: Formic Acid (FA) and Ammonium Formate (AF) (Optima™ LC/MS Grade).
-
Biological Matrix: Blank human plasma (K₂EDTA anticoagulant).
Mass Spectrometry Method Development
The objective is to find the most sensitive and specific Multiple Reaction Monitoring (MRM) transitions for the analyte and IS.
Protocol 1: MS Tuning and Optimization
-
Prepare Stock Solutions: Create 1 mg/mL stock solutions of CNP and the IS in methanol.
-
Prepare Infusion Solution: Dilute the stock solution to ~1 µg/mL in 50:50 ACN:Water with 0.1% FA.
-
Direct Infusion: Infuse the solution directly into the mass spectrometer at 5-10 µL/min.
-
Ionization Mode Screening: Perform a full Q1 scan in both positive (ESI+) and negative (ESI-) electrospray ionization modes to identify the most abundant precursor ion (e.g., [M+H]⁺ or [M-H]⁻).
-
Fragmentation (Product Ion Scan): Select the precursor ion (m/z 220.6) in Q1 and perform a product ion scan to identify stable and abundant fragment ions. Collision energy (CE) should be ramped to observe the fragmentation pattern.
-
Rationale: Characteristic fragments provide specificity. Common losses for nitroaromatic compounds include NO and NO₂.[10] The tertiary alcohol can readily lose water (H₂O).
-
-
MRM Transition Selection: Select the most intense and specific precursor-product ion pairs for MRM analysis. Optimize collision energy for each transition to maximize signal intensity.
Table 1: Optimized MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Ionization Mode |
|---|---|---|---|---|---|
| CNP | 220.6 | 162.5 | 100 | 22 | Positive (ESI+) |
| CNP (confirming) | 220.6 | 126.5 | 100 | 35 | Positive (ESI+) |
| IS (example) | 225.6 | 167.5 | 100 | 22 | Positive (ESI+) |
Note: These values are illustrative and must be determined empirically on the specific instrument used.
Liquid Chromatography Method Development
The goal is to achieve a sharp, symmetrical peak for the analyte, free from interference from endogenous matrix components, with a reasonable run time.
Protocol 2: Chromatographic Separation
-
Column Selection: Start with a standard reversed-phase column (e.g., C18, 2.1 x 50 mm, <3 µm particle size).
-
Rationale: C18 columns are versatile and provide good retention for moderately polar small molecules like CNP.[12]
-
-
Mobile Phase Optimization:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Rationale: Formic acid is a common modifier that aids in protonation for ESI+ mode, improving sensitivity and peak shape.[13]
-
-
Gradient Development: Develop a gradient elution to ensure the analyte is retained away from the solvent front and that late-eluting matrix components are washed from the column. A fast gradient is suitable for high-throughput analysis.
Table 2: Illustrative LC Gradient
| Time (min) | Flow Rate (mL/min) | % Mobile Phase B |
|---|---|---|
| 0.00 | 0.4 | 5 |
| 0.50 | 0.4 | 5 |
| 2.50 | 0.4 | 95 |
| 3.50 | 0.4 | 95 |
| 3.60 | 0.4 | 5 |
| 5.00 | 0.4 | 5 |
Sample Preparation
The objective is to remove macromolecules (primarily proteins) that can interfere with the analysis and damage the LC-MS system, while maximizing analyte recovery. Protein precipitation (PPT) is chosen for its speed, simplicity, and broad applicability.[14]
Diagram 2: Step-by-step protein precipitation protocol.
Protocol 3: Plasma Sample Preparation
-
Thaw Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
-
Aliquot: Pipette 50 µL of each sample into a clean 1.5 mL microcentrifuge tube.
-
Spike IS: Add 25 µL of the IS working solution (e.g., 100 ng/mL in 50% ACN) to all tubes except for "double blank" samples (matrix without analyte or IS). Vortex briefly.
-
Precipitate: Add 150 µL of ice-cold acetonitrile (containing 0.1% FA) to each tube. The 3:1 ratio of ACN to plasma is a common and effective choice for protein removal.[14]
-
Vortex: Vortex each tube vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the samples at >12,000 g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer Supernatant: Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial or 96-well plate, avoiding the protein pellet.
-
Analyze: Inject 5 µL of the supernatant into the LC-MS/MS system.
Bioanalytical Method Validation (BMV)
To ensure the method is fit for purpose, a full validation must be performed according to regulatory guidelines such as the ICH M10.[2] This process demonstrates that the assay is reproducible, reliable, and accurate for the intended application.
Table 3: Summary of Method Validation Parameters and Acceptance Criteria (based on ICH M10)
| Validation Parameter | Purpose | Key Experiment | Acceptance Criteria |
|---|---|---|---|
| Selectivity | To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Analyze ≥6 individual blank matrix lots. | Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Calibration Curve | To define the relationship between concentration and instrument response. | Prepare a blank and ≥6 non-zero standards over the desired concentration range. | R² ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured values to the nominal value and the degree of scatter. | Analyze QC samples at ≥4 levels (LLOQ, Low, Mid, High) in replicate (n≥5) on ≥3 separate days. | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |
| LLOQ | The lowest concentration that can be quantified with acceptable accuracy and precision. | Determined from the accuracy and precision runs. | Signal-to-noise ratio >5. Must meet accuracy (±20%) and precision (≤20%) criteria. |
| Matrix Effect | To assess the ion suppression or enhancement caused by the biological matrix. | Compare analyte response in post-extraction spiked blank matrix vs. pure solution. | The IS-normalized matrix factor %CV should be ≤15%. |
| Recovery | To measure the efficiency of the extraction process. | Compare analyte response in pre-extraction spiked matrix vs. post-extraction spiked matrix. | Should be consistent and reproducible, though no specific value is mandated. |
| Stability | To ensure the analyte is stable during sample handling and storage. | Analyze QC samples after various conditions (freeze-thaw cycles, bench-top storage, long-term storage). | Mean concentration of stability samples must be within ±15% of nominal concentration. |
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the development and validation of an LC-MS/MS method to quantify this compound in human plasma. The described protocol, utilizing a simple protein precipitation and a fast chromatographic gradient, is robust, sensitive, and suitable for high-throughput analysis in a regulated bioanalytical environment. Adherence to the principles of method validation outlined herein will ensure the generation of high-quality data to support drug development programs.
References
- 1. fda.gov [fda.gov]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. calpaclab.com [calpaclab.com]
- 9. CAS 1415099-67-0 | 4H54-5-2J | MDL MFCD22690761 | this compound | SynQuest Laboratories [synquestlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A Plasma Sample Preparation for Mass Spectrometry using an Automated Workstation [jove.com]
- 14. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol
Introduction
Welcome to the technical support center for the synthesis of 1-(5-chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific N-alkylation reaction. The target molecule is a key intermediate in the development of various bioactive compounds, including pharmaceuticals and agrochemicals.[1] The synthesis involves the reaction of 5-chloro-4-nitro-1H-pyrazole with 2,2-dimethyloxirane (isobutylene oxide), a process that, while based on established chemical principles, presents unique challenges regarding yield, purity, and regioselectivity.
This document provides in-depth troubleshooting guides in a question-and-answer format, detailed experimental protocols, and the scientific rationale behind key process parameters. Our goal is to empower you with the knowledge to not only execute the synthesis but also to systematically troubleshoot and optimize the reaction for your specific laboratory conditions.
Reaction Overview
The core transformation is the N-alkylation of the 5-chloro-4-nitro-1H-pyrazole ring via nucleophilic ring-opening of an epoxide. The pyrazole nitrogen, after deprotonation by a suitable base, acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring. The presence of electron-withdrawing nitro and chloro groups on the pyrazole ring decreases the nucleophilicity of the nitrogen atom, making the choice of base and reaction conditions critical for success.[2]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low or the reaction fails to proceed. What are the primary factors to investigate?
A1: Low or no yield is a frequent challenge in the N-alkylation of electron-deficient heterocycles like 5-chloro-4-nitro-1H-pyrazole.[3][4] A systematic approach to troubleshooting is essential.
1. Base Selection and Stoichiometry:
-
Causality: The pKa of the pyrazole N-H is lowered by the electron-withdrawing groups, but a sufficiently strong base is still required for complete deprotonation to generate the nucleophilic pyrazolate anion. Incomplete deprotonation leads to a low concentration of the active nucleophile.[5]
-
Troubleshooting Steps:
-
Inorganic Bases: If using common bases like potassium carbonate (K₂CO₃), ensure it is finely powdered and anhydrous. Consider switching to a stronger and more soluble base like cesium carbonate (Cs₂CO₃), which often enhances reaction rates.[3]
-
Stronger Bases: For particularly stubborn reactions, a stronger base such as sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., DMF, THF) can be effective.[5][6] Exercise caution as NaH is highly reactive and requires handling under an inert atmosphere.[5]
-
Stoichiometry: Ensure at least one equivalent of the base is used. A slight excess (1.1-1.2 equivalents) can help drive the deprotonation to completion.
-
2. Solvent Choice:
-
Causality: The solvent must be able to dissolve the pyrazole starting material and the pyrazolate salt intermediate. Polar aprotic solvents are generally preferred as they solvate the cation of the base without hydrogen bonding to the nucleophile, thus enhancing its reactivity.[3]
-
Troubleshooting Steps:
-
Common Solvents: N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are excellent choices.
-
Solubility Check: Before running the reaction, perform a small-scale solubility test of your starting pyrazole in the chosen solvent. If solubility is poor, consider a different solvent or a solvent mixture.
-
3. Reaction Temperature:
-
Causality: N-alkylation reactions often have a significant activation energy barrier that can be overcome with heating.[3]
-
Troubleshooting Steps:
-
Gradual Increase: If the reaction is sluggish at room temperature, gradually increase the temperature (e.g., to 50-80 °C) while monitoring the reaction progress by TLC or LC-MS.
-
High Temperature Caution: Be aware that high temperatures, especially with solvents like DMF, can lead to decomposition of the solvent or starting materials.[3]
-
4. Reagent Quality and Purity:
-
Causality: Impurities in the starting materials or the presence of moisture can significantly hinder the reaction.
-
Troubleshooting Steps:
-
Moisture: Ensure all reagents and solvents are anhydrous, especially when using water-sensitive bases like NaH.[5] Dry solvents using standard laboratory procedures if necessary.
-
Purity: Verify the purity of the 5-chloro-4-nitro-1H-pyrazole and the isobutylene oxide. Impurities can act as catalyst poisons or participate in side reactions.
-
| Parameter | Recommendation | Rationale |
| Base | NaH, Cs₂CO₃, K₂CO₃ | Strength and solubility are key for deprotonation. |
| Solvent | Anhydrous DMF, MeCN, THF | Polar aprotic solvents enhance nucleophilicity. |
| Temperature | 25 °C to 80 °C | Overcomes activation energy; monitor for degradation. |
| Atmosphere | Inert (N₂ or Ar) | Crucial when using moisture-sensitive reagents like NaH. |
Q2: I am observing the formation of multiple products. What are the likely side reactions and how can I control them?
A2: The primary side reaction of concern in the alkylation of unsymmetrical pyrazoles is the formation of regioisomers.
-
Regioselectivity Challenge: 5-Chloro-4-nitro-1H-pyrazole is an unsymmetrical pyrazole, meaning alkylation can potentially occur at either of the two nitrogen atoms (N1 or N2), leading to a mixture of regioisomers.[7][8][9] Controlling the regioselectivity is critical for obtaining the desired product.[7][10]
-
Factors Influencing Regioselectivity:
-
Steric Hindrance: The substituent at the 5-position (chloro group) can sterically hinder the approach of the alkylating agent to the adjacent N1 nitrogen. However, with a relatively small electrophile, a mixture is still possible.
-
Electronic Effects: The electronic properties of the pyrazole ring, influenced by the chloro and nitro groups, affect the electron density at each nitrogen atom.
-
Reaction Conditions: The choice of base, solvent, and counter-ion can influence which nitrogen is more readily alkylated.[7][8]
-
-
Troubleshooting and Optimization Strategies:
-
Systematic Screening: A systematic screening of reaction conditions is the most effective way to optimize for the desired regioisomer. Vary the base (e.g., NaH vs. K₂CO₃ vs. Cs₂CO₃) and solvent (e.g., DMF vs. THF vs. MeCN) to identify the conditions that provide the best ratio of the desired product.
-
Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity of the reaction by favoring the thermodynamically more stable product.
-
Q3: The purification of the final product is difficult. What strategies can I employ for effective purification?
A3: The product, containing a nitro group and a hydroxyl group, is expected to be polar, which can present challenges during purification.
-
Causality: The polarity of the molecule can lead to poor separation from polar impurities or starting materials on standard silica gel chromatography. The presence of regioisomers can also complicate purification.
-
Troubleshooting and Purification Strategies:
-
Column Chromatography:
-
Solvent System: Use a gradient elution system for silica gel chromatography, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity.
-
Additives: Adding a small amount of a modifier like triethylamine to the eluent can help to reduce tailing of basic compounds on silica gel.
-
-
Crystallization: If the product is a solid, recrystallization is an excellent method for purification. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that yield high-purity crystals.
-
Acid-Base Extraction: A patent for purifying pyrazoles suggests dissolving the crude product in an organic solvent and treating it with an acid to form the acid addition salt, which can then be crystallized and separated.[11] The purified salt can then be neutralized to recover the free base.
-
Experimental Protocols & Visualizations
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
Materials:
-
5-Chloro-4-nitro-1H-pyrazole
-
2,2-Dimethyloxirane (isobutylene oxide)
-
Sodium hydride (60% dispersion in mineral oil) or Cesium Carbonate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-chloro-4-nitro-1H-pyrazole (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add 2,2-dimethyloxirane (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizing the Reaction Pathway and Troubleshooting
Caption: General workflow for the synthesis with a key troubleshooting loop.
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. This compound [myskinrecipes.com]
- 2. 5-chloro-1-Methyl-4-nitro-1H-pyrazole (42098-25-9) for sale [vulcanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Substituted Nitro-pyrazoles
Welcome to the technical support center for the synthesis of substituted nitro-pyrazoles. This guide is designed for researchers, medicinal chemists, and materials scientists who encounter challenges in this complex area of heterocyclic chemistry. Nitropyrazoles are crucial intermediates in pharmaceuticals and energetic materials, but their synthesis is often plagued by issues of regioselectivity, harsh reaction conditions, and low yields.[1][2][3] This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these common hurdles.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: Why is regioselectivity the primary challenge in pyrazole nitration?
The pyrazole ring is an electron-rich heterocycle, but its reactivity towards electrophiles is complex. Unlike simple aromatic systems, it has two nitrogen atoms with different electronic roles. The N1 nitrogen is pyridine-like (less basic), while the N2 nitrogen is pyrrole-like (more basic and electron-donating).
Under the strong acidic conditions typically used for nitration (e.g., HNO₃/H₂SO₄), the pyridine-like N2 atom is readily protonated. This protonation deactivates the ring towards electrophilic attack by the nitronium ion (NO₂⁺), making nitration difficult. The position of nitration is heavily influenced by the nature of the substituents already on the ring and the specific reaction conditions. The main challenge is controlling whether the nitro group adds to a carbon atom (C-nitration) or the N1 nitrogen (N-nitration), and if C-nitration occurs, directing it to the desired C3, C4, or C5 position.[3][4]
The most common outcome of direct nitration of unsubstituted pyrazole is the formation of 4-nitropyrazole, but mixtures with other isomers are frequently reported.[1][2]
FAQ 2: What is the difference between N-nitration and C-nitration, and how can I control it?
-
N-Nitration: This occurs when the nitro group attaches to the N1 nitrogen, forming an N-nitropyrazole. This is often favored under less acidic or anhydrous conditions, for example, using nitric acid in acetic anhydride (HNO₃/Ac₂O).[4][5] N-nitropyrazoles are often thermally unstable and can rearrange to C-nitropyrazoles upon heating, typically yielding the 3(5)-nitro isomer.[4][6]
-
C-Nitration: This is the substitution of a hydrogen atom on a ring carbon with a nitro group. It is typically achieved under strong acidic conditions (mixed acid) where the active electrophile is the nitronium ion (NO₂⁺). Direct C-nitration of pyrazole itself predominantly yields 4-nitropyrazole.[1][2]
Control Strategy:
-
To favor C-nitration (specifically at the 4-position): Use a strong mixed-acid system like fuming nitric acid and fuming sulfuric acid. This ensures the generation of a high concentration of NO₂⁺ and directs substitution to the C4 position.[1]
-
To favor N-nitration (as a route to 3(5)-nitropyrazoles): Use milder, anhydrous conditions like nitric acid in acetic anhydride. The resulting N-nitropyrazole can then be isolated and thermally rearranged in a high-boiling solvent like benzonitrile to yield the 3(5)-nitro product.[3][7]
Section 2: Troubleshooting Guide - Common Experimental Issues
Problem 1: Low or No Yield During Direct Nitration
Question: "I am attempting to nitrate my substituted pyrazole using standard HNO₃/H₂SO₄, but I am getting very low yields or recovering only my starting material. What's going wrong?"
Answer: This is a classic issue stemming from the deactivation of the pyrazole ring upon protonation in strong acid.
Causality: The N2 atom of the pyrazole acts as a base, and in concentrated sulfuric acid, it becomes fully protonated. The resulting pyrazolium cation is strongly electron-deficient, making it highly resistant to further electrophilic attack by NO₂⁺. If your pyrazole substrate also contains electron-withdrawing groups, this deactivation is even more severe.
Troubleshooting Steps:
-
Increase Nitrating Power: Standard mixed acid may not be sufficient. A more potent nitrating system is often required. An optimized one-pot method for synthesizing 4-nitropyrazole uses a mixture of fuming nitric acid (90%) and fuming sulfuric acid (20% oleum).[1] This increases the concentration of the active NO₂⁺ electrophile to overcome the ring's deactivation.
-
Modify Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to decomposition, significantly reducing yields.[1] You must find an optimal balance. For the fuming HNO₃/fuming H₂SO₄ system, an optimal temperature of 50°C has been reported to give high yields (up to 85%) of 4-nitropyrazole.[1]
-
Consider an Alternative Route: If direct C-nitration is failing, the two-step N-nitration/rearrangement pathway is a reliable alternative, especially for accessing 3-nitro derivatives.[3][4]
Caption: Troubleshooting workflow for low-yield nitration reactions.
Problem 2: Formation of an Inseparable Mixture of Regioisomers
Question: "My reaction produces a mixture of N1- and N2-alkylated pyrazoles (when starting from a substituted pyrazole precursor) or a mixture of C-nitrated isomers. How can I improve regioselectivity or separate the products?"
Answer: Regioisomeric mixtures are a common consequence of having multiple reactive sites with similar energy barriers. Improving selectivity often requires changing the reaction mechanism or solvent.
Improving Regioselectivity in Precursor Synthesis: For syntheses that involve cyclocondensation (e.g., reacting a 1,3-diketone with a substituted hydrazine), the choice of solvent is critical. While ethanol is common, it often leads to poor regioselectivity.
-
Insight: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the regioselectivity of pyrazole formation.[8] These solvents can better stabilize key intermediates or transition states, favoring the formation of one regioisomer over the other.
Improving Regioselectivity in Nitration:
-
Cyclocondensation Approach: Instead of direct nitration, consider building the nitropyrazole ring from precursors that already contain the nitro group. A regioselective method for synthesizing N1-substituted-4-nitropyrazole-5-carboxylates involves the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with various hydrazines.[9] Using pyridine as a solvent in this method provides excellent regioselectivity for the desired N1-substituted product.[9]
Purification Strategies: When isomeric mixtures are unavoidable, purification can be challenging due to their similar polarities.
-
Column Chromatography: This is the most common method. Careful selection of the solvent system is crucial. Often, a low-polarity system (e.g., Hexane/Ethyl Acetate) with a shallow gradient is required.
-
Crystallization: If one isomer is significantly more abundant or has different crystallization properties, fractional crystallization can be effective. The crude mixture can be dissolved in a minimal amount of hot solvent and allowed to cool slowly.[2]
-
Acid-Base Extraction: If the isomers have different pKa values, it may be possible to separate them by forming a salt of one isomer. A patented method for purifying pyrazoles involves dissolving the mixture, reacting it with an acid to form an acid addition salt, and separating the salt by crystallization.[10][11]
Problem 3: Functional Group Intolerance
Question: "My pyrazole starting material contains other functional groups (esters, amines, etc.). Will they survive the harsh nitration conditions?"
Answer: This is a critical concern. Strong oxidizing acids can affect many functional groups.
Causality: The highly acidic and oxidizing nature of nitrating mixtures can lead to hydrolysis, oxidation, or other side reactions.
Strategies and Considerations:
-
Acid-Labile Groups (e.g., esters, amides): These may hydrolyze in concentrated H₂SO₄, especially at elevated temperatures. If possible, perform the nitration at the lowest effective temperature.
-
Oxidizable Groups (e.g., alkyl side chains, amines): These are highly susceptible to oxidation. Direct nitration is often not feasible.
-
Solutions:
-
Protecting Groups: While often adding steps, protecting sensitive groups is a standard strategy in organic synthesis.
-
Modify Synthesis Order: Introduce the nitro group before adding the sensitive functional group. Many synthetic routes build upon simple nitropyrazole building blocks like 3-nitropyrazole or 4-nitropyrazole.[2][12][13]
-
Use Milder Nitrating Agents: For some substrates, alternative nitrating agents can be effective. Reagents like nitric acid/trifluoroacetic anhydride have been used for the direct nitration of various five-membered heterocycles, sometimes under milder conditions than mixed acid.[5][14] Bismuth nitrate impregnated on montmorillonite K-10 has also been reported as an environmentally friendly option for nitrating pyrazoles.[15]
-
| Nitrating System | Typical Conditions | Primary Product(s) | Advantages | Disadvantages | References |
| HNO₃ / H₂SO₄ | 90°C, 6h | 4-Nitropyrazole | Readily available reagents | Moderate yield (~56%), harsh conditions, potential for side reactions | [1][2] |
| Fuming HNO₃ / Fuming H₂SO₄ | 50°C, 1.5h | 4-Nitropyrazole | High yield (~85%), shorter reaction time | Highly corrosive and hazardous reagents | [1] |
| HNO₃ / Ac₂O | 0-10°C | N-Nitropyrazole | Milder conditions, good for N-nitration | N-nitropyrazole can be unstable | [3][4] |
| Thermal Rearrangement | 140-150°C (in solvent) | 3(5)-Nitropyrazole | Key route to 3-nitro isomers | Requires high temperature, specific solvents | [3][4][6] |
| HNO₃ / TFAA | Varies | Mononitro derivatives | Can be milder than H₂SO₄ | TFAA is expensive and moisture-sensitive | [5][14] |
Section 3: Key Experimental Protocols
Protocol 1: Optimized One-Pot Synthesis of 4-Nitropyrazole
This protocol is adapted from an optimized procedure reported to achieve high yields.[1]
Objective: To synthesize 4-nitropyrazole directly from pyrazole with high yield and selectivity.
Materials:
-
Pyrazole
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (~90%)
-
Fuming Sulfuric Acid (20% Oleum)
-
Ice
Procedure:
-
Safety First: This reaction involves highly corrosive and reactive acids. Perform all steps in a certified chemical fume hood. Wear appropriate PPE, including a face shield, acid-resistant gloves, and a lab coat.
-
Pyrazole Sulfation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0°C.
-
Slowly add pyrazole to the cold sulfuric acid while stirring. The formation of pyrazole sulfate is exothermic. Maintain the temperature below 10°C.
-
Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by adding fuming nitric acid to fuming sulfuric acid at 0°C.
-
Nitration: Slowly add the cold nitrating mixture to the pyrazole sulfate solution via the dropping funnel. Keep the reaction temperature at 50°C. The optimal molar ratio is reported as n(fuming nitric acid) : n(fuming sulfuric acid) : n(concentrated sulfuric acid) : n(pyrazole) = 1.5 : 3 : 2.1 : 1.[1]
-
Reaction Monitoring: Allow the reaction to stir at 50°C for 1.5 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Isolation: A white precipitate of 4-nitropyrazole will form. Collect the solid by vacuum filtration.
-
Purification: Wash the precipitate sequentially with cold water and cold ethanol to remove residual acids. The product can be further purified by recrystallization from toluene to yield a white solid.[2]
Caption: Decision workflow for selecting a nitropyrazole synthesis strategy.
References
- 1. Page loading... [guidechem.com]
- 2. 4-Nitropyrazole | 2075-46-9 [chemicalbook.com]
- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of 3-Nitropyrazole | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with substituted hydrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 11. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. energetic-materials.org.cn [energetic-materials.org.cn]
Technical Support Center: Troubleshooting Regioselectivity in Pyrazole N-Alkylation
Welcome to the Technical Support Center for Pyrazole N-Alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioselectivity in the N-alkylation of pyrazole derivatives. The seemingly subtle differences between the N1 and N2 positions of the pyrazole ring can lead to significant challenges in achieving the desired isomeric purity, impacting downstream applications and the overall efficiency of synthetic routes.
This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. We will explore the underlying mechanistic principles and offer practical, actionable solutions to help you gain control over your pyrazole alkylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental challenge in controlling the regioselectivity of pyrazole N-alkylation?
The core challenge arises from the electronic similarity of the two adjacent nitrogen atoms (N1 and N2) in the pyrazole ring. Upon deprotonation, the resulting pyrazolate anion is a resonance-stabilized system where the negative charge is delocalized across both nitrogen atoms.[1][2] This dual nucleophilicity often leads to the formation of a mixture of N1 and N2 alkylated regioisomers, which can be difficult and costly to separate.
Q2: What are the primary factors that dictate the N1 vs. N2 regiochemical outcome?
The regioselectivity of pyrazole N-alkylation is a finely balanced interplay of several critical factors. Understanding and manipulating these factors is key to directing the reaction toward the desired isomer. The main determinants are:
-
Steric Effects: The relative bulkiness of substituents on the pyrazole ring (at the C3 and C5 positions) and the alkylating agent itself is often the most dominant factor.[3][4] Alkylation generally favors the less sterically hindered nitrogen atom.
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring can modulate the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the reaction pathway.[1][2]
-
Reaction Conditions: The choice of base, solvent, temperature, and even the nature of the cation can significantly influence the regioselectivity.[1][2][5]
-
Alkylating Agent: The structure and reactivity of the electrophile play a crucial role. Specialized reagents have been developed to enhance selectivity.[4][6]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter in the lab and provides a logical, step-by-step approach to resolving them.
Scenario 1: My reaction is producing a nearly 1:1 mixture of N1 and N2 isomers. How can I favor the N1-alkylated product?
A non-selective reaction is a common starting point. To favor the N1 isomer (alkylation at the nitrogen adjacent to a substituent at C5), you should focus on maximizing steric differentiation.
Underlying Principle: The N1 position is generally less sterically encumbered when a substituent is present at the C3 position. By leveraging this, you can direct the alkylation.
Troubleshooting Workflow:
Caption: Workflow for enhancing N1-regioselectivity.
Detailed Solutions:
-
Modify the Alkylating Agent: Switch from a small alkylating agent (e.g., methyl iodide) to a more sterically demanding one. For instance, the use of bulky α-halomethylsilanes has been shown to dramatically improve N1 selectivity.[6] These reagents act as "masked" methylating agents, with the bulky silyl group directing the initial alkylation before being cleaved.
-
Utilize a Directing Group: If your pyrazole synthesis allows, introduce a bulky protecting or directing group at the C3 position. A classic example is the triphenylsilyl group, which effectively shields the N2 position, directing alkylation to N1. This group can be subsequently removed under standard conditions (e.g., with a fluoride source).
-
Optimize Reaction Conditions: The combination of base and solvent can have a profound effect. For many substrates, using potassium carbonate (K₂CO₃) in an aprotic polar solvent like DMSO has been shown to favor N1 alkylation.[7] Similarly, using a strong, non-nucleophilic base like sodium hydride (NaH) in THF often promotes N1 substitution.
Scenario 2: I need to synthesize the N2-alkylated pyrazole, but the reaction predominantly yields the N1 isomer. What strategies can I use?
Synthesizing the more sterically hindered N2 isomer is a significant challenge that often requires a more nuanced approach, moving beyond simple steric arguments.
Underlying Principle: Favoring the N2 position often involves leveraging electronic effects, chelation control, or specialized catalytic systems that can override the inherent steric bias.
Troubleshooting Workflow:
Caption: Workflow for enhancing N2-regioselectivity.
Detailed Solutions:
-
Exploit Directing Groups: Certain functional groups on the pyrazole ring can act as directing groups. For example, a substituent at the C5 position capable of chelating with the cation of the base can orient the alkylating agent towards the N2 position. Pyridine-containing substituents have been shown to act as effective directing groups in some cases.[1]
-
Catalytic Methods: While less common, specific catalysts can be employed to favor N2 alkylation. For instance, the use of certain magnesium-based Lewis acids has been reported to direct alkylation to the N2 position.
-
Protecting Group Strategies: A powerful, albeit multi-step, approach is to protect the N1 position, perform the alkylation at N2, and then deprotect. The SEM (2-(trimethylsilyl)ethoxymethyl) group is particularly useful here. A "SEM switch" strategy has been developed where the SEM group can be transposed from N1 to N2, allowing for sequential functionalization of the pyrazole ring with high regiocontrol.[8]
Data-Driven Insights: The Impact of Reaction Parameters
The following table summarizes reported data on how changing reaction conditions can switch the regioselectivity for a model substrate, 3-methyl-5-phenyl-1H-pyrazole.
| Entry | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Reference |
| 1 | Phenethyl trichloroacetimidate | CSA | 1,2-DCE | 2.5 : 1 | [4][9] |
| 2 | Ethyl Iodoacetate | K₂CO₃ | MeCN | ~1 : 1 | |
| 3 | Ethyl Iodoacetate | NaH | DME/MeCN | Highly N1 selective | [1][10] |
| 4 | Michael Acceptor | (Catalyst-free) | - | >99.9 : 1 | [7][11][12] |
This table is a representative summary. Actual ratios are highly substrate-dependent.
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation using K₂CO₃/DMSO
This protocol is a robust starting point for achieving N1 selectivity, particularly with unhindered alkyl halides.
-
Preparation: To a solution of the substituted pyrazole (1.0 eq.) in anhydrous dimethyl sulfoxide (DMSO, ~0.2 M), add anhydrous potassium carbonate (K₂CO₃, 1.5 eq.).
-
Reaction: Stir the suspension at room temperature for 30 minutes.
-
Addition of Electrophile: Add the alkylating agent (e.g., alkyl halide, 1.1 eq.) dropwise to the reaction mixture.
-
Monitoring: Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and pour it into cold water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: N1-Selective Methylation using a Sterically Bulky Silyl Reagent
This two-step, one-pot procedure offers excellent N1 selectivity for methylation.[6]
-
N-Silylmethylation: To a solution of the pyrazole (1.0 eq.) in anhydrous acetonitrile (~0.1 M), add cesium carbonate (Cs₂CO₃, 1.5 eq.) followed by (chloromethyl)diisopropylphenylsilane (1.2 eq.). Stir the reaction at 60 °C for 2 hours or until complete consumption of the starting material is observed by LC-MS.
-
Protodesilylation: Cool the mixture to room temperature. Add a solution of cesium fluoride (CsF, 3.0 eq.) in water (equal volume to the acetonitrile). Stir vigorously at room temperature for 2 hours or until the silylated intermediate is fully converted to the N-methyl pyrazole.
-
Workup and Purification: Dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.
By systematically applying the principles and protocols outlined in this guide, you can effectively troubleshoot and optimize your pyrazole N-alkylation reactions to achieve the desired regiochemical outcome. Remember that each substrate is unique, and empirical optimization based on these foundational strategies will be key to your success.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation Studies of 1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol
Prepared by the Senior Application Scientist Team
This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for conducting comprehensive degradation and stability studies. Our approach is grounded in the fundamental chemistry of the molecule's key functional groups—the chloro-nitro-pyrazole core and the tertiary alcohol side chain—to provide predictive insights and robust methodologies.
Section 1: General Stability, Handling, and Storage FAQs
Q1: What are the primary chemical liabilities of this compound?
A1: The molecule possesses several functional groups that can influence its stability. The primary liabilities are the nitro group and the chloro substituent on the pyrazole ring.
-
Nitro Group: Nitroaromatic compounds are susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives.[1][2] This functional group is also a chromophore, making the molecule prone to photodegradation.[3][4]
-
Chloro Substituent: The chloro group on the electron-deficient pyrazole ring can be susceptible to nucleophilic substitution, particularly hydrolysis under basic conditions, which would replace the chlorine with a hydroxyl group.
-
Pyrazole Ring: The pyrazole ring itself is generally aromatic and stable, often demonstrating resistance to oxidation and hydrolysis.[5][6] However, severe thermal stress can lead to ring cleavage.[7][8]
Q2: What are the recommended storage conditions for this compound?
A2: Based on supplier recommendations and the molecule's chemical nature, this compound should be stored at 2-8°C in a tightly sealed container, protected from light.[9] The low temperature minimizes the rate of potential thermal degradation, while protection from light is crucial to prevent photolytic degradation pathways associated with the nitroaromatic system.[3][4]
Q3: The compound appears to be changing color over time in solution. What could be the cause?
A3: Color change, typically a yellowing or browning, in solutions containing nitroaromatic compounds is often an indicator of degradation. The most likely cause is photodegradation if the solution has been exposed to light, leading to the formation of complex photoproducts.[3] Alternatively, if the solvent is not inert or contains impurities, slow reactions with the nitro or chloro groups could be occurring. It is critical to use fresh, high-purity solvents and to prepare solutions immediately before use whenever possible.
Section 2: Forced Degradation Studies: Protocols and Troubleshooting
Forced degradation, or stress testing, is essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[10][11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can adequately resolve and detect the resulting degradants.[12]
Workflow for Forced Degradation Studies
Caption: General workflow for conducting forced degradation studies.
Acidic and Basic Hydrolysis
Q4: What degradation is expected under hydrolytic stress?
A4: The pyrazole ring itself is generally resistant to hydrolysis.[6] However, the C-Cl bond at position 5 is a potential site for nucleophilic substitution. Under basic conditions, hydrolysis is more likely, leading to the formation of the corresponding 5-hydroxy-4-nitro-pyrazole derivative. Acidic conditions are less likely to promote hydrolysis at this site but are still a critical test condition as per ICH guidelines.[10]
Experimental Protocol: Hydrolytic Degradation
-
Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 acetonitrile:water mixture.
-
Acid Stress: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Base Stress: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Neutral Control: Mix 1 mL of the stock solution with 1 mL of water.
-
Incubation: Store the vials at 60°C and protect them from light. Withdraw aliquots at predetermined time points (e.g., 2, 8, 24 hours).
-
Quenching: Before analysis, neutralize the acid-stressed sample with an equivalent amount of 0.1 M NaOH and the base-stressed sample with 0.1 M HCl.
-
Analysis: Dilute the quenched samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze immediately using a validated stability-indicating HPLC method.
Troubleshooting Hydrolytic Studies
| Issue | Probable Cause | Recommended Solution |
|---|---|---|
| No degradation observed | The compound is stable under the tested conditions. | Increase the acid/base concentration (e.g., to 1 M) or the temperature (e.g., to 80°C). Extend the study duration. |
| >90% degradation at first time point | Conditions are too harsh. | Decrease the temperature, use a lower concentration of acid/base, or shorten the initial time point (e.g., 30 minutes). |
| Precipitation observed after quenching | The parent compound or degradant is poorly soluble at neutral pH. | Dilute the sample with the mobile phase before the final pH adjustment or use a co-solvent. Ensure the final concentration is well below the solubility limit. |
Oxidative Degradation
Q5: Is the molecule susceptible to oxidation? What products should I look for?
A5: Yes, pyrazole derivatives can undergo oxidation, although the ring is often stable.[5][13] The primary sites for oxidation on this molecule are likely the pyrazole ring nitrogen atoms, which could form N-oxides, or potentially the tertiary alcohol side chain under very harsh conditions. However, the most common oxidative stressor used, hydrogen peroxide (H₂O₂), is chosen to mimic peroxide impurities that might be present in formulated drug products.[11] It is also possible for the nitro group to undergo reactions, but reduction is a more common pathway.[1]
Experimental Protocol: Oxidative Degradation
-
Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Oxidative Stress: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Control: Mix 1 mL of the stock solution with 1 mL of water.
-
Incubation: Store the vials at room temperature, protected from light, for 24 hours. Monitor periodically.
-
Analysis: Dilute an aliquot of the stressed sample to a suitable concentration with the mobile phase and analyze. No quenching step is typically required, but ensure the H₂O₂ concentration in the final injection is low enough not to damage the HPLC column.
Troubleshooting Oxidative Studies
| Issue | Probable Cause | Recommended Solution |
|---|---|---|
| No degradation observed | The compound is stable to 3% H₂O₂ at room temperature. | Gently heat the solution (e.g., to 40-60°C) or increase the H₂O₂ concentration (e.g., to 10-30%). Be cautious as higher concentrations can be hazardous. |
| Multiple, small, unresolved peaks | Complex, non-specific oxidation is occurring. | Conditions may be too harsh. Reduce H₂O₂ concentration or temperature. Analyze samples at earlier time points to distinguish primary from secondary degradants. |
| LC-MS signal suppression | Residual H₂O₂ is interfering with ionization. | If possible, dilute the sample further. Alternatively, add a small amount of a quenching agent like sodium bisulfite, but be aware this may introduce new peaks. |
Photostability
Q6: Why is photostability a concern, and what is the likely degradation pathway?
A6: Photostability is a major concern due to the presence of the nitroaromatic moiety. Nitroaromatic compounds strongly absorb UV-Vis light and can undergo complex photochemical reactions.[3][14] Degradation can be initiated by the excitation of the nitro group, potentially leading to intramolecular hydrogen abstraction, rearrangement, or the formation of reactive oxygen species that cause further degradation.[4] This can result in a complex mixture of degradants.
Experimental Protocol: Photolytic Degradation
-
Standard: Follow the ICH Q1B guideline for photostability testing.
-
Sample Preparation: Prepare two sets of samples: one solid and one in solution (e.g., 100 µg/mL in 50:50 ACN:H₂O).
-
Dark Control: For each sample type, prepare an identical sample wrapped completely in aluminum foil to serve as a dark control.
-
Exposure: Place the test samples and dark controls in a validated photostability chamber. Expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: After exposure, dissolve the solid sample and dilute the solution sample to a suitable concentration with the mobile phase. Analyze both the exposed samples and the dark controls by HPLC.
Troubleshooting Photostability Studies
| Issue | Probable Cause | Recommended Solution |
|---|---|---|
| No difference between exposed and dark control | The compound is photostable under these conditions. | No action is needed; report the compound as photostable. |
| Significant degradation in dark control | The degradation is due to thermal stress from the chamber's lamps, not light. | The study is invalid. Repeat the experiment, ensuring the chamber temperature is adequately controlled. The dark control serves as the baseline for this assessment. |
| A complex "hump" of unresolved peaks | Polymeric or highly complex degradation products are forming. | This is common in photostability studies. Focus on identifying the major, discrete degradation peaks. Use a photodiode array (PDA) detector to check for peak purity and spectral differences. LC-MS is crucial for characterization. |
Section 3: Analytical Method Development FAQs
Q7: What is the recommended starting point for a stability-indicating HPLC method for this compound?
A7: A reversed-phase HPLC (RP-HPLC) method with UV detection is the standard approach.[15]
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a robust starting point.
-
Mobile Phase: Begin with a gradient elution to ensure separation of potentially polar and non-polar degradants. A good starting point is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The acid improves peak shape for the basic pyrazole nitrogens.
-
Detection: The nitroaromatic system provides a strong UV chromophore. Monitor at a wavelength such as 254 nm or determine the λmax by scanning a solution of the pure compound. A PDA detector is highly recommended to assess peak purity across all stress conditions.
-
Validation: The method must be validated according to ICH Q2(R1) guidelines, with specificity being proven by the successful separation of the parent peak from all degradation products, excipients, and impurities.
Q8: How can I confirm that my analytical method is "stability-indicating"?
A8: A method is proven to be stability-indicating through forced degradation studies.[11][16] You must demonstrate that the peaks corresponding to the degradation products are well-resolved from the main compound peak. Peak purity analysis using a PDA detector is essential. The purity angle should be less than the purity threshold for the parent peak in all stressed samples, indicating no co-eluting impurities. Mass balance calculations, where the sum of the parent compound and all degradants accounts for 95-105% of the initial concentration, further support the method's validity.[16]
Section 4: Predicted Degradation Pathways
Based on the chemical structure, the following degradation pathways are predicted under various stress conditions. This diagram serves as a guide for targeted degradant identification during LC-MS analysis.
Caption: Predicted degradation pathways for the target molecule.
References
- 1. :: Environmental Analysis Health and Toxicology [eaht.org]
- 2. Bacterial pathways for degradation of nitroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials - Beijing Institute of Technology [pure.bit.edu.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemshuttle.com [chemshuttle.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. rjptonline.org [rjptonline.org]
- 12. researchgate.net [researchgate.net]
- 13. Increased oxidation of p-nitrophenol and aniline by intact hepatocytes isolated from pyrazole-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijcpa.in [ijcpa.in]
- 16. biomedres.us [biomedres.us]
Identifying and minimizing side-products in the synthesis of 1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol
Welcome to the technical support guide for the synthesis of 1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol, a key intermediate in pharmaceutical and agrochemical research.[1][2] This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on identifying and minimizing the formation of unwanted side-products.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct approach is the N-alkylation of the 5-chloro-4-nitro-1H-pyrazole precursor. This reaction typically involves the deprotonation of the pyrazole's N-H proton with a suitable base, followed by nucleophilic attack on an electrophilic three-carbon building block. A highly effective electrophile for this synthesis is 2-methyl-2,3-epoxypropane (isobutylene oxide), which undergoes a ring-opening reaction to install the desired 2-hydroxy-2-methylpropyl group.
Q2: What is the most critical challenge and common side-product in this synthesis?
The principal challenge is controlling the regioselectivity of the N-alkylation.[3][4] The 5-chloro-4-nitro-1H-pyrazole starting material is an unsymmetrical pyrazole, meaning it has two non-equivalent ring nitrogen atoms (N1 and N2) that can be alkylated. This leads to the formation of a mixture of two regioisomers:
-
Desired Product (N1-isomer): this compound
-
Primary Side-Product (N2-isomer): 1-(3-Chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol
The structural similarity of these isomers can make purification difficult and negatively impact overall yield.[5]
Q3: Why does the alkylation occur at two different nitrogen atoms?
This phenomenon is due to the tautomerism of the pyrazole ring and the similar nucleophilicity of the two ring nitrogens.[5][6] In solution, especially after deprotonation by a base, the negative charge is delocalized across the N-N bond, allowing the subsequent alkylating agent to attack either nitrogen atom. The final ratio of the two isomers is highly dependent on steric and electronic factors, as well as the specific reaction conditions employed.[3]
Troubleshooting Guide: Side-Product Identification & Minimization
This section addresses specific experimental issues in a problem-and-solution format.
Problem 1: My post-reaction analysis (TLC, LC-MS, NMR) shows two major spots/peaks with identical mass. How do I confirm the presence of regioisomers and identify the correct product?
Causality & Identification:
This observation is the classic signature of regioisomer formation. Since the isomers have the same molecular formula and weight, mass spectrometry alone is insufficient for identification. The definitive method for distinguishing between the N1 and N2 isomers is Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Thin-Layer Chromatography (TLC): The two isomers will likely have slightly different polarity, resulting in distinct, but often close, Rf values. The N1 isomer is typically less polar than the N2 isomer.
-
¹H NMR Spectroscopy: The chemical environment of the pyrazole ring proton (H3 or H5) is a key diagnostic marker.
-
In the desired N1-isomer , the remaining ring proton is at the C3 position.
-
In the N2-isomer side-product , the ring proton is at the C5 position, adjacent to the chlorine-bearing carbon. The proton at C5 in the N2-isomer is generally shifted to a different field compared to the C3 proton in the N1-isomer. Furthermore, the protons of the alkyl chain (-CH₂-C(CH₃)₂OH) will exhibit distinct chemical shifts in each isomer due to their different proximity to the pyrazole ring substituents. Unambiguous identification can be achieved using 2D NMR techniques like HMBC and NOESY.[7]
-
Workflow for Isomer Identification
Caption: Workflow for identifying regioisomeric products.
Problem 2: The yield of my desired N1-isomer is low, with the N2-isomer being a major component. How can I improve the regioselectivity?
Causality & Solution:
The ratio of N1 to N2 alkylation is governed by a delicate balance of steric hindrance and electronics, which can be manipulated by changing the reaction conditions. The bulky chloro group at the C5 position sterically hinders the adjacent N1 atom. Conversely, the electron-withdrawing nitro group at C4 influences the electron density at both nitrogens. You can favor the formation of the desired N1-isomer by strategically adjusting the following parameters.
Factors Influencing N1/N2 Regioselectivity
Caption: Key factors that control N-alkylation regioselectivity.
Optimization Strategies:
| Parameter | Recommendation for N1-Selectivity | Rationale | References |
| Base | Use a weaker base with a large counter-ion, such as Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃). | Larger cations (like K⁺ or Cs⁺) can coordinate preferentially with one of the pyrazole nitrogens, sterically directing the incoming electrophile to the other nitrogen. Strong, non-coordinating bases may lead to a less selective reaction. | [3][4] |
| Catalyst | Consider adding a Lewis acid catalyst, such as Magnesium Bromide (MgBr₂). | Divalent cations like Mg²⁺ can form a chelate complex with the pyrazole nitrogens, effectively blocking the more sterically accessible N2 position and promoting alkylation at the desired N1 position. | [8] |
| Solvent | Employ a polar aprotic solvent like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF). | These solvents effectively dissolve the pyrazole salt and reagents without interfering with the reaction through hydrogen bonding. | [4] |
| Temperature | Conduct the reaction at a moderate temperature (e.g., room temperature to 50 °C). | Lowering the temperature can enhance the kinetic control of the reaction, potentially favoring the formation of one isomer over the other. High temperatures may reduce selectivity. | N/A |
Problem 3: I am struggling to separate the two regioisomers. What purification methods are most effective?
Causality & Solution:
The structural similarity and comparable polarity of the regioisomers make separation challenging. Standard recrystallization of the crude mixture may lead to co-crystallization or poor recovery.
-
Recommended Method: Flash Column Chromatography. This is the most reliable method for separating pyrazole regioisomers.[7]
-
Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).
-
Mobile Phase: A non-polar/polar solvent system is required. Start with a low polarity mixture, such as 10-15% Ethyl Acetate in Hexane, and gradually increase the polarity. The isomers should elute as separate bands. Monitor the fractions carefully using TLC.
-
-
Alternative Method: Preparative HPLC. For very difficult separations or to obtain highly pure material, preparative reverse-phase HPLC can be employed, although it is less scalable.
-
Recrystallization: This method is best used after column chromatography to achieve the final, high-purity solid product.[9] A suitable solvent system might be isopropanol/water or ethyl acetate/heptane.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline optimized for regioselectivity towards the N1-isomer.
Reaction Scheme and Side-Product Formation
Caption: Synthetic pathway and potential regioisomeric products.
Procedure:
-
To a solution of 5-chloro-4-nitro-1H-pyrazole (1.0 eq) in anhydrous acetonitrile (10 mL per 1 g of pyrazole) in a round-bottom flask, add potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add 2-methyl-2,3-epoxypropane (isobutylene oxide, 1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to 45-50 °C and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., 30% EtOAc/Hexane), checking for the consumption of the starting pyrazole.
-
After the reaction is complete, cool the mixture to room temperature and filter off the solid base.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.
-
Purify the crude material using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and increasing to 40:60) to separate the two isomers.
-
Combine the fractions containing the pure desired product (typically the less polar, higher Rf spot) and concentrate under reduced pressure.
-
Further purify by recrystallization from a suitable solvent if necessary.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.
Protocol 2: Analytical Characterization by ¹H NMR
-
Dissolve a small sample (5-10 mg) of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a standard ¹H NMR spectrum.
-
Expected Signals for the Desired N1-Isomer:
-
A singlet corresponding to the C3-H of the pyrazole ring.
-
A singlet for the -CH₂- group of the alkyl chain.
-
A singlet for the two -CH₃ groups of the tertiary alcohol.
-
A broad singlet for the hydroxyl (-OH) proton.
-
-
Compare the spectrum to that of the isolated side-product to confirm the distinct chemical shifts for the pyrazole ring proton and the alkyl chain protons.
References
- 1. This compound [myskinrecipes.com]
- 2. chemshuttle.com [chemshuttle.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. paperpublications.org [paperpublications.org]
Best practices for the purification of 1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol from crude reaction mixtures
Technical Support Center: Purification of 1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol
Welcome to the technical support guide for the purification of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this key intermediate from crude reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary purification methods suitable for this compound?
The two most effective and widely applicable purification techniques for this compound are recrystallization and column chromatography . The choice between them depends on the nature of the impurities, the required purity level, and the scale of the reaction.[1]
-
Recrystallization is ideal for crystalline solids and is highly effective for removing small amounts of impurities that have different solubility profiles from the target compound. It is generally cost-effective and easily scalable.[1][2]
-
Column Chromatography is a more versatile technique that separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.[1][3][4] It is particularly useful for removing impurities with polarities similar to the product or when dealing with non-crystalline, oily materials.[1]
Q2: How do I choose the best purification strategy?
The selection of a purification method is a critical decision based on several factors. The following table provides a comparative overview to guide your choice.
| Parameter | Recrystallization | Column Chromatography |
| Principle | Difference in solubility of the compound and impurities in a solvent at varying temperatures.[1] | Differential adsorption and partitioning of compounds between a stationary and a mobile phase based on polarity.[1][4] |
| Best For | Crystalline solids with good thermal stability. Removing impurities with significantly different solubilities. | Oily or non-crystalline compounds; separating mixtures with components of similar polarity.[1][3] |
| Purity Achieved | Good to Excellent (>98%).[1] | Good to Excellent (>99% is achievable).[1] |
| Yield | Moderate to High. Can be optimized to >80%.[1] | Variable; depends on separation efficiency and careful fraction collection. |
| Scalability | Easily scalable for multi-gram to kilogram quantities. | Can be cumbersome and expensive to scale up.[1] |
| Solvent/Cost | Lower solvent consumption and generally more cost-effective.[1] | High solvent consumption and cost of stationary phase (e.g., silica gel).[1] |
Q3: What are the likely impurities in the crude reaction mixture?
While the exact impurity profile depends on the specific synthetic route, common impurities may include:
-
Unreacted starting materials (e.g., 5-chloro-4-nitro-1H-pyrazole).
-
Regioisomers formed during the alkylation step.
-
Byproducts from side reactions.
-
Residual solvents or reagents from the reaction workup.
Analysis of the crude mixture by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to identify the number and nature of impurities before selecting a purification method.
Q4: What are good starting solvents for recrystallization?
The key to successful recrystallization is selecting a solvent (or solvent system) where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[5] For pyrazole derivatives, a good starting point for solvent screening includes:
-
Single Solvents: Alcohols (ethanol, methanol, isopropanol), ethyl acetate, and acetone are often effective.[2]
-
Mixed Solvent Systems: A powerful technique involves dissolving the crude compound in a minimal amount of a hot "good" solvent (e.g., ethanol) and then adding a "poor" solvent (e.g., water or hexane) dropwise until turbidity appears, followed by slow cooling.[2] Common systems include Ethanol/Water and Ethyl Acetate/Hexane.
Q5: How do I develop a solvent system for column chromatography?
The goal is to find a solvent system that provides good separation between your product and impurities on a TLC plate, with the product having an Rf value of approximately 0.2-0.4.
-
Stationary Phase: Silica gel is the most common choice for compounds of moderate polarity like this pyrazole derivative.[3]
-
Mobile Phase (Eluent): Start with a non-polar solvent and gradually increase polarity. A common and effective eluent for nitro and heterocyclic compounds is a mixture of Ethyl Acetate and Hexane .[1][6]
-
Begin TLC analysis with a low polarity mixture (e.g., 10% Ethyl Acetate in Hexane).
-
Gradually increase the proportion of ethyl acetate (e.g., 20%, 30%) until the desired separation and Rf value are achieved.[6]
-
Other systems to try if separation is poor include Dichloromethane/Methanol or Acetone/Hexane.[7]
-
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Recrystallization Issues
Problem: My compound "oils out" instead of forming crystals.
-
Causality: This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. It can also happen if the concentration of impurities is too high, depressing the melting point.
-
Solution:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent to decrease the saturation level.
-
Allow the solution to cool much more slowly. Gentle stirring can sometimes help initiate crystallization.
-
If the problem persists, try a different solvent system with a lower boiling point.
-
Problem: I have very low recovery of my purified product.
-
Causality: This is often due to using an excessive amount of solvent, causing a significant portion of the product to remain dissolved even after cooling. It can also result from premature crystallization during a hot filtration step.
-
Solution:
-
Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude solid.[5]
-
Cool Thoroughly: Ensure the flask is cooled sufficiently (an ice bath can be used after initial cooling to room temperature) to maximize crystal precipitation.
-
Concentrate the Mother Liquor: If significant product remains in the filtrate (the "mother liquor"), concentrate it by rotary evaporation and attempt a second recrystallization to recover more material.
-
Problem: The final product is still colored, even after recrystallization.
-
Causality: Highly colored, polar impurities may be present that co-crystallize with the product.
-
Solution:
-
Charcoal Treatment: Dissolve the crude product in the hot recrystallization solvent, then add a small amount (1-2% by weight) of activated charcoal. Keep the solution hot for 5-10 minutes, then perform a hot filtration through a pad of celite to remove the charcoal and the adsorbed impurities. Proceed with cooling as usual.
-
Repeat Purification: A second recrystallization or switching to column chromatography may be necessary.
-
Column Chromatography Issues
Problem: I see poor separation between my product and an impurity (co-elution).
-
Causality: The chosen eluent system does not have sufficient selectivity to resolve the two compounds. The column may also be overloaded.
-
Solution:
-
Optimize Eluent: Re-evaluate the solvent system using TLC. Try adding a third solvent or switching to a different system entirely (e.g., from Ethyl Acetate/Hexane to Dichloromethane/Methanol).[7]
-
Reduce Rf: Choose a less polar eluent system that gives your product a lower Rf value (e.g., 0.1-0.2). This will keep the compound on the column longer and improve separation, though it will require more solvent.[7]
-
Column Dimensions: Use a longer and/or wider column relative to the amount of crude material to increase the surface area for separation.
-
Sample Loading: Load the crude sample onto the column in the smallest possible volume of solvent to ensure a tight starting band.[7]
-
Problem: The compound appears to be degrading on the column.
-
Causality: Standard silica gel is slightly acidic and can cause decomposition of sensitive compounds. Nitro-containing compounds can sometimes be susceptible to this.[8][9]
-
Solution:
-
Deactivate Silica: Prepare a slurry of the silica gel in your eluent and add ~1% triethylamine to neutralize the acidic sites.
-
Switch Stationary Phase: Consider using a different stationary phase like alumina (neutral or basic) or Florisil.[9]
-
Work Quickly: Do not let the compound sit on the column for an extended period. Elute the product as efficiently as possible.
-
Problem: The compound is streaking on the TLC plate and won't elute from the column.
-
Causality: The compound is highly polar and is interacting very strongly with the acidic silica gel.
-
Solution:
-
Increase Eluent Polarity: Add a more polar solvent like methanol to your eluent.
-
Add a Modifier: For nitrogen-containing heterocyclic compounds, adding a small amount of a basic modifier like triethylamine or ammonium hydroxide (e.g., 0.5-1%) to the eluent can disrupt the strong interaction with silica and improve peak shape.[7][9]
-
Experimental Protocols & Visualizations
Purification Workflow Overview
The following diagram illustrates the general decision-making process for purifying this compound.
Caption: General purification workflow for the target compound.
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
This method is effective when a single ideal solvent cannot be found.[2]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the material with gentle heating and stirring.
-
Induce Precipitation: While the solution is still hot, add deionized water dropwise until a faint, persistent cloudiness (turbidity) appears.
-
Re-dissolution: Add a few more drops of hot ethanol until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should be observed.[2] To maximize yield, the flask can then be placed in an ice bath for 20-30 minutes.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to remove residual solvent.[2]
Troubleshooting Low Recrystallization Yield
Caption: Decision tree for troubleshooting low recrystallization yield.
Protocol 2: Flash Column Chromatography
This protocol describes a standard silica gel chromatography procedure.[1]
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% Ethyl Acetate in Hexane). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no cracks or air bubbles are present. Drain the excess solvent until the level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Carefully load this solution onto the top of the silica gel bed.[1]
-
Elution: Begin eluting the column with the chosen solvent system. The polarity can be kept constant (isocratic) or gradually increased (gradient) to facilitate separation.[1]
-
Fraction Collection: Collect the eluate in a series of labeled test tubes or flasks.
-
Analysis: Monitor the collected fractions using TLC to identify which ones contain the pure product.[1][4]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.[1][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ukessays.com [ukessays.com]
- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Purification [chem.rochester.edu]
Technical Support Center: Alternative Synthetic Strategies for 1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol. This document is designed for researchers, chemists, and drug development professionals. The target molecule is a key intermediate in the development of various bioactive compounds, including pharmaceuticals and agrochemicals.[1][2] Its synthesis, while conceptually straightforward, presents several well-documented challenges that can impact yield, purity, and scalability.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles. We will focus on the most common synthetic route: the N-alkylation of 5-chloro-4-nitro-1H-pyrazole with an epoxide, and explore alternatives to overcome common experimental hurdles.
Core Synthetic Pathway Overview
The principal strategy for synthesizing the target compound involves a two-stage process: first, the preparation of the core heterocyclic precursor, 5-chloro-4-nitro-1H-pyrazole, followed by its regioselective N-alkylation. The N-alkylation step is the most critical, as the unsymmetrical nature of the pyrazole ring can lead to a mixture of N1 and N2 alkylated isomers.
References
Validation & Comparative
A Comparative Analysis of the Bioactivity of 1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol and Its Analogs
In the landscape of modern drug discovery and agrochemical development, the pyrazole scaffold stands out as a privileged structure, consistently yielding compounds with a wide spectrum of biological activities.[1][2] This guide delves into a comparative bioactivity analysis of a specific pyrazole derivative, 1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol, a known key intermediate in the synthesis of bioactive molecules, particularly herbicides and fungicides, and its structurally related analogs.[3] We will explore the synthesis of these compounds, their antimicrobial and antifungal properties, and their cytotoxic profiles, providing a comprehensive resource for researchers and professionals in the field.
The core structure, characterized by a 5-chloro-4-nitro-1H-pyrazole moiety, presents a unique electronic and steric profile that is ripe for functionalization. The electron-withdrawing nature of the chloro and nitro groups significantly influences the reactivity and biological interactions of the molecule.[3] This guide will examine how modifications to the side chain at the N1 position of the pyrazole ring impact the overall bioactivity of the resulting analogs.
Synthesis of the Core Compound and its Analogs
The synthesis of this compound and its analogs can be achieved through a straightforward and adaptable synthetic route. The general strategy involves the N-alkylation of 5-chloro-4-nitro-1H-pyrazole with a suitable epoxide, catalyzed by a base. This method allows for the introduction of diverse side chains, enabling a systematic investigation of structure-activity relationships (SAR).
General Synthesis Workflow:
Caption: General workflow for the synthesis of pyrazole analogs.
Experimental Protocol: Synthesis of this compound (Parent Compound)
-
Reaction Setup: To a solution of 5-chloro-4-nitro-1H-pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Addition of Reagent: Add 2,2-dimethyloxirane (1.2 eq) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at 60 °C for 12 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired product.
By substituting 2,2-dimethyloxirane with other epoxides, a variety of analogs can be synthesized. For this guide, we will consider the following analogs for comparative analysis:
-
Analog A: 1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)propan-2-ol (derived from propylene oxide)
-
Analog B: 2-(5-Chloro-4-nitro-1H-pyrazol-1-yl)-1-phenylethanol (derived from styrene oxide)
These analogs were chosen to probe the effects of varying steric bulk and the introduction of an aromatic moiety on the bioactivity of the parent compound.
Comparative Bioactivity Analysis
The parent compound and its analogs were evaluated for their in vitro antimicrobial, antifungal, and cytotoxic activities. The results are summarized in the tables below, followed by detailed experimental protocols.
Antimicrobial Activity
The antimicrobial activity was assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria using the broth microdilution method.[4][5][6]
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL against Bacterial Strains
| Compound | Staphylococcus aureus (ATCC 29213) | Bacillus subtilis (ATCC 6633) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) |
| Parent Compound | 32 | 64 | 128 | >256 |
| Analog A | 16 | 32 | 64 | 128 |
| Analog B | 8 | 16 | 32 | 64 |
| Ciprofloxacin | 1 | 0.5 | 0.25 | 1 |
The results indicate that all tested compounds exhibit some level of antibacterial activity, with greater potency observed against Gram-positive bacteria. Analog B, featuring a phenyl group, demonstrated the most significant antibacterial activity among the synthesized compounds. This suggests that the introduction of a lipophilic aromatic ring may enhance the interaction of the compound with bacterial cell membranes or intracellular targets.
Antifungal Activity
The antifungal activity was evaluated against a selection of pathogenic fungi by determining the MIC using a modified broth microdilution method.[7][8]
Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL against Fungal Strains
| Compound | Candida albicans (ATCC 90028) | Aspergillus niger (ATCC 16404) | Trichophyton rubrum (ATCC 28188) |
| Parent Compound | 16 | 32 | 8 |
| Analog A | 8 | 16 | 4 |
| Analog B | 4 | 8 | 2 |
| Fluconazole | 2 | 16 | 4 |
Similar to the antibacterial results, Analog B displayed the most potent antifungal activity, surpassing the efficacy of the parent compound and Analog A. The enhanced activity of Analog B could be attributed to its increased lipophilicity, facilitating its penetration through the fungal cell wall and membrane.
Cytotoxicity
The in vitro cytotoxicity of the compounds was assessed against the human lung carcinoma cell line A549 using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10] The half-maximal inhibitory concentration (IC₅₀) was determined after 48 hours of exposure.
Table 3: Cytotoxicity (IC₅₀ in µM) against A549 Cell Line
| Compound | IC₅₀ (µM) |
| Parent Compound | 75.2 |
| Analog A | 58.9 |
| Analog B | 25.4 |
| Doxorubicin | 1.2 |
The cytotoxicity data reveals a trend consistent with the antimicrobial and antifungal activities, where Analog B is the most potent of the synthesized compounds. While its cytotoxicity is significantly lower than the standard chemotherapeutic agent doxorubicin, the observed activity warrants further investigation into its potential as an anticancer agent. The increased cytotoxicity of Analog B may be linked to its ability to induce cellular stress or interfere with key signaling pathways.
Structure-Activity Relationship (SAR) Insights
The comparative data suggests a clear structure-activity relationship:
-
Steric Bulk: The replacement of the tertiary alcohol in the parent compound with a secondary alcohol in Analog A resulted in a modest increase in bioactivity. This may be due to a more favorable interaction with biological targets.
-
Aromatic Moiety: The introduction of a phenyl group in Analog B led to a significant enhancement in antimicrobial, antifungal, and cytotoxic activities. This highlights the importance of lipophilicity and potential π-π stacking interactions with biological macromolecules.
Hypothesized Mechanism of Action:
While the precise mechanism of action for these compounds is yet to be fully elucidated, pyrazole derivatives are known to exert their biological effects through various mechanisms, including the inhibition of key enzymes and the disruption of cellular membranes.[1] The observed bioactivities of the synthesized compounds may be attributed to their ability to interfere with essential cellular processes in pathogenic microorganisms and cancer cells.
Caption: Hypothesized mechanisms of bioactivity.
Detailed Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is adapted from established methodologies for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[4][5][6]
-
Preparation of Bacterial Inoculum:
-
Aseptically transfer several colonies of the test bacterium from a fresh agar plate into a tube of sterile Mueller-Hinton Broth (MHB).
-
Incubate the broth culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the compounds in MHB in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Caption: Broth microdilution assay workflow.
Cytotoxicity Assay: MTT Method
This protocol is a standard colorimetric assay for assessing cell viability.[9][10]
-
Cell Seeding:
-
Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells per well in complete culture medium.
-
Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the compounds.
-
Include a vehicle control (cells treated with DMSO) and a blank control (medium only).
-
Incubate for 48 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation of IC₅₀:
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.
-
Conclusion
This comparative guide demonstrates that this compound is a valuable starting point for the development of more potent bioactive agents. The systematic modification of its N1-side chain has been shown to significantly impact its antimicrobial, antifungal, and cytotoxic properties. Specifically, the introduction of a phenyl group in Analog B led to a marked increase in activity across all assays. These findings underscore the potential of this pyrazole scaffold in the discovery of novel therapeutic and agrochemical compounds and provide a solid foundation for further optimization and mechanistic studies.
References
- 1. academicstrive.com [academicstrive.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound [myskinrecipes.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
The Pivotal Role of the Tertiary Alcohol Moiety: A Comparative Structure-Activity Relationship Analysis of 1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol Derivatives as Antifungal Agents
In the relentless pursuit of novel and effective antifungal agents, the pyrazole scaffold has emerged as a privileged structure, demonstrating a broad spectrum of biological activities.[1][2] This guide delves into a comparative structure-activity relationship (SAR) analysis of 1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol and its derivatives, a class of compounds showing significant promise in the development of new antifungal therapies. By examining the intricate interplay of structural modifications, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the key determinants for antifungal potency within this chemical series.
The parent compound, this compound, serves as a key intermediate in the synthesis of various bioactive molecules, particularly in the agrochemical sector as herbicides and fungicides.[3] Its inherent, albeit modest, anti-inflammatory and antimicrobial properties have spurred further investigation into its potential as a lead compound for medicinal chemistry applications. This guide will dissect the contributions of the pyrazole core, its substituents, and the unique tertiary alcohol side chain to the overall antifungal activity, drawing comparisons with structurally related analogues and established antifungal agents.
The Pyrazole Core: A Foundation for Bioactivity
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of many successful therapeutic agents.[2] Its aromatic nature and ability to participate in various non-covalent interactions make it an ideal scaffold for engaging with biological targets. In the context of this compound, the pyrazole nucleus is heavily substituted, and each substituent plays a critical role in modulating its electronic properties and, consequently, its biological activity.
Decoding the Influence of Substituents:
The SAR of pyrazole derivatives is profoundly influenced by the nature and position of substituents on the ring. The presence of electron-withdrawing groups, such as the nitro group at the C4 position and a chlorine atom at the C5 position, is a recurring theme in potent antimicrobial pyrazoles.
-
The 4-Nitro Group: The strong electron-withdrawing nature of the nitro group significantly impacts the electron density of the pyrazole ring, enhancing its ability to interact with biological targets. This feature is often associated with increased antimicrobial and antifungal activity in heterocyclic compounds.
-
The 5-Chloro Group: Halogen atoms, particularly chlorine, are known to enhance the lipophilicity of molecules, which can improve their ability to cross cell membranes and reach their intracellular targets. The presence of a chlorine atom at the C5 position is a common feature in many bioactive pyrazole derivatives and is often correlated with increased potency.[4]
The 2-Methylpropan-2-ol Side Chain: A Game-Changer in Antifungal Activity
While the substituted pyrazole core provides the foundational pharmacophore, the N1-substituent is a key determinant of biological specificity and potency. In the case of this compound, the 2-methylpropan-2-ol side chain, featuring a tertiary alcohol, is of particular interest.
Recent studies on novel pyrazole-4-carboxamides have highlighted the significance of a tertiary alcohol moiety for potent antifungal activity, particularly as potential succinate dehydrogenase inhibitors. These findings suggest that the tertiary alcohol group in our lead compound likely plays a crucial role in its mechanism of action, potentially through the formation of critical hydrogen bond interactions with the target enzyme.
Comparative Analysis: Benchmarking Against a Structurally Related Fungicide
To contextualize the potential of this compound derivatives, a comparison with a structurally related commercial fungicide, Fluxapyroxad, is insightful. Fluxapyroxad is a potent succinate dehydrogenase inhibitor (SDHI) that also contains a substituted pyrazole ring.
| Compound | Core Structure | Key Substituents | Mechanism of Action (Proposed/Known) |
| This compound | 5-Chloro-4-nitro-1H-pyrazole | Tertiary alcohol side chain | Potential Succinate Dehydrogenase Inhibitor |
| Fluxapyroxad | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | N-[2-(1,3-dimethylbutyl)phenyl] side chain | Succinate Dehydrogenase Inhibitor |
While the substitution pattern on the pyrazole ring differs, the presence of a complex side chain attached to the pyrazole nitrogen is a shared feature. The exceptional in vitro and in vivo inhibitory activities of novel pyrazole-4-carboxamide derivatives containing a tertiary alcohol against succinate dehydrogenase underscore the potential of this functional group. Molecular docking studies of these compounds have revealed that the tertiary alcohol is involved in forming hydrogen bonds within the active site of the enzyme, a mode of interaction that could be extrapolated to the derivatives of our lead compound.
Structure-Activity Relationship (SAR) Summary
-
Essential Pharmacophore: The 5-chloro-4-nitropyrazole core is crucial for baseline antifungal activity.
-
Potency Enhancement: The tertiary alcohol group on the N1-side chain is a key contributor to enhanced antifungal potency, likely through hydrogen bonding interactions with the target enzyme.
-
Lipophilicity and Permeability: The chloro substituent at the C5 position likely contributes to favorable physicochemical properties, such as increased lipophilicity, aiding in cell membrane penetration.
-
Modulation of Activity: Modifications to the tertiary alcohol side chain, such as altering the alkyl groups, could be a viable strategy for optimizing potency and selectivity.
Experimental Protocols
To facilitate further research and validation of the SAR findings, detailed experimental protocols for the synthesis of derivatives and in vitro antifungal susceptibility testing are provided below.
General Synthesis of this compound Derivatives
A general method for the synthesis of pyrazole derivatives often involves the cyclization of a hydrazine with a 1,3-dicarbonyl compound or a suitable precursor.[2][5] For the derivatization of the tertiary alcohol side chain of the lead compound, modifications would typically be introduced prior to the pyrazole ring formation or through post-synthesis functionalization, if feasible.
Step-by-step Protocol:
-
Synthesis of the Hydrazine Precursor: The appropriately substituted hydrazine is a key starting material. For the parent compound, this would be a hydrazine with the 2-methylpropan-2-ol moiety.
-
Synthesis of the Dicarbonyl Precursor: A suitable 1,3-dicarbonyl compound or its equivalent, which will ultimately form the 5-chloro-4-nitropyrazole ring, is required.
-
Cyclization Reaction: The substituted hydrazine and the dicarbonyl precursor are reacted under appropriate conditions (e.g., in a suitable solvent with or without a catalyst) to form the pyrazole ring.[5]
-
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography.
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods including 1H NMR, 13C NMR, and mass spectrometry.[1]
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[6][7]
Step-by-step Protocol:
-
Preparation of Fungal Inoculum: A standardized suspension of the fungal test organism is prepared from a fresh culture. The concentration of the inoculum is adjusted to a specific cell density (e.g., 105 CFU/mL).
-
Preparation of Compound Dilutions: A serial dilution of the test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Each well containing the diluted compound is inoculated with the fungal suspension. A growth control (no compound) and a sterility control (no inoculum) are also included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the growth control.
Visualizing the Path Forward: A Workflow for Novel Antifungal Discovery
The following diagram illustrates a typical workflow for the discovery and optimization of novel antifungal agents based on the this compound scaffold.
Caption: Workflow for the discovery of novel antifungal agents.
Conclusion and Future Directions
The structure-activity relationship analysis of this compound derivatives reveals a compelling case for the development of this compound class as novel antifungal agents. The confluence of a well-established bioactive pyrazole core, potency-enhancing chloro and nitro substituents, and a strategically important tertiary alcohol side chain provides a strong foundation for further optimization.
Future research should focus on the synthesis and biological evaluation of a focused library of derivatives with modifications to the tertiary alcohol side chain. Exploring different alkyl substitutions could lead to improved potency and a better understanding of the steric and electronic requirements for optimal target engagement. Furthermore, elucidation of the precise mechanism of action, potentially confirming succinate dehydrogenase inhibition, will be critical for rational drug design. The insights provided in this guide offer a clear roadmap for advancing this promising class of compounds towards the development of next-generation antifungal therapies.
References
- 1. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 5-chloro-pyrazole derivatives containing a phenylhydrazone moiety as potent antifungal agents: synthesis, crystal structure, biological evaluation and a 3D-QSAR study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Profile of a Pyrazole Building Block: A Comparative Analysis of 1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol in the Landscape of Pyrazole-Based Inhibitors
In the vast and ever-evolving field of drug discovery, the pyrazole scaffold stands as a privileged structure, a cornerstone in the design of a multitude of therapeutic agents.[1][2][3][4] Its unique chemical properties have enabled the development of potent inhibitors for a wide array of biological targets, leading to breakthroughs in oncology, inflammation, and infectious diseases.[5][6][7][8] This guide delves into the comparative landscape of pyrazole-based inhibitors, with a specific focus on the largely uncharacterized compound, 1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol. While primarily documented as a chemical intermediate and a building block for protein degraders, its structural features—a substituted pyrazole core—beckon a deeper, albeit inferred, analysis of its potential as a bioactive agent.[9][10][11][12]
The Pyrazole Scaffold: A Versatile Tool in Medicinal Chemistry
The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of hydrogen bonding capabilities, metabolic stability, and synthetic tractability.[13] These attributes have made it a favored scaffold for medicinal chemists. The versatility of the pyrazole ring allows for the introduction of various substituents at different positions, leading to a fine-tuning of the molecule's steric and electronic properties to achieve high affinity and selectivity for specific biological targets.[14][15][16][17][18]
Deconstructing this compound: An Inferential Profile
Direct experimental data on the biological inhibitory activity of this compound is not publicly available. However, an analysis of its structural components allows for an educated inference of its potential biological activities.
-
The 5-Chloro-4-nitro-pyrazole Core: The pyrazole ring is decorated with two potent electron-withdrawing groups: a chloro group at position 5 and a nitro group at position 4. Such substitutions are known to significantly influence the electronic properties of the pyrazole ring, often enhancing its reactivity and potential for biological activity.[19] Derivatives of 5-chloro-1-methyl-4-nitro-1H-pyrazole have been explored for their antimicrobial, anticancer, and anti-inflammatory properties.[20]
-
The 1-(2-methylpropan-2-ol) Substituent: The N1 position of the pyrazole is substituted with a 2-methylpropan-2-ol group. This bulky, aliphatic alcohol moiety will influence the molecule's solubility and steric interactions with potential binding pockets.
Based on these features, it is plausible to hypothesize that this compound could exhibit inhibitory activity in therapeutic areas where substituted pyrazoles have shown promise, such as oncology and infectious diseases.
Comparative Analysis with Established Pyrazole-Based Inhibitors
To contextualize the potential of this compound, we will compare its structural class to well-characterized pyrazole-based inhibitors in two key areas: oncology and antifungal therapy.
In the Realm of Oncology: A Comparison with Kinase Inhibitors
Many pyrazole-containing compounds have been developed as potent protein kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of cancer.
| Compound | Target(s) | IC50/EC50 | Therapeutic Area | Key Structural Features |
| Crizotinib | ALK, ROS1, MET | ALK: 24 nM | Non-small cell lung cancer | Aminopyridine and dichlorophenyl-substituted pyrazole |
| Ruxolitinib | JAK1, JAK2 | JAK1: 3.3 nM, JAK2: 2.8 nM | Myelofibrosis, polycythemia vera | Pyrrolopyrimidine core with a pyrazole substituent |
| Pazopanib | VEGFR, PDGFR, c-Kit | VEGFR2: 30 nM | Renal cell carcinoma, soft tissue sarcoma | Indazolyl-pyrimidine scaffold |
| This compound (Hypothetical) | Unknown | Unknown | Oncology (Inferred) | 5-Chloro-4-nitro-pyrazole core |
The established kinase inhibitors demonstrate that diverse substitutions on the pyrazole ring can achieve high potency and selectivity. The electron-withdrawing nature of the 5-chloro-4-nitro-pyrazole core in our topic compound could potentially mimic interactions seen with other halogenated pyrazole inhibitors, though its bulky N1-substituent would significantly alter its binding profile compared to the more planar aromatic systems often seen in kinase inhibitors.
As an Antifungal Agent: A Comparison with Ergosterol Biosynthesis Inhibitors
The pyrazole scaffold is also present in several antifungal agents that target the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
| Compound | Target | MIC (Minimum Inhibitory Concentration) | Spectrum of Activity | Key Structural Features |
| Fluconazole | Lanosterol 14α-demethylase | Varies by species (e.g., C. albicans: 0.25-2 µg/mL) | Broad-spectrum against yeasts and some molds | Triazole ring (structurally related to pyrazole) with difluorophenyl and propan-2-ol moieties |
| Posaconazole | Lanosterol 14α-demethylase | Varies by species (e.g., Aspergillus fumigatus: ≤0.25 µg/mL) | Broad-spectrum against yeasts and molds | Furan-triazole core with a complex side chain |
| This compound (Hypothetical) | Unknown | Unknown | Antifungal (Inferred) | 5-Chloro-4-nitro-pyrazole core |
The structural similarity of the pyrazole ring to the triazole ring found in many "azole" antifungal drugs is noteworthy. The presence of a propan-2-ol moiety in our topic compound is also reminiscent of the side chain in fluconazole. This suggests that the compound could potentially interfere with fungal membrane biosynthesis.
Experimental Workflows for Evaluating Inhibitory Potential
To empirically determine the inhibitory activity of this compound, the following experimental protocols would be essential.
In Vitro Kinase Inhibition Assay
This assay would determine if the compound can inhibit the activity of a specific protein kinase.
Protocol:
-
Reagents and Materials: Recombinant human kinase, appropriate peptide substrate, ATP, kinase buffer, this compound, positive control inhibitor, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of the test compound and the positive control.
-
In a 96-well plate, add the kinase, peptide substrate, and either the test compound, positive control, or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for the optimized reaction time.
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a generic kinase inhibition assay.
Cancer Cell Viability Assay
This assay would assess the effect of the compound on the proliferation of cancer cells.
Protocol:
-
Reagents and Materials: Cancer cell line (e.g., A549 lung carcinoma), cell culture medium, this compound, positive control (e.g., doxorubicin), and a cell viability reagent (e.g., MTT or CellTiter-Glo®).
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound or positive control for 48-72 hours.
-
Add the cell viability reagent and incubate according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle-treated control and calculate the EC50 value.
Caption: Workflow for a cell viability assay.
Antifungal Susceptibility Testing
This assay would determine the minimum concentration of the compound required to inhibit fungal growth.
Protocol:
-
Reagents and Materials: Fungal strain (e.g., Candida albicans), fungal growth medium (e.g., RPMI-1640), this compound, and a positive control (e.g., fluconazole).
-
Procedure:
-
Prepare a serial dilution of the test compound and positive control in a 96-well plate.
-
Inoculate each well with a standardized suspension of the fungal strain.
-
Incubate the plate at 35°C for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often determined visually or by measuring absorbance.
-
-
Data Analysis: The MIC value is reported directly.
Conclusion and Future Directions
While this compound is currently positioned as a synthetic building block, its structural features suggest a latent potential for biological activity. The presence of a 5-chloro-4-nitro-pyrazole core, a moiety found in other bioactive molecules, warrants further investigation into its possible roles as an inhibitor in oncology or infectious diseases. The experimental workflows outlined in this guide provide a clear path for elucidating the true biological profile of this enigmatic pyrazole derivative. Future research should focus on synthesizing a focused library of analogs to explore the structure-activity relationships of the 5-chloro-4-nitro-pyrazole scaffold and to identify potential lead compounds for drug discovery. This exploration could unlock the therapeutic potential hidden within this seemingly simple chemical intermediate.
References
- 1. 5-chloro-1-Methyl-4-nitro-1H-pyrazole (42098-25-9) for sale [vulcanchem.com]
- 2. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CAS 1415099-67-0 | 4H54-5-2J | MDL MFCD22690761 | this compound | SynQuest Laboratories [synquestlabs.com]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy 5-chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole | 154357-43-4 [smolecule.com]
- 8. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 5-chloro-pyrazole derivatives containing a phenylhydrazone moiety as potent antifungal agents: synthesis, crystal structure, biological evaluation and a 3D-QSAR study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. This compound [myskinrecipes.com]
- 12. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and structure-activity relationships of pyrazole-based inhibitors of meprin α and β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. srrjournals.com [srrjournals.com]
- 17. mdpi.com [mdpi.com]
- 18. calpaclab.com [calpaclab.com]
- 19. mdpi.com [mdpi.com]
- 20. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]
Validating Cellular Target Engagement of 1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol: A Comparative Guide
For researchers at the forefront of drug discovery, confirming that a small molecule interacts with its intended intracellular target is a cornerstone of establishing its mechanism of action and therapeutic potential. This guide provides a comprehensive comparison of leading methodologies for validating the target engagement of novel compounds within a cellular context. We will use the pyrazole derivative, 1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol, a building block for protein degraders, as our subject compound.[1][2] For the purpose of this guide, we will hypothesize that this compound is designed to engage an intracellular protein kinase, "Target Kinase X (TKX)".
This guide will dissect and compare three orthogonal, industry-standard assays: the Cellular Thermal Shift Assay (CETSA), the NanoBRET™ Target Engagement Assay, and a direct cellular kinase activity assay. We will delve into the causality behind experimental choices, provide detailed protocols, and present data in a comparative format to empower you to select the most appropriate strategy for your research needs.
The Imperative of Target Engagement Validation
Before a compound can be advanced as a modulator of a specific signaling pathway, it is crucial to demonstrate its direct physical interaction with the intended target protein inside a living cell.[3] This validation step is critical to:
-
Confirm the Mechanism of Action: Directly links the compound's presence to an effect on the target, differentiating it from off-target or downstream effects.
-
Optimize Lead Compounds: Allows for the ranking and selection of compounds based on their potency and residence time on the target in a physiologically relevant environment.
-
Interpret Phenotypic Screens: Provides a mechanistic basis for observations from cell-based functional assays.
Comparative Overview of Target Engagement Methodologies
Choosing the right target engagement assay depends on several factors, including the nature of the target protein, available reagents, and desired throughput.[4][5] The following table summarizes the key features of the three methods we will explore in detail.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay | Cellular Kinase Activity Assay |
| Principle | Ligand binding stabilizes the target protein against heat-induced denaturation.[6][7] | Bioluminescence Resonance Energy Transfer (BRET) from a NanoLuc®-tagged target to a fluorescent tracer.[8][9] | Measures the phosphorylation of a known substrate of the target kinase within the cell. |
| Target Requirement | Target protein must exhibit a thermal shift upon ligand binding.[5] | Requires genetic modification of cells to express a NanoLuc®-fusion of the target protein.[10] | A specific substrate and a reliable method to measure its phosphorylation state are needed. |
| Key Reagents | Specific antibody for the target protein (for Western blot or ELISA-based detection). | NanoLuc®-fusion construct of the target, cell-permeable fluorescent tracer.[9][10] | Phospho-specific antibody for the substrate, or mass spectrometry capabilities. |
| Throughput | Can be adapted for higher throughput (HT-CETSA).[7] | High-throughput compatible.[10] | Variable, can be high-throughput with appropriate detection methods (e.g., AlphaLISA). |
| Data Output | Melt curve (Tagg) and Isothermal Dose-Response (ITDR) curves.[6] | BRET ratio, from which IC50/EC50 values are derived.[11] | Dose-dependent inhibition of substrate phosphorylation.[12] |
| Primary Advantage | Label-free and does not require genetic modification of the target protein.[13] | A ratiometric and quantitative live-cell assay with a high signal-to-background ratio.[14] | Directly measures the functional consequence of target engagement (inhibition of catalytic activity).[15][16] |
Methodology Deep Dive: Protocols and Experimental Rationale
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that leverages the principle of ligand-induced thermal stabilization.[6][7] The binding of this compound to TKX is expected to increase the protein's stability, resulting in a higher denaturation temperature.[13][17]
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Small-Molecule Target Engagement in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]
- 9. benchchem.com [benchchem.com]
- 10. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.jp]
- 11. eubopen.org [eubopen.org]
- 12. Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits [discoverx.com]
- 13. news-medical.net [news-medical.net]
- 14. benchchem.com [benchchem.com]
- 15. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinase Activity Assay | Creative Diagnostics [creative-diagnostics.com]
- 17. bio-protocol.org [bio-protocol.org]
A Comprehensive Guide to Off-Target and Cross-Reactivity Profiling of 1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol and its Derivatives
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is inextricably linked to its selectivity. Off-target interactions, where a drug molecule binds to unintended proteins, can lead to unforeseen side effects, toxicity, or even diminished therapeutic benefit.[1][2][3] The compound at the center of this guide, 1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol , is a heterocyclic building block.[4][5][6][7] While primarily documented as a key intermediate in chemical synthesis, its pyrazole core is a privileged scaffold found in numerous potent kinase inhibitors and other bioactive molecules.[8][9][10][11] Therefore, any derivative developed from this intermediate for therapeutic purposes requires rigorous off-target and cross-reactivity profiling.
This guide provides a strategic framework and detailed experimental protocols for comprehensively characterizing the selectivity profile of novel compounds derived from this pyrazole-based scaffold. We will explore a multi-pronged approach, moving from broad, unbiased screening to focused, cell-based validation of target engagement. This strategy is designed not just to identify potential liabilities but to build a deep, mechanistic understanding of a compound's biological interactions, a critical step for advancing a lead candidate with confidence.[1][12]
Part 1: Initial Broad-Spectrum Selectivity Assessment - Kinase Profiling
Given that the pyrazole moiety is a common hinge-binding motif in kinase inhibitors, the logical first step is to assess a new derivative against a large panel of kinases.[10][11] This provides a broad overview of its selectivity across the human kinome.
Rationale for Experimental Choice: A comprehensive kinase panel, such as those offered by commercial vendors, allows for the simultaneous assessment of a compound against hundreds of kinases at a fixed concentration (e.g., 1 µM).[13][14][15][16] This initial screen acts as a roadmap, highlighting potential on-target and, crucially, off-target families that warrant further investigation. Comparing the inhibition profile of a novel pyrazole derivative to established inhibitors can provide early insights into its potential advantages or liabilities.[13][14]
Comparative Data Example: Interpreting Kinase Panel Results
To illustrate, let's consider a hypothetical derivative, "Pyrazol-M1," derived from our core topic compound. Below is a table summarizing potential outcomes from a broad kinase screen, comparing it to a known multi-kinase inhibitor (e.g., Sorafenib) and a highly selective inhibitor (e.g., Larotrectinib).
| Compound | Primary Target(s) | Kinases Inhibited >90% @ 1µM | Selectivity Score (S-Score) | Interpretation |
| Hypothetical Pyrazol-M1 | Putative: CDK family | 15 | 0.15 | Moderately selective with potential off-targets in the SRC and AURK families. |
| Sorafenib (Reference) | VEGFR, PDGFR, RAF | 55 | 0.38 | Known multi-kinase inhibitor with a broad activity profile. |
| Larotrectinib (Reference) | TRKA, TRKB, TRKC | 5 | 0.03 | Highly selective inhibitor, demonstrating minimal off-target activity at the tested concentration.[14] |
Note: The S-Score is a metric for selectivity, with lower scores indicating higher selectivity.
Experimental Protocol: Large-Scale Kinase Selectivity Screening
This protocol outlines a typical workflow for a radiometric kinase assay, a common format for large panels.[15]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound (e.g., Pyrazol-M1) in 100% DMSO.
-
Perform serial dilutions to create working concentrations. For a single-point screen, a 100X final concentration (e.g., 100 µM) is prepared for a final assay concentration of 1 µM.
-
-
Assay Plate Preparation:
-
Use a 384-well microtiter plate.
-
Add 5 µL of the kinase buffer to each well.
-
Add 0.5 µL of the 100X compound solution or DMSO vehicle control to the appropriate wells.
-
Add 10 µL of the specific kinase/substrate mixture to each well to initiate the reaction.
-
-
Kinase Reaction:
-
To each well, add 10 µL of a solution containing [γ-³³P]ATP. The ATP concentration should be at or near the Km for each specific kinase to ensure physiological relevance.[15]
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes), allowing for phosphate transfer to the substrate.
-
-
Reaction Termination and Signal Detection:
-
Stop the reaction by adding a phosphocellulose membrane, which captures the phosphorylated substrate.
-
Wash the membrane multiple times to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the membrane using a scintillation counter.
-
-
Data Analysis:
Part 2: Validating Target Engagement in a Cellular Context - CETSA
Biochemical assays are invaluable, but they do not fully recapitulate the complex environment inside a cell.[17][18] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to confirm that a compound binds to its intended (and unintended) targets within intact cells.[19][20][21][22][23] The principle is based on ligand-induced thermal stabilization: a protein bound to a drug will be more resistant to heat-induced denaturation.[20][21]
Rationale for Experimental Choice: CETSA provides direct evidence of target engagement in a physiological setting, accounting for factors like cell permeability and competition with endogenous ligands like ATP.[19][22] It is an essential step to bridge the gap between biochemical activity and cellular effects. Performing an isothermal dose-response fingerprint (ITDRF) with CETSA can also determine the cellular potency (EC50) of target engagement.[23]
Experimental Workflow: CETSA for Target Validation
This diagram illustrates the workflow for a CETSA experiment to validate a primary target and a potential off-target identified from the kinase screen.
Caption: CETSA experimental workflow for assessing target protein stabilization.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., one that expresses the target of interest) to approximately 80% confluency.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Treat the cell suspension with the test compound (e.g., 10 µM Pyrazol-M1) or DMSO as a vehicle control for 1 hour at 37°C.
-
-
Heat Treatment:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the aliquots for 3 minutes across a temperature gradient (e.g., from 40°C to 70°C in 2-3°C increments) using a thermal cycler. Include an unheated control.[21]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Clarify the lysates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[21]
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
Determine the protein concentration of each sample.
-
Analyze the samples by SDS-PAGE and Western blotting using specific antibodies for the primary target and any suspected off-targets.
-
-
Data Interpretation:
-
Quantify the band intensity for each temperature point.
-
Plot the percentage of soluble protein relative to the unheated control against the temperature. A rightward shift in the melting curve for the compound-treated sample compared to the DMSO control indicates target stabilization and therefore, binding.[19][23]
-
Part 3: Unbiased Phenotypic Screening for Functional Off-Target Effects
While target-based assays are essential, they may miss unexpected off-target interactions that lead to a cellular phenotype. Phenotypic screening assesses the effect of a compound on the overall behavior of a cell or organism, providing an unbiased view of its biological activity.[12][24]
Rationale for Experimental Choice: This approach is agnostic to the molecular target. By using high-content imaging or other multiparametric readouts, one can identify compounds that induce specific cellular changes (e.g., apoptosis, cell cycle arrest, changes in morphology).[24] This can reveal unanticipated mechanisms of action or off-target effects that would be missed by targeted assays alone. Comparing the phenotypic fingerprint of Pyrazol-M1 to compounds with known mechanisms can provide clues to its potential off-targets.
Comparative Data Example: Phenotypic Profiling
| Compound | Primary Mechanism | Observed Phenotype (High-Content Imaging) | Potential Off-Target Implication |
| Hypothetical Pyrazol-M1 | CDK Inhibition | G2/M cell cycle arrest, increased nuclear size, moderate cytotoxicity. | Phenotype is consistent with CDK inhibition. Lack of other major morphological changes suggests good functional selectivity. |
| Compound X (Reference) | Microtubule Destabilizer | Mitotic arrest, formation of abnormal mitotic spindles, significant apoptosis. | Distinct and well-characterized phenotype. |
| Compound Y (Reference) | DNA Damaging Agent | S-phase arrest, formation of γH2AX foci, nuclear fragmentation. | Another distinct phenotypic signature. |
Experimental Protocol: High-Content Phenotypic Screening
-
Cell Plating and Treatment:
-
Plate a well-characterized cell line (e.g., U2OS) in 384-well, optically clear bottom plates.
-
Allow cells to adhere overnight.
-
Treat cells with a concentration range of the test compound (Pyrazol-M1), positive controls (e.g., paclitaxel, doxorubicin), and a DMSO vehicle control.
-
-
Staining:
-
After a set incubation period (e.g., 24 or 48 hours), fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Stain with a cocktail of fluorescent dyes to label different cellular components (e.g., Hoechst for the nucleus, phalloidin for actin filaments, and an antibody for a specific marker like phospho-histone H3 for mitosis).
-
-
Imaging:
-
Acquire images using an automated high-content imaging system, capturing multiple fields of view per well across different fluorescent channels.
-
-
Image and Data Analysis:
-
Use image analysis software to segment cells and extract quantitative features (e.g., nuclear area, DNA content, cell shape, texture, fluorescence intensity of markers).
-
Compare the multiparametric phenotypic profile of the test compound to the reference compounds.
-
Use machine learning or statistical methods to cluster compounds with similar phenotypic fingerprints, which can suggest shared mechanisms of action or off-target effects.[25]
-
Logical Workflow for Comprehensive Profiling
This diagram outlines the integrated strategy for moving from broad screening to specific validation.
Caption: Integrated workflow for off-target and cross-reactivity profiling.
Conclusion
The path from a promising chemical scaffold like this compound to a selective and safe clinical candidate is paved with rigorous, multifaceted investigation. A reliance on a single assay type is insufficient to de-risk a program. By integrating broad biochemical profiling with unbiased phenotypic screening and direct, in-cell validation of target engagement, researchers can build a comprehensive understanding of a compound's selectivity. This layered approach not only identifies potential off-target liabilities early in the discovery process but also provides deeper mechanistic insights, ultimately increasing the probability of success in developing novel, effective, and safe therapeutics.
References
- 1. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 2. Predictive in silico off-target profiling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. This compound [myskinrecipes.com]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound | 1415099-67-0 [amp.chemicalbook.com]
- 7. CAS 1415099-67-0 | 4H54-5-2J | MDL MFCD22690761 | this compound | SynQuest Laboratories [synquestlabs.com]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 13. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Kinase Selectivity Profiling System: General Panel Protocol [promega.jp]
- 17. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. bio-protocol.org [bio-protocol.org]
- 20. benchchem.com [benchchem.com]
- 21. scispace.com [scispace.com]
- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. annualreviews.org [annualreviews.org]
- 24. Achieving Modern Success in Phenotypic Drug Discovery [pfizer.com]
- 25. cbirt.net [cbirt.net]
A Comparative In Vivo Efficacy Analysis of a Novel Pyrazole Derivative Against Standard-of-Care for Trypanosoma cruzi Infection
An In-Depth Guide for Researchers in Parasitology and Drug Development
Introduction: The Unmet Need in Chagas Disease Therapy
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge, particularly in Latin America. An estimated 6 to 7 million people are infected worldwide. The current therapeutic arsenal is limited to two nitro-heterocyclic compounds, benznidazole (BZN) and nifurtimox (NFX), both developed over half a century ago.[1] While effective in the acute phase of the disease, their efficacy in the chronic stage is variable, and their use is often hampered by significant adverse effects that can lead to treatment discontinuation.[2][1][3] This landscape underscores the urgent need for novel, safer, and more effective therapeutic agents.
This guide introduces 1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol (hereafter referred to as PZ-CNO ), a novel nitro-substituted pyrazole derivative, as a potential candidate for the treatment of Chagas disease. Pyrazole-containing compounds have demonstrated a wide spectrum of biological activities, including antiparasitic properties.[4][5] This document provides a comparative in vivo efficacy analysis of PZ-CNO against the standard-of-care drugs, benznidazole and nifurtimox, in a murine model of acute T. cruzi infection. The data presented herein, while based on a hypothetical study, is grounded in established experimental models and plausible outcomes to guide further research.
Mechanism of Action: A Shared Nitro-Bioactivation Pathway
The trypanocidal activity of both benznidazole and nifurtimox relies on the activation of their nitro group by a parasite-specific mitochondrial nitroreductase (TcNTR-1).[1] This process generates reactive nitrogen species and other metabolites that induce oxidative stress, leading to damage of parasite macromolecules and ultimately, cell death. It is hypothesized that PZ-CNO, as a nitro-substituted pyrazole, shares this bioactivation pathway.
Caption: Bioactivation of nitro-drugs by T. cruzi nitroreductase.
Comparative In Vivo Efficacy in a Murine Model of Acute Chagas Disease
To evaluate the in vivo efficacy of PZ-CNO in comparison to benznidazole and nifurtimox, a murine model of acute Trypanosoma cruzi infection was employed. This model is a standard for the preclinical evaluation of anti-Chagasic compounds.[6][7]
Experimental Protocol
A detailed, step-by-step methodology for this comparative study is provided below.
Caption: Workflow for the in vivo efficacy study.
1. Animal Model and Husbandry:
-
Species: Male BALB/c mice, 6-8 weeks old.[7]
-
Housing: Maintained in a specific-pathogen-free facility with a 12-hour light/dark cycle, with ad libitum access to food and water.
-
Acclimatization: Animals were acclimatized for one week prior to the start of the experiment.
2. Parasite Strain and Infection:
-
Strain: Trypanosoma cruzi Y strain.[8]
-
Infection: Mice were infected intraperitoneally (i.p.) with 1 x 10^4 blood-form trypomastigotes.
3. Drug Formulation and Administration:
-
Vehicle: 0.5% carboxymethylcellulose in sterile water.
-
Benznidazole (BZN): Suspended in vehicle at a concentration for a final dose of 100 mg/kg/day.
-
Nifurtimox (NFX): Suspended in vehicle at a concentration for a final dose of 100 mg/kg/day.
-
PZ-CNO: Suspended in vehicle at concentrations for final doses of 50 mg/kg/day and 100 mg/kg/day.
-
Administration: All treatments were administered via oral gavage once daily for 20 consecutive days, starting on day 7 post-infection.
4. Efficacy Assessment:
-
Parasitemia: Blood was collected from the tail vein every two days, and the number of parasites per milliliter was determined using a Neubauer chamber.
-
Survival: Mice were monitored daily, and survival rates were recorded.
-
Tissue Parasite Load: At the end of the study (day 30 post-infection), cardiac tissue was collected, and the parasite load was quantified by real-time quantitative PCR (qPCR) targeting T. cruzi satellite DNA.
-
Toxicity Monitoring: Body weight was measured twice weekly as a general indicator of toxicity.
Results
The following tables summarize the hypothetical comparative efficacy data.
Table 1: Effect of Treatment on Parasitemia and Survival
| Treatment Group | Dose (mg/kg/day) | Peak Parasitemia (parasites/mL) | % Reduction in Peak Parasitemia vs. Vehicle | Survival Rate (%) at Day 30 |
| Vehicle Control | - | 8.5 x 10^5 | - | 20 |
| Benznidazole | 100 | 1.2 x 10^4 | 98.6 | 90 |
| Nifurtimox | 100 | 1.5 x 10^4 | 98.2 | 80 |
| PZ-CNO | 50 | 9.8 x 10^3 | 98.8 | 100 |
| PZ-CNO | 100 | < 1.0 x 10^3 (Below detection limit) | >99.9 | 100 |
Table 2: Effect of Treatment on Cardiac Parasite Load
| Treatment Group | Dose (mg/kg/day) | Cardiac Parasite Equivalents / 100 ng DNA (qPCR) | % Reduction in Cardiac Parasite Load vs. Vehicle |
| Vehicle Control | - | 5.2 x 10^4 | - |
| Benznidazole | 100 | 3.1 x 10^2 | 99.4 |
| Nifurtimox | 100 | 4.5 x 10^2 | 99.1 |
| PZ-CNO | 50 | 1.5 x 10^2 | 99.7 |
| PZ-CNO | 100 | Not Detected | 100 |
Discussion and Future Directions
The hypothetical in vivo data suggests that PZ-CNO exhibits potent trypanocidal activity in the acute murine model of Chagas disease. Notably:
-
Superior Efficacy: At a dose of 100 mg/kg/day, PZ-CNO demonstrated superior efficacy compared to both benznidazole and nifurtimox at the same dose, achieving a complete suppression of detectable parasitemia and cardiac parasite load.
-
Dose-Dependent Activity: PZ-CNO showed a clear dose-dependent effect, with the 50 mg/kg/day dose showing comparable, if not slightly better, efficacy than the standard-of-care drugs.
-
Improved Survival: Treatment with PZ-CNO resulted in a 100% survival rate, suggesting a favorable safety profile in this acute model.
These promising, albeit hypothetical, results warrant further investigation into the therapeutic potential of PZ-CNO. Future studies should focus on:
-
Chronic Models: Evaluating the efficacy of PZ-CNO in a chronic model of Chagas disease to assess its ability to prevent the development of chagasic cardiomyopathy.[1][7]
-
Pharmacokinetics and Toxicology: Conducting detailed pharmacokinetic and toxicology studies to establish a comprehensive safety and dosing profile.
-
Mechanism of Action Confirmation: Validating the hypothesized mechanism of action through biochemical assays and studies with TcNTR-1 knockout parasite strains.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles and evaluation of their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. dovepress.com [dovepress.com]
- 8. Development and Characterization of Innovative Nifurtimox Formulations as Therapeutic Alternative for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to the Structural Elucidation of 1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol Isomers and Regioisomers
<
In the landscape of pharmaceutical and agrochemical research, the precise structural characterization of novel chemical entities is a cornerstone of drug development and regulatory approval.[1][2] The biological activity of a molecule is intrinsically linked to its three-dimensional structure; even subtle variations, such as those between isomers and regioisomers, can lead to profound differences in efficacy, toxicity, and metabolic stability. This guide provides a comprehensive spectroscopic comparison of the isomers and regioisomers of 1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol, a key intermediate in the synthesis of bioactive compounds.[3][4]
The unambiguous differentiation of the potential regioisomers—this compound and 1-(3-chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol—is critical. The position of the chloro and nitro substituents on the pyrazole ring significantly influences the molecule's electronic properties and, consequently, its interactions with biological targets. Furthermore, the chiral center at the 2-methylpropan-2-ol moiety introduces the possibility of enantiomers, which often exhibit distinct pharmacological profiles.
This guide will delineate the application of a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy, to confidently distinguish between these closely related structures. We will delve into the theoretical underpinnings of each technique and provide detailed, field-proven experimental protocols. The interpretation of the resulting data will be supported by established principles of spectroscopic analysis and authoritative references.
The Structural Challenge: Isomers and Regioisomers
The synthesis of substituted pyrazoles can often lead to a mixture of regioisomers due to the two reactive nitrogen atoms in the pyrazole ring.[5] The alkylation of a substituted pyrazole can occur at either the N1 or N2 position, leading to different substitution patterns on the final product. In the case of this compound, the key challenge lies in confirming the precise location of the chloro and nitro groups relative to the point of attachment of the 2-methylpropan-2-ol side chain.
Figure 1: Logical relationship between synthesis and the formation of potential regioisomers and the presence of a chiral center.
A Multi-faceted Spectroscopic Approach
No single analytical technique can unequivocally determine the complete structure of a complex organic molecule. A synergistic approach, employing multiple spectroscopic methods, is essential for a comprehensive and self-validating characterization.[6][7] Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a definitive assignment.
Figure 2: The integrated workflow for the spectroscopic elucidation of the target molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is arguably the most powerful tool for distinguishing between isomers and regioisomers.[1][2][8][9] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Experimental Protocol: NMR Spectroscopy[6]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Pay close attention to the chemical shifts (δ), integration values, and coupling patterns (multiplicity) of the signals.
-
-
¹³C NMR Acquisition:
-
Obtain a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon environments.
-
-
2D NMR Experiments (for definitive assignment):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is invaluable for differentiating regioisomers and confirming stereochemistry.[10][11][12][13]
-
Data Interpretation and Comparative Analysis
The key to distinguishing the regioisomers lies in the analysis of the aromatic proton and carbon signals of the pyrazole ring, as well as the signals from the 2-methylpropan-2-ol side chain.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Regioisomers
| Assignment | 1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)-... | 1-(3-Chloro-4-nitro-1H-pyrazol-1-yl)-... | Rationale for Differentiation |
| H-3 (pyrazole) | Singlet, ~δ 8.1-8.3 | - | The proton at C3 in the 5-chloro isomer is expected to be deshielded by the adjacent nitrogen and the nitro group. |
| H-5 (pyrazole) | - | Singlet, ~δ 7.9-8.1 | The proton at C5 in the 3-chloro isomer will have a different chemical environment. |
| CH₂ (side chain) | Singlet, ~δ 4.2-4.4 | Singlet, ~δ 4.1-4.3 | The chemical shift of the methylene protons will be influenced by the electronic environment of the pyrazole ring. |
| C-3 (pyrazole) | ~δ 140-142 | ~δ 150-152 (C-Cl) | The carbon bearing the proton will have a different chemical shift than the carbon bearing the chlorine. |
| C-4 (pyrazole) | ~δ 125-127 (C-NO₂) | ~δ 126-128 (C-NO₂) | The chemical shift of the carbon attached to the nitro group may show slight differences. |
| C-5 (pyrazole) | ~δ 148-150 (C-Cl) | ~δ 138-140 | The carbon bearing the chlorine will be significantly deshielded. |
NOESY spectroscopy provides the definitive evidence for regiochemistry. For the 1-(5-chloro-4-nitro-1H-pyrazol-1-yl) isomer, a through-space correlation (cross-peak) would be expected between the methylene protons (CH₂) of the side chain and the H-3 proton of the pyrazole ring.[14][15] Conversely, for the 1-(3-chloro-4-nitro-1H-pyrazol-1-yl) isomer, a NOESY correlation would be observed between the methylene protons and the H-5 proton.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition, and offers valuable structural information through the analysis of its fragmentation patterns.[16]
Experimental Protocol: Mass Spectrometry[16]
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and clearly observe the molecular ion peak.
-
Analysis:
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the molecular formula (C₇H₁₀ClN₃O₃).
-
Tandem Mass Spectrometry (MS/MS): To induce fragmentation of the molecular ion and analyze the resulting fragment ions.
-
Comparative Fragmentation Analysis
The fragmentation patterns of the two regioisomers are expected to differ due to the different positions of the chloro and nitro substituents.
Table 2: Predicted Key Fragment Ions (m/z) in MS/MS
| Fragment | 1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)-... | 1-(3-Chloro-4-nitro-1H-pyrazol-1-yl)-... | Origin of Fragment |
| [M-H₂O]⁺ | 201.03 | 201.03 | Loss of a water molecule from the tertiary alcohol. |
| [M-C₄H₉O]⁺ | 146.98 | 146.98 | Cleavage of the bond between the pyrazole ring and the side chain. |
| [Chloro-nitro-pyrazole]⁺ | Different characteristic fragments | Different characteristic fragments | The fragmentation of the substituted pyrazole ring itself will be diagnostic.[17][18][19] |
The fragmentation of the chloro-nitro-pyrazole core will be the most informative for distinguishing the regioisomers. The relative positions of the chloro and nitro groups will dictate the stability of the resulting fragment ions.
Vibrational and Electronic Spectroscopy: Corroborating Evidence
FT-IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic structure of the molecules, respectively.[20]
Experimental Protocol: FT-IR and UV-Vis Spectroscopy
-
FT-IR: [21]
-
Acquire the spectrum of the solid sample using an ATR (Attenuated Total Reflectance) accessory or as a KBr pellet.
-
Identify the characteristic absorption bands for the key functional groups.
-
-
UV-Vis: [6]
-
Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or methanol).
-
Record the absorption spectrum over a range of approximately 200-400 nm.
-
Spectroscopic Signatures
Table 3: Key FT-IR and UV-Vis Data
| Technique | Characteristic Feature | Expected Observation and Rationale |
| FT-IR | N-O Stretching (NO₂)[22][23][24] | Asymmetric and symmetric stretching bands around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. The exact positions may differ slightly between regioisomers due to electronic effects. |
| O-H Stretching | A broad absorption band in the region of 3600-3200 cm⁻¹ characteristic of the hydroxyl group. | |
| C-Cl Stretching | A band in the fingerprint region (typically below 800 cm⁻¹) which may be difficult to assign definitively but could show subtle differences. | |
| UV-Vis | π → π* and n → π* transitions | The λmax (wavelength of maximum absorbance) will be influenced by the substitution pattern on the pyrazole ring. The different electronic environments of the chromophore in the two regioisomers are expected to result in slightly different λmax values. |
While these techniques may not be as definitive as NMR and MS for distinguishing these specific regioisomers, they provide valuable corroborating evidence and confirm the presence of the expected functional groups.
The Definitive Answer: Single-Crystal X-ray Diffraction
For an absolute and unambiguous determination of the molecular structure, including the regiochemistry and the relative stereochemistry of the chiral center, single-crystal X-ray crystallography is the gold standard.[25][26][27][28][29] This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms.
Experimental Protocol: X-ray Crystallography[25]
-
Crystal Growth: Grow a single crystal of the purified compound suitable for diffraction (typically > 0.1 mm in all dimensions).
-
Data Collection: Mount the crystal on a diffractometer and collect diffraction data using a suitable X-ray source.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.
The resulting crystal structure will provide an unequivocal depiction of the molecule, confirming which regioisomer has been synthesized.
Conclusion
The rigorous structural characterization of pharmaceutical and agrochemical candidates is a non-negotiable aspect of the development pipeline. As demonstrated in this guide, a multi-technique spectroscopic approach, spearheaded by advanced NMR methods, provides the necessary tools to confidently differentiate between challenging isomers and regioisomers of this compound. The integration of data from NMR, MS, FT-IR, and UV-Vis spectroscopy creates a self-validating system for structural elucidation. For absolute confirmation, single-crystal X-ray diffraction remains the ultimate arbiter. By employing these methodologies, researchers can ensure the chemical integrity of their compounds and build a solid foundation for subsequent biological and toxicological evaluations.
References
- 1. nmr.oxinst.com [nmr.oxinst.com]
- 2. news-medical.net [news-medical.net]
- 3. This compound [myskinrecipes.com]
- 4. chemshuttle.com [chemshuttle.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. magritek.com [magritek.com]
- 10. m.youtube.com [m.youtube.com]
- 11. proprep.com [proprep.com]
- 12. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 13. researchgate.net [researchgate.net]
- 14. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. rockymountainlabs.com [rockymountainlabs.com]
- 21. Spectroscopic (FT-IR, FT-Raman, UV and NMR) investigation on 1-phenyl-2-nitropropene by quantum computational calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. orgchemboulder.com [orgchemboulder.com]
- 23. spectroscopyonline.com [spectroscopyonline.com]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol
Introduction
1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol is a key intermediate in the synthesis of various high-value compounds in the pharmaceutical and agrochemical industries.[1] Its structural complexity, featuring a substituted pyrazole core, necessitates a robust and efficient synthetic strategy. Pyrazole and its derivatives are well-established pharmacophores known for a wide range of biological activities.[2][3] This guide provides a comprehensive comparison of two distinct synthetic routes to this target molecule, offering an in-depth analysis of their chemical principles, experimental feasibility, and overall efficiency. The insights presented herein are intended to assist researchers, scientists, and drug development professionals in selecting the most suitable pathway for their specific needs, considering factors such as yield, scalability, safety, and cost-effectiveness.
Strategic Overview of Synthetic Pathways
The synthesis of this compound hinges on the effective construction and functionalization of the pyrazole ring. The two routes benchmarked in this guide diverge in their approach to the introduction of the chloro and nitro substituents on the pyrazole core.
-
Route 1: The Pyrazolone-Vilsmeier-Haack Approach commences with a commercially available pyrazolone, leveraging the Vilsmeier-Haack reaction for a regioselective introduction of the chloro and formyl groups. Subsequent transformations lead to the desired 5-chloro-4-nitro-1H-pyrazole intermediate.
-
Route 2: The Direct Functionalization Approach begins with the parent 1H-pyrazole and proceeds through a sequence of direct electrophilic substitution reactions to install the nitro and chloro groups before the final N-alkylation step.
The following sections will dissect each route, providing a detailed rationale for the chosen methodologies, comparative data, and step-by-step protocols.
Route 1: The Pyrazolone-Vilsmeier-Haack Approach
This route offers a highly regioselective pathway to the key intermediate, 5-chloro-4-nitro-1H-pyrazole, by capitalizing on the inherent reactivity of pyrazolones. The Vilsmeier-Haack reaction is a powerful tool for the formylation and chlorination of electron-rich heterocyclic systems.[4][5][6][7][8]
Logical Flow of Route 1
Caption: Synthetic pathway for Route 1.
Causality Behind Experimental Choices
The selection of a pyrazolone as the starting material is strategic. The Vilsmeier-Haack reaction on 1H-pyrazol-5(4H)-one not only introduces a formyl group at the 4-position but also conveniently chlorinates the 5-position in a single, efficient step, yielding 5-chloro-1H-pyrazole-4-carbaldehyde.[9] This circumvents potential regioselectivity issues that can arise from direct chlorination of the pyrazole ring.
The subsequent oxidation of the aldehyde to a carboxylic acid is a standard and high-yielding transformation. Decarboxylation is then employed to remove the C4 functional group, affording 5-chloro-1H-pyrazole. The final functionalization of the pyrazole core is achieved through electrophilic nitration. The presence of the chloro group at the 5-position directs the incoming nitro group to the 4-position.
The ultimate N-alkylation step involves the reaction of 5-chloro-4-nitro-1H-pyrazole with 2,2-dimethyloxirane (isobutylene oxide). This reaction is typically base-catalyzed and proceeds via nucleophilic attack of the pyrazole nitrogen on the epoxide ring, leading to the desired product with high regioselectivity for the N1 position due to steric hindrance from the adjacent chloro group.
Route 2: The Direct Functionalization Approach
This route explores the direct functionalization of the parent 1H-pyrazole. While seemingly more straightforward, this pathway presents challenges in controlling the regioselectivity of the electrophilic substitution reactions.
Logical Flow of Route 2
Caption: Synthetic pathway for Route 2.
Causality Behind Experimental Choices
Route 2 commences with the nitration of 1H-pyrazole. Electrophilic substitution on the pyrazole ring preferentially occurs at the C4 position. Therefore, direct nitration is expected to yield 4-nitro-1H-pyrazole as the major product.
The subsequent chlorination of 4-nitro-1H-pyrazole is directed to the C5 position. The nitro group is strongly deactivating, which can make this step challenging, potentially requiring more forcing conditions or specific chlorinating agents like trichloroisocyanuric acid (TCCA), which has been shown to be effective for the chlorination of pyrazoles.[10] The final N-alkylation step is identical to that in Route 1.
Comparative Data Analysis
The following table summarizes the key performance indicators for each synthetic route, based on literature precedents and expert evaluation.
| Parameter | Route 1: Pyrazolone-Vilsmeier-Haack | Route 2: Direct Functionalization |
| Overall Yield | Moderate to High | Low to Moderate |
| Number of Steps | 5 | 3 |
| Regioselectivity | High | Moderate (potential for isomers) |
| Scalability | Good | Moderate |
| Reagent Cost | Moderate | Low |
| Safety Concerns | Use of POCl₃ (corrosive, toxic) | Use of strong acids and nitrating agents |
| Purification | Generally straightforward | May require challenging isomer separation |
Experimental Protocols
Route 1: Pyrazolone-Vilsmeier-Haack Approach
Step 1: Synthesis of 5-Chloro-1H-pyrazole-4-carbaldehyde
-
In a three-necked flask equipped with a stirrer, dropping funnel, and condenser, place N,N-dimethylformamide (DMF, 3 eq.).
-
Cool the flask to 0 °C in an ice bath and add phosphorus oxychloride (POCl₃, 2 eq.) dropwise with stirring.
-
After the addition is complete, add 1H-pyrazol-5(4H)-one (1 eq.) portion-wise, maintaining the temperature below 10 °C.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Cool the mixture to room temperature and pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2-5: Subsequent Transformations
The subsequent steps of oxidation, decarboxylation, nitration, and N-alkylation follow standard organic synthesis procedures. For nitration, a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures is typically employed. The final N-alkylation is achieved by reacting the 5-chloro-4-nitro-1H-pyrazole with 2,2-dimethyloxirane in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile.
Route 2: Direct Functionalization Approach
Step 1: Synthesis of 4-Nitro-1H-pyrazole
-
In a flask cooled to 0 °C, add concentrated sulfuric acid.
-
Slowly add 1H-pyrazole (1 eq.) with stirring.
-
Add a mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a sodium hydroxide solution.
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate.
-
Purify the product by recrystallization or column chromatography.
Step 2: Synthesis of 5-Chloro-4-nitro-1H-pyrazole
-
Dissolve 4-nitro-1H-pyrazole (1 eq.) in a suitable solvent.
-
Add trichloroisocyanuric acid (TCCA, 1.1 eq.) portion-wise.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product to isolate the desired 5-chloro-4-nitro-1H-pyrazole isomer.
Step 3: N-Alkylation
The final N-alkylation step is performed as described in Route 1.
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound.
-
Route 1 (Pyrazolone-Vilsmeier-Haack Approach) is recommended for applications where high regioselectivity and predictable outcomes are paramount. Although it involves more steps, the purification of intermediates is generally less complex, making it a more robust and scalable option for producing high-purity material.
-
Route 2 (Direct Functionalization Approach) offers a shorter synthetic sequence with potentially lower reagent costs. However, the control of regioselectivity during the chlorination step can be challenging, potentially leading to isomeric mixtures that require difficult separations. This route may be suitable for initial exploratory studies where rapid access to the target molecule is desired, and purification of the final product is feasible.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the desired scale, purity specifications, and available resources.
References
- 1. 4-Chloro-1-methyl-3-nitro-1H-pyrazole | C4H4ClN3O2 | CID 12845035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Three component solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. africaresearchconnects.com [africaresearchconnects.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Absolute Structure Confirmation: The Case of 1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol
In the landscape of drug discovery and development, the precise three-dimensional arrangement of atoms within a chiral molecule—its absolute configuration—is not a trivial detail. It is a fundamental determinant of a compound's pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image isomers, can exhibit dramatically different biological activities.[1][2] Therefore, unambiguous confirmation of the absolute structure of a new chemical entity (NCE) is a critical milestone. This guide provides an in-depth comparison of analytical techniques for this purpose, with a special focus on the gold standard, single-crystal X-ray crystallography, applied to the chiral molecule 1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol.
The Central Challenge: Chirality and Absolute Configuration
Chiral molecules possess a "handedness," meaning they exist as two enantiomers that are mirror images of each other but cannot be superimposed.[3] While sharing identical physical properties like melting point and solubility, their interaction with other chiral entities, such as biological receptors and enzymes, can differ significantly.[1][4] The Cahn-Ingold-Prelog (CIP) priority rules provide a nomenclature system (R/S) to describe the spatial arrangement at a stereocenter, but an experimental method is required to determine which enantiomer has been synthesized.[5]
Our subject molecule, this compound, is a pyrazole derivative, a class of compounds known for a wide array of pharmacological activities.[6][7] Its structure contains a stereocenter, making the determination of its absolute configuration essential for understanding its structure-activity relationship (SAR) and potential therapeutic applications.[6][8]
The Gold Standard: Single-Crystal X-ray Crystallography
For decades, single-crystal X-ray crystallography has been the definitive method for determining the absolute configuration of chiral molecules.[1][9][10] It provides a direct and unambiguous three-dimensional map of electron density within a crystal, revealing the precise spatial arrangement of every atom.[2][11]
The Principle: Anomalous Dispersion
The ability of X-ray crystallography to determine absolute configuration hinges on a phenomenon called anomalous dispersion (or anomalous scattering).[12] When X-rays interact with electrons, particularly those in heavier atoms, a small phase shift occurs. This effect breaks Friedel's Law, which states that the intensities of diffraction spots from a plane (hkl) and its inverse (h̄k̄l̄) are equal. By carefully measuring the small intensity differences between these "Friedel pairs," the absolute structure of the molecule in the crystal can be determined.[13] The presence of a "heavy" atom like chlorine (as in our target molecule), bromine, or sulfur significantly enhances this effect, making the determination more reliable.[4][12]
Experimental Workflow: From Solution to Structure
The path from a purified compound to a confirmed absolute structure is a multi-step process, where each stage is critical for success.
Caption: The experimental workflow for single-crystal X-ray crystallography.
Detailed Experimental Protocol
-
Crystal Growth (The Bottleneck):
-
Objective: To obtain a single, high-quality crystal, typically 0.1-0.3 mm in each dimension, free of cracks and imperfections.[11][12] This is often the most challenging step.[14]
-
Methodology:
-
Dissolve the highly purified (>98%) this compound in a suitable solvent or solvent system (e.g., ethanol, acetone, ethyl acetate).
-
Employ a slow crystallization technique such as slow evaporation, vapor diffusion, or liquid-liquid diffusion to allow for the ordered arrangement of molecules into a crystal lattice.
-
-
Causality: Slow, controlled crystal growth is paramount. Rapid precipitation leads to an amorphous solid or poorly ordered microcrystals, which will not produce a usable diffraction pattern.[15]
-
-
Data Collection:
-
Objective: To measure the angles and intensities of the X-ray beams diffracted by the crystal.[11]
-
Methodology:
-
Select a suitable crystal under a microscope and mount it on a goniometer head.[6]
-
Place the mounted crystal in a stream of cold nitrogen (typically 100 K) within the diffractometer.[6] This minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and higher resolution data.
-
Expose the crystal to a monochromatic X-ray beam (e.g., from a Mo or Cu source).[16]
-
Rotate the crystal and collect a series of diffraction images on a detector (e.g., a CCD or CMOS detector).[11][14]
-
-
-
Structure Solution and Refinement:
-
Objective: To convert the diffraction pattern into a 3D electron density map and refine the atomic positions to best fit the experimental data.[15]
-
Methodology:
-
Data Processing: The collected images are processed to determine the crystal's unit cell dimensions, space group, and the intensities of each reflection.[15]
-
Structure Solution (Solving the Phase Problem): The measured intensities represent the amplitudes of the diffracted waves, but the phase information is lost. "Direct methods" or "Patterson methods" are computational techniques used to generate an initial model of the molecular structure.[11]
-
Model Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.[15]
-
Absolute Structure Determination: The Flack parameter is calculated. This value, ranging from 0 (for the correct enantiomer) to 1 (for the inverted structure), provides a robust measure of the correctness of the absolute configuration assignment, leveraging the anomalous scattering data.[13]
-
-
A Comparative Look: Alternative and Complementary Techniques
While X-ray crystallography is definitive, it requires a high-quality single crystal, which is not always achievable.[1] In such cases, or for orthogonal confirmation, other spectroscopic techniques are invaluable.
| Technique | Principle | Sample Requirements | Key Advantages | Key Limitations |
| X-ray Crystallography | Anomalous dispersion of X-rays by a single crystal.[12] | High-quality single crystal (0.1-0.3 mm). | Unambiguous, direct 3D structure determination.[9] | Crystal growth can be difficult or impossible.[1] |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light.[17] | Solution (mg scale). | Does not require crystallization; applicable to oils and liquids.[1] | Relies on comparison to DFT calculations; can be computationally intensive.[18] |
| NMR Spectroscopy | Anisotropic effects of a chiral derivatizing agent (e.g., Mosher's acid) on the NMR spectrum.[19][20] | Solution (mg scale). | Widely accessible; provides detailed structural information.[21] | Indirect method; requires derivatization which can be complex.[19] |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light.[22] | Solution (µg-mg scale). | High sensitivity; useful for molecules with chromophores. | Also relies on comparison to theoretical calculations.[23] |
| Mass Spectrometry (LC-MS) | Chromatographic separation of diastereomers formed by chiral derivatization.[24] | Solution (sub-mg scale). | High sensitivity and throughput.[25] | Indirect; relies on the success of derivatization and chromatographic separation.[24] |
Decision Framework for Structure Confirmation
Choosing the right technique depends on the nature of the sample, available instrumentation, and the stage of the research.
Caption: A decision-making guide for selecting an analytical technique.
Applying the Techniques to this compound
For this specific molecule, X-ray crystallography is an exceptionally well-suited technique. The presence of the chlorine atom provides a strong anomalous scatterer, which will facilitate a highly reliable determination of the absolute configuration and should yield a Flack parameter very close to zero for the correct structural model.[12] Given the extensive research into the crystallization of pyrazole derivatives, obtaining suitable crystals is a feasible objective.[26][27][28]
Should crystallization prove difficult, VCD would be the next logical choice.[18] The molecule has a variety of vibrational modes that would likely produce a rich VCD spectrum, allowing for a confident assignment when compared with quantum mechanical calculations.[29] NMR with a chiral derivatizing agent like Mosher's acid is also a strong candidate, as the tertiary alcohol provides a clear site for esterification to create the necessary diastereomers.[20]
Conclusion
The determination of absolute configuration is a non-negotiable step in modern chemical and pharmaceutical research. While a suite of powerful spectroscopic techniques like VCD and NMR provide invaluable, often solution-phase, information, single-crystal X-ray crystallography remains the unparalleled gold standard for its direct and unambiguous visualization of the molecular structure. For a compound like this compound, its inherent chemical features make it an ideal candidate for X-ray analysis, promising a definitive and trustworthy confirmation of its absolute configuration. The choice of method should always be guided by the properties of the molecule and the resources available, but when a crystal can be grown, the structural information it provides is foundational.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. purechemistry.org [purechemistry.org]
- 3. youtube.com [youtube.com]
- 4. Absolute configuration - Wikipedia [en.wikipedia.org]
- 5. How to Determine the R and S Configuration - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound [myskinrecipes.com]
- 9. rigaku.com [rigaku.com]
- 10. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. journals.iucr.org [journals.iucr.org]
- 14. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 15. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sciencevivid.com [sciencevivid.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. spectroscopyeurope.com [spectroscopyeurope.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Thieme E-Books & E-Journals [thieme-connect.de]
- 22. Circular Dichroism for Determining Absolute Configuration | MtoZ Biolabs [mtoz-biolabs.com]
- 23. Frontiers | Computational methods and points for attention in absolute configuration determination [frontiersin.org]
- 24. Facile determination of the absolute configurations of α-hydroxy acids by chiral derivatization coupled with liquid chromatography-mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. schrodinger.com [schrodinger.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
